molecular formula C13H17N3O5 B1682048 Enkephalin(1-3) CAS No. 21778-69-8

Enkephalin(1-3)

Cat. No.: B1682048
CAS No.: 21778-69-8
M. Wt: 295.29 g/mol
InChI Key: HIINQLBHPIQYHN-JTQLQIEISA-N
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Description

Tyr-Gly-Gly is an endogenous tripeptide corresponding to the N-terminal sequence of larger opioid peptides, such as enkephalin (YGGFM) and endorphin . Identified in rat brain, its regional distribution parallels that of (Met5)enkephalin, and it is predominantly localized in the extracellular space, where it is formed from the hydrolysis of its precursor peptides . Research indicates that the formation of Tyr-Gly-Gly is almost entirely dependent on the enzyme enkephalinase (membrane metallo-endopeptidase, EC 3.4.24.11), as its production is completely prevented by the potent enkephalinase inhibitor Thiorphan . Studies involving depolarization of brain slices show that the release of enkephalin is accompanied by a marked increase in extracellular Tyr-Gly-Gly levels. Consequently, Tyr-Gly-Gly is considered a valuable biochemical index for gauging the release of opioid peptides in the nervous system . This tripeptide is essential for researchers investigating the dynamics of the endogenous opioid system, the metabolism of opioid peptides, and the in vivo activity of enkephalinase. Its levels provide a critical window into understanding neurotransmission and the modulation of pain and other neurological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIINQLBHPIQYHN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-69-8
Record name Tyrosyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021778698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-TYROSYLGLYCYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS6B3J0V03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tyr-Gly-Gly Peptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tripeptide Tyr-Gly-Gly, a molecule of significant interest in the field of neuropharmacology and peptide chemistry. Tyr-Gly-Gly is the N-terminal fragment of the endogenous opioid peptides, the enkephalins, and a primary metabolite in their degradation pathway. This document details the historical context of its discovery, outlines comprehensive experimental protocols for its chemical synthesis and characterization, presents available data on its biological activity, and visualizes the key enzymatic and signaling pathways in which it is involved.

Discovery and Historical Context

The discovery of Tyr-Gly-Gly is intrinsically linked to the groundbreaking identification of the enkephalins in 1975 by John Hughes and Hans Kosterlitz.[1][2][3][4] Their research sought to identify the endogenous ligands for the opiate receptors, which had been discovered in the brain in 1973.[2] Hughes and Kosterlitz successfully isolated two pentapeptides from porcine brain with opioid activity: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][5] The common N-terminal sequence of these peptides was determined to be Tyr-Gly-Gly.

Subsequent research established that Tyr-Gly-Gly is a major metabolic product of enkephalin degradation.[6][7] The enzymatic cleavage of the Gly-Phe bond in enkephalins by enzymes such as neutral endopeptidase (NEP), also known as "enkephalinase," releases the Tyr-Gly-Gly tripeptide.[7][8] Further degradation of Tyr-Gly-Gly can occur through the action of aminopeptidases, which cleave the Tyr-Gly bond.[9] The presence and levels of Tyr-Gly-Gly in the brain have been used as an index of enkephalin release and metabolism.[6][7]

Physicochemical Properties

PropertyValue
Molecular Formula C13H17N3O5
Molecular Weight 295.29 g/mol
IUPAC Name (2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid
CAS Number 21778-69-8

Biological Activity and Quantitative Data

While Tyr-Gly-Gly is the N-terminal sequence essential for the opioid activity of enkephalins, the tripeptide itself exhibits very low affinity for opioid receptors. This is exemplified by the binding affinity of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), a related endogenous peptide with an N-terminal tyrosine, which has a low affinity for the µ-opioid receptor with a Ki of 1 µM.[10] The additional amino acids in the full pentapeptide sequence of enkephalins are crucial for high-affinity receptor binding and potent agonist activity.

Table 1: Opioid Receptor Binding Affinity of a Related Tyr-Peptide

PeptideReceptor SubtypeBinding Affinity (Ki)
Tyr-MIF-1µ-opioid1 µM[10]

Note: Specific binding affinity data for Tyr-Gly-Gly at µ, δ, and κ opioid receptors is not extensively reported in the literature, likely due to its very low affinity. The data for Tyr-MIF-1 is provided as a relevant comparison.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Tyr-Gly-Gly

This protocol outlines the manual synthesis of Tyr-Gly-Gly using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.

  • First Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Second Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Second Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Tyrosine):

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Final Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude Tyr-Gly-Gly peptide in a minimal amount of Mobile Phase A.

  • Filter the solution to remove any particulates.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a constant flow rate.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified Tyr-Gly-Gly as a white powder.

Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Procedure:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Compare the observed monoisotopic mass with the calculated theoretical mass of Tyr-Gly-Gly (C13H17N3O5, Monoisotopic Mass: 295.1168 Da).

Visualization of Pathways

Enzymatic Degradation of Enkephalins

The following diagram illustrates the enzymatic cleavage of enkephalins, leading to the formation of Tyr-Gly-Gly.

Enkephalin_Degradation cluster_enkephalins Enkephalins cluster_metabolites Metabolites Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) TGG Tyr-Gly-Gly Met_Enk->TGG NEP/ACE Phe_Met Phe-Met Leu_Enk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Leu_Enk->TGG NEP/ACE Phe_Leu Phe-Leu Tyr Tyrosine TGG->Tyr Aminopeptidase Gly_Gly Gly-Gly

Caption: Enzymatic breakdown of enkephalins by peptidases.

Opioid Receptor Signaling Pathway

This diagram shows the general G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an opioid agonist. While Tyr-Gly-Gly has low affinity, this represents the pathway activated by its parent molecules, the enkephalins.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αi/o, β, γ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ca2+/K+ Channels G_Protein->Ion_Channel Modulates MAPK_Cascade MAPK/ERK Cascade G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., decreased excitability) Ion_Channel->Cellular_Response Leads to PKA PKA cAMP->PKA Activates PKA->MAPK_Cascade MAPK_Cascade->Cellular_Response Leads to Opioid_Agonist Opioid Agonist (e.g., Enkephalin) Opioid_Agonist->Opioid_Receptor Binds

Caption: Opioid receptor G-protein coupled signaling pathway.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the logical flow of the experimental procedures described in this guide.

Workflow Start Start: Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine) Coupling1->Deprotection2 Coupling2 Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling2 Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Product Pure Tyr-Gly-Gly Characterization->Final_Product

Caption: Workflow for Tyr-Gly-Gly synthesis and analysis.

Conclusion

Tyr-Gly-Gly holds a significant place in the history of opioid research as the fundamental N-terminal motif of the enkephalins. While its own affinity for opioid receptors is negligible, its role as a key metabolite makes it an important molecule for studying the dynamics of the endogenous opioid system. The straightforward synthesis and characterization of Tyr-Gly-Gly, as detailed in this guide, provide researchers with the necessary tools to produce this peptide for various applications, including its use as an analytical standard, a building block in peptide synthesis, and a tool for investigating peptidase activity. Understanding the properties and pathways associated with Tyr-Gly-Gly is essential for a comprehensive grasp of enkephalin biology and the broader field of neuropeptide signaling.

References

Enkephalin(1-3) as a Metabolite of Endogenous Enkephalins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous enkephalins, principally [Met]enkephalin (Tyr-Gly-Gly-Phe-Met) and [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu), are pivotal neuropeptides in the central and peripheral nervous systems. Their roles in pain modulation, emotional regulation, and autonomic functions are well-established. The physiological activity of enkephalins is tightly regulated by a sophisticated system of enzymatic degradation. This process not only terminates their signaling but also generates a cascade of smaller peptide fragments. Among these is the tripeptide Tyr-Gly-Gly, also known as enkephalin(1-3). This technical guide provides a comprehensive overview of the formation of enkephalin(1-3) as a metabolite of endogenous enkephalins, detailing the enzymatic pathways, quantitative data, and key experimental protocols for its study.

Metabolic Pathways of Endogenous Enkephalins

The short biological half-life of enkephalins is attributed to their rapid cleavage by a group of cell-surface metallopeptidases, often collectively referred to as "enkephalinases". The primary product, enkephalin(1-3) or Tyr-Gly-Gly (TGG), is formed through the action of Neutral Endopeptidase (NEP). Subsequently, TGG is further metabolized, primarily by Aminopeptidase N (APN).

Key Degrading Enzymes
  • Neutral Endopeptidase (NEP) / Neprilysin (EC 3.4.24.11): This zinc-metallopeptidase is a major enzyme responsible for the inactivation of enkephalins in the brain. It cleaves the Gly3-Phe4 bond of both [Met]- and [Leu]enkephalin, leading to the formation of the tripeptide Tyr-Gly-Gly and the dipeptides Phe-Met or Phe-Leu.[1]

  • Aminopeptidase N (APN) / CD13 (EC 3.4.11.2): This enzyme cleaves the N-terminal amino acid from various peptides. In the context of enkephalin metabolism, APN removes the N-terminal tyrosine from the parent pentapeptides, generating the inactive fragment Gly-Gly-Phe-Met/Leu. It is also responsible for the further degradation of Tyr-Gly-Gly.[2][3]

  • Dipeptidyl Peptidase 3 (DPP3) (EC 3.4.14.4): DPP3 sequentially removes dipeptides from the N-terminus of its substrates. It can hydrolyze enkephalins at the Gly2-Gly3 bond.[4]

The metabolic cascade is a complex interplay of these enzymes, with their relative contributions varying across different tissues and subcellular locations.

Enkephalin_Metabolism cluster_0 Enkephalin Degradation Enkephalin [Met/Leu]Enkephalin (Tyr-Gly-Gly-Phe-Met/Leu) TGG Enkephalin(1-3) (Tyr-Gly-Gly) Enkephalin->TGG NEP (cleaves Gly3-Phe4) Phe_Met_Leu Phe-Met / Phe-Leu GGPM_L Gly-Gly-Phe-Met/Leu Tyr Tyrosine Gly_Gly Gly-Gly

Figure 1: Metabolic pathway of enkephalin degradation.

Quantitative Data

Table 1: Kinetic Parameters of Enkephalin-Degrading Enzymes
EnzymeSubstrateKm (µM)kcat (min⁻¹)Source
Neprilysin (Wild-Type)D-Ala²-Leu-enkephalin192000[5]
Aminopeptidase N (Guinea Pig Serum)[Leu]enkephalin120Not Reported[6]
Aminopeptidase N (Guinea Pig Serum)[Met]enkephalin180Not Reported[6]
Dipeptidyl Peptidase 3 (Human, inactive variant)[Leu]enkephalin3.6 (Kd)Not Applicable[7]
Table 2: Reported Tissue Concentrations of Enkephalin(1-3) (Tyr-Gly-Gly)
TissueSpeciesConcentrationMethodSource
Whole BrainMouse~8 pmol/brainHPLC and RIA[8]
StriatumRatLevels parallel [Met]enkephalinRIA[9]
Globus PallidusRatLevels parallel [Met]enkephalinRIA[9]

Experimental Protocols

In Vitro Enkephalin Degradation Assay using Brain Homogenates and HPLC Analysis

This protocol allows for the characterization of enkephalin degradation and the formation of metabolites like Tyr-Gly-Gly by the enzymatic machinery present in a specific tissue.

Materials:

  • [Met]enkephalin or [Leu]enkephalin standard

  • Brain tissue (e.g., striatum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer

  • Centrifuge

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Reaction termination solution (e.g., 1 M HCl)

  • HPLC system with a C18 reverse-phase column and UV or electrochemical detector

Procedure:

  • Tissue Homogenization:

    • Rapidly dissect the brain region of interest on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant (S1 fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-incubate an aliquot of the S1 fraction (e.g., 50-100 µg of protein) in incubation buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the enkephalin substrate to a final concentration of 50-100 µM.

    • Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of reaction termination solution to each aliquot.

  • HPLC Analysis:

    • Centrifuge the terminated reaction samples at 10,000 x g for 5 minutes to pellet precipitated proteins.

    • Inject the supernatant onto the HPLC system.

    • Separate the parent enkephalin and its metabolites (including Tyr-Gly-Gly) using a suitable gradient of mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).

    • Detect the peptides by their absorbance at 214 nm or using an electrochemical detector.

    • Quantify the peaks by comparing their areas to those of known standards.

experimental_workflow cluster_workflow In Vitro Degradation Assay Workflow start Start: Brain Tissue Dissection homogenize Homogenization in Buffer start->homogenize centrifuge1 Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant (S1) centrifuge1->supernatant protein_assay Protein Quantification supernatant->protein_assay pre_incubate Pre-incubate S1 at 37°C supernatant->pre_incubate add_substrate Add Enkephalin Substrate pre_incubate->add_substrate incubate_time Incubate at 37°C (Time Course) add_substrate->incubate_time terminate Terminate Reaction (e.g., HCl) incubate_time->terminate centrifuge2 Centrifugation (10,000 x g) terminate->centrifuge2 hplc HPLC Analysis of Supernatant centrifuge2->hplc quantify Quantify Metabolites hplc->quantify

Figure 2: Workflow for in vitro enkephalin degradation assay.
Quantification of Tyr-Gly-Gly in Brain Tissue by LC-MS/MS

This protocol provides a highly sensitive and specific method for the absolute quantification of Tyr-Gly-Gly in complex biological matrices.

Materials:

  • Brain tissue

  • Tyr-Gly-Gly analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₁-Tyr-Gly-Gly)

  • Homogenization solution (e.g., 80% methanol in water)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue and add 10 volumes of ice-cold homogenization solution containing the internal standard.

    • Homogenize the tissue using a bead beater or ultrasonic probe.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Tyr-Gly-Gly and the internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a suitable column (e.g., HILIC or C18).

    • Use a gradient elution program to achieve good separation from other matrix components.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both Tyr-Gly-Gly and its internal standard.

  • Quantification:

    • Create a calibration curve by analyzing known concentrations of the Tyr-Gly-Gly standard with a fixed concentration of the internal standard.

    • Calculate the concentration of Tyr-Gly-Gly in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as Tyr-Gly-Gly, for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor)

  • Unlabeled test compound (Tyr-Gly-Gly)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

    • Total Binding: Add cell membranes and radioligand.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., naloxone).

    • Competition: Add cell membranes, radioligand, and varying concentrations of the test compound (Tyr-Gly-Gly).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Biological Role of Enkephalin(1-3)

The primary role of Tyr-Gly-Gly is as a direct metabolite of enkephalin degradation. To date, there is a lack of substantial evidence demonstrating significant binding affinity of Tyr-Gly-Gly for µ, δ, or κ opioid receptors. Therefore, it is largely considered to be an inactive metabolite in the context of classical opioid signaling.

However, some studies have suggested potential immunomodulatory roles for Tyr-Gly-Gly and the related dipeptide Tyr-Gly. This activity may be independent of opioid receptors and warrants further investigation to elucidate the specific receptors and signaling pathways involved.

Conclusion

Enkephalin(1-3), or Tyr-Gly-Gly, is a key metabolite in the degradation pathway of endogenous enkephalins, primarily formed by the action of Neutral Endopeptidase. Its subsequent breakdown is mediated by Aminopeptidase N. While quantitative data on its tissue concentrations and the kinetics of its formation are available, its direct biological activity, particularly concerning opioid receptor interaction, appears to be minimal. The experimental protocols detailed in this guide provide a framework for the further investigation of enkephalin metabolism and the physiological relevance of its metabolites. Future research should focus on exploring potential non-opioid roles of Tyr-Gly-Gly and on developing more sensitive analytical methods for its quantification in various physiological and pathological states. This will contribute to a more complete understanding of the complex lifecycle of endogenous opioid peptides and may reveal new avenues for therapeutic intervention.

References

An In-depth Technical Guide to Tyrosyl-Glycyl-Glycine: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosyl-glycyl-glycine (Tyr-Gly-Gly or YGG) is a tripeptide of significant interest in biochemical and pharmaceutical research. It is composed of one L-tyrosine residue and two subsequent glycine residues linked by peptide bonds.[1][2] Notably, Tyr-Gly-Gly is a metabolite resulting from the enzymatic cleavage of enkephalins by enkephalinase, and its sequence is identical to the N-terminal end of these endogenous opioid peptides.[2][3] This guide provides a comprehensive overview of its structural characteristics, chemical properties, and relevant experimental methodologies for its study, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The fundamental identity of Tyrosyl-glycyl-glycine is defined by its unique arrangement of amino acids. It is a linear tripeptide with the sequence L-tyrosyl-glycyl-glycine.[2]

Chemical Identity
  • IUPAC Name : 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid[2]

  • Sequence : Tyr-Gly-Gly (YGG)[2]

  • CAS Number : 21778-69-8[1][2]

Conformational Structure

In the gas phase, Tyrosyl-glycyl-glycine is less conformationally diverse than its constituent amino acid, tyrosine.[4][5] While tyrosine can exist in seven different conformations, Tyr-Gly-Gly has been observed to adopt only three stable conformers.[4][5][6][7] This reduction in stable forms, despite the increased number of rotatable bonds, is attributed to the stabilizing effects of intramolecular hydrogen bonding, which plays a more significant role than the dispersive forces seen in similar peptides like phenylalanine-glycine-glycine (FGG).[4][6][7]

Caption: 2D structure of Tyrosyl-Glycyl-Glycine (Tyr-Gly-Gly).

Physicochemical Properties

The chemical behavior of Tyr-Gly-Gly in various environments is dictated by its physicochemical properties. These values are crucial for designing experimental conditions, predicting biological interactions, and formulating drug delivery systems.

PropertyValueReference
Molecular Formula C₁₃H₁₇N₃O₅[1][2]
Molecular Weight 295.29 g/mol [1][2]
Monoisotopic Mass 295.11682065 Da[2]
XLogP3-AA (Lipophilicity) -3.5[2]
pKa (α-carboxyl) ~2.20 (Estimated from Tyrosine)[8][9]
pKa (α-amino) ~9.11 (Estimated from Tyrosine)[8][9]
pKa (Tyrosine side chain) ~10.07 (Estimated from Tyrosine)[9]
Isoelectric Point (pI) ~5.66 (Estimated from Tyrosine)[9]
Solubility Soluble in water.[10][11]
Appearance White solid/crystals.[12][13]

Synthesis and Chemical Reactions

Synthesis

The synthesis of Tyr-Gly-Gly, like other peptides, is typically achieved through established peptide synthesis protocols.

  • Solid-Phase Peptide Synthesis (SPPS) : This is the most common method, involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The process involves cycles of deprotection and coupling until the desired sequence is assembled, followed by cleavage from the resin and final deprotection.

  • Solution-Phase Synthesis : In this classical approach, protected amino acids are coupled in a solution. While it allows for easier purification of intermediates, it can be more time-consuming and may result in lower overall yields compared to SPPS for longer peptides.[14]

Key steps in either method involve the activation of the carboxylic acid group of one amino acid and the protection of the amino group of the other to ensure specific peptide bond formation.[11][14]

Chemical Reactions
  • Hydrolysis : The peptide bonds in Tyr-Gly-Gly are susceptible to hydrolysis under acidic or basic conditions, which cleaves the peptide into its constituent amino acids: tyrosine and glycine.[14] This is a critical consideration for the peptide's stability in different formulations and biological environments.

  • Reactions of the Tyrosine Side Chain : The phenolic hydroxyl group on the tyrosine residue can undergo reactions such as phosphorylation, a common post-translational modification in biological systems, or coordination with metal ions.[14]

Biological Context and Significance

Tyr-Gly-Gly is primarily known as a metabolite of enkephalins. Enkephalins are endogenous pentapeptides that act as neurotransmitters and play a key role in pain signaling.

G Enkephalin Enkephalin (e.g., Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) Enkephalinase Enkephalinase (Neprilysin/CD10) Enkephalin->Enkephalinase is a substrate for Receptor Opioid Receptors Enkephalin->Receptor binds to YGG Tyrosyl-Glycyl-Glycine (Tyr-Gly-Gly) Enkephalinase->YGG cleaves to produce Dipeptide Dipeptide (e.g., Phe-Leu) Enkephalinase->Dipeptide cleaves to produce YGG->Receptor no longer binds

Caption: Degradation of Enkephalin by Enkephalinase.

The enzyme enkephalinase (also known as neprilysin or CD10) cleaves the Gly-Phe bond in enkephalins, releasing the N-terminal Tyr-Gly-Gly fragment.[3] This action terminates the signaling of the enkephalin.

Additionally, a low molecular weight fraction of human leukocyte dialysates, known as IMREG-1, has shown immunostimulatory activity.[2] This activity is attributed to the peptides Tyr-Gly and Tyr-Gly-Gly.[2] IMREG-1 has been studied for its potential to potentiate the production of interleukin-2 (IL-2) and interferon-gamma and has been investigated in the context of HIV for potentially delaying disease progression.[2]

Experimental Protocols

Analysis of Conformational Structure by Double Resonance Spectroscopy

To elucidate the gas-phase conformations of Tyr-Gly-Gly, a combination of UV-UV and IR-UV double resonance spectroscopy is employed.[5][7] This technique provides detailed information about the peptide's three-dimensional structure and intramolecular interactions.

Objective: To identify and characterize the stable conformers of isolated, jet-cooled Tyr-Gly-Gly.

Methodology:

  • Sample Preparation and Introduction : The peptide is introduced into a high-vacuum chamber via laser desorption from a solid sample, entraining the molecules in a supersonic jet of an inert carrier gas (e.g., Argon). This process cools the molecules to very low rotational and vibrational temperatures, simplifying their electronic spectra.

  • Resonant Two-Photon Ionization (R2PI) : A tunable UV "pump" laser is scanned across the S₀-S₁ electronic transition of the tyrosine chromophore. When the laser frequency is resonant with a specific conformer's transition, the molecule is excited. A second UV "probe" laser pulse ionizes the excited molecule. The resulting ions are detected by a time-of-flight mass spectrometer. This generates a spectrum where each peak corresponds to a vibronic transition of one or more conformers.

  • UV-UV Hole-Burning Spectroscopy : To separate the overlapping spectra of different conformers, a "burn" laser is fired before the "pump" laser. If the burn laser is resonant with a specific conformer, it depletes the ground state population of that conformer. When the pump laser is scanned, the corresponding peaks for that conformer will be absent or reduced in intensity. By systematically setting the burn laser frequency and scanning the pump laser, the individual spectrum for each conformer can be isolated.

  • IR-UV Double Resonance Spectroscopy : To obtain vibrational information for a specific conformer, the UV pump and probe lasers are fixed at a frequency corresponding to that conformer. A tunable IR laser is then scanned. If the IR frequency is resonant with a vibrational mode of the selected conformer, it excites the molecule, causing a depletion in the ion signal. This provides a conformer-specific IR spectrum.

  • Computational Modeling : The experimental IR spectra are compared with theoretical spectra calculated using methods like Density Functional Theory (DFT). The close match between experimental and calculated vibrational frequencies allows for the definitive assignment of the specific 3D structure (e.g., hydrogen bonding patterns) for each observed conformer.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample YGG Sample Desorption Laser Desorption Sample->Desorption Jet Supersonic Jet Cooling Desorption->Jet R2PI R2PI Scan (Pump/Probe Lasers) Jet->R2PI Introduce Molecules TOF_MS Time-of-Flight Mass Spectrometer R2PI->TOF_MS HoleBurning UV-UV Hole-Burning HoleBurning->R2PI Deplete Ground State IR_UV IR-UV Double Resonance IR_UV->R2PI Induce Vibrational Transition Spectra Isolate Conformer Spectra TOF_MS->Spectra Generate Data Assignment Assign Structures Spectra->Assignment DFT DFT Calculations (Theoretical Spectra) DFT->Assignment

Caption: Experimental workflow for conformational analysis.

Conclusion

Tyrosyl-glycyl-glycine is a simple yet biologically relevant tripeptide. Its well-defined structure, characterized by a limited number of stable conformations, makes it an excellent model system for studying peptide folding and intramolecular interactions. As a direct metabolite of enkephalins and a component of the immunostimulatory agent IMREG-1, it holds continued interest for researchers in neurobiology, immunology, and pharmaceutical sciences. The methodologies outlined in this guide provide a framework for the detailed investigation of its chemical and structural properties, which are essential for understanding its biological function and therapeutic potential.

References

Proenkephalin gene (PENK) and post-translational processing

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Proenkephalin Gene (PENK) and its Post-Translational Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proenkephalin gene (PENK) encodes the precursor protein for the enkephalins, a class of endogenous opioid peptides fundamental to neuromodulation. These peptides are key players in the central and peripheral nervous systems, primarily involved in pain perception, emotional regulation, and autonomic control.[1] Beyond their role as neurotransmitters, PENK-derived peptides are expressed in a multitude of non-neuronal tissues, where they participate in diverse physiological processes such as cell proliferation, immune response, and apoptosis.[1] The intricate, multi-step post-translational processing of the proenkephalin protein yields a variety of both opioid and non-opioid peptides, each with distinct biological activities and receptor targets. A thorough understanding of PENK gene regulation and the enzymatic cascade that generates these bioactive molecules is critical for the development of novel therapeutics targeting pain, addiction, and other neurological and cellular disorders.

The Proenkephalin (PENK) Gene: Structure and Regulation

The human PENK gene is located on chromosome 8 at position q12.1.[2] Its structure is analogous to other opioid precursor genes, consisting of multiple exons and introns, with the primary coding sequence for all bioactive peptides located on a single large exon. This organization allows for the generation of a multi-peptide precursor from a single transcript.

Transcriptional regulation of the PENK gene is tightly controlled by various extracellular signals, which converge on specific DNA regulatory elements within the gene's promoter region. A critical control point is a second-messenger-inducible enhancer that contains a cAMP response element (CRE).[3] Activation of G-protein coupled receptors (GPCRs) linked to adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB translocates to the nucleus and binds to the CRE site in the PENK promoter, initiating gene transcription.[3][4] This pathway allows for the dynamic regulation of enkephalin synthesis in response to synaptic activity and other physiological stimuli.

PENK_Gene_Regulation cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal (e.g., Neurotransmitter) GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_a Active PKA cAMP->PKA_a Activates PKA_i Inactive PKA pCREB_c p-CREB PKA_a->pCREB_c Phosphorylates CREB CREB pCREB_n p-CREB pCREB_c->pCREB_n Translocates CRE CRE Site pCREB_n->CRE Binds PENK_Gene PENK Gene CRE->PENK_Gene Initiates Transcription PENK_mRNA PENK mRNA PENK_Gene->PENK_mRNA

Caption: PENK Gene Regulation via the cAMP/CREB Signaling Pathway.

Post-Translational Processing of Proenkephalin

The PENK mRNA is translated into a 267-amino acid preproprotein. Following the cleavage of an N-terminal signal peptide, the resulting 243-amino acid proenkephalin protein enters the regulated secretory pathway, where it undergoes extensive post-translational processing within secretory granules.[5] This maturation is a highly regulated, multi-step enzymatic cascade that liberates the final bioactive peptides.

Processing occurs primarily at sites marked by pairs of basic amino acid residues (e.g., Lys-Arg, Lys-Lys, Arg-Arg).[6][7] Two main classes of endoproteases are responsible for the initial cleavages:

  • Prohormone Convertases (PCs): These are serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (PCSK2), that typically cleave on the C-terminal side of dibasic sites.[6][8][9] PC2, in particular, appears to have a broader specificity for proenkephalin and is crucial for generating smaller, active opioid peptides.[6]

  • Cysteine Proteases: Cathepsin L is a key cysteine protease that has been identified as a major proenkephalin processing enzyme.[10][11] In contrast to PCs, Cathepsin L cleaves either at the N-terminal side of or between the two basic residues.[11][12]

This differential cleavage by PCs and Cathepsin L results in a variety of intermediate peptides. These intermediates are then further trimmed by exopeptidases , such as carboxypeptidases (which remove C-terminal basic residues) and aminopeptidases like Cathepsin H (which remove N-terminal basic residues), to yield the final, mature peptides.[13] The specific combination and activity of these enzymes can vary between tissues, leading to tissue-specific patterns of proenkephalin processing.

Proenkephalin_Processing cluster_endoproteases Endoproteolytic Cleavage (at dibasic sites) Preproenkephalin Preproenkephalin (267 aa) Proenkephalin Proenkephalin (243 aa) [PENK] Preproenkephalin->Proenkephalin Cleavage PC1_3 PC1/3 PC2 PC2 Cathepsin_L Cathepsin L Intermediates Peptide Intermediates (with basic residue extensions) Final_Peptides Final Bioactive Peptides Intermediates->Final_Peptides Trimming PC1_3->Intermediates Cleaves C-terminal PC2->Intermediates Cleaves C-terminal Cathepsin_L->Intermediates Cleaves N-terminal or between Exopeptidases Exopeptidases (Carboxypeptidases, Aminopeptidases) Exopeptidases->Intermediates Signal_Peptidase Signal_Peptidase Signal_Peptidase->Preproenkephalin

Caption: Enzymatic processing workflow of the proenkephalin precursor.

Bioactive Proenkephalin-Derived Peptides

The processing of a single proenkephalin molecule yields multiple copies of opioid peptides and several larger, non-opioid fragments.[2]

  • Opioid Peptides: The primary opioid products are four copies of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and one copy of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[2] These pentapeptides are the principal endogenous ligands for the delta-opioid receptor (δOR) and also bind with significant affinity to the mu-opioid receptor (μOR).[6] Their binding initiates signaling cascades that produce potent analgesic effects. Extended opioid peptides, such as Met-enkephalin-Arg-Phe (MERF), are also produced and possess distinct receptor affinities and biological activities.[10]

  • Non-Opioid Peptides: Several larger peptide fragments are generated that do not typically bind to classical opioid receptors but have their own unique biological functions.

    • Synenkephalin: The N-terminal 70-73 amino acid fragment of proenkephalin. It is co-localized and co-released with opioid peptides and is thought to play a role in regulating the processing and sorting of the precursor protein.

    • Bovine Adrenal Medulla (BAM) Peptides: Fragments like BAM-22P have a dual signaling capacity. BAM-22P is a potent agonist at classical opioid receptors but also activates a distinct family of G-protein coupled receptors known as Mas-related G-protein coupled receptors (MRGPRs), specifically MRGPRX1. These receptors are expressed in sensory neurons and are implicated in the modulation of pain and itch, representing a naloxone-insensitive pathway for PENK-mediated effects.

BAM22P_Signaling cluster_Opioid Opioid Pathway cluster_NonOpioid Non-Opioid Pathway Opioid_Receptor Opioid Receptor (μOR, δOR) Analgesia_O Analgesia Opioid_Receptor->Analgesia_O Leads to Naloxone_O Blocked by Naloxone Analgesia_O->Naloxone_O MRGPRX1 MRGPRX1 Receptor Analgesia_N Analgesia / Itch MRGPRX1->Analgesia_N Leads to Naloxone_N Not Blocked by Naloxone Analgesia_N->Naloxone_N BAM22P BAM22P BAM22P->MRGPRX1 Binds

Caption: Dual signaling pathways of the proenkephalin-derived peptide BAM-22P.

Quantitative Data Summary

The expression of the PENK gene and the concentration of its derived peptides vary significantly across different tissues and under various physiological conditions.

Table 1: Relative Expression of PENK mRNA in Human Tissues

TissueRelative mRNA Expression Level
Adrenal GlandVery High
Brain (e.g., Striatum)High
TestisHigh
ColonMedium
SkinLow to Medium
KidneyLow
Data compiled from publicly available databases such as the Human Protein Atlas.[1]

Table 2: Relative Abundance of Proenkephalin-Derived Peptides in Human Brain Regions

Brain RegionRelative Peptide LevelPeptide Order of Abundance
Striatum (Pallidum > Caudate)Very HighBAM-12P > MERGL > MERF
Substantia NigraHighBAM-12P > MERGL > MERF
HypothalamusMedium-HighBAM-12P > MERGL > MERF
Periaqueductal GrayMediumN/A
MedullaMediumBAM-12P > MERGL > MERF
Data synthesized from studies using a combination of RIA, gel filtration, and HPLC.[10] MERF = [Met]enkephalin-Arg-Phe; MERGL = [Met]enkephalin-Arg-Gly-Leu.

Table 3: Binding Affinities (Ki, nM) of Enkephalins and Related Ligands to Opioid Receptors

Ligandμ-Opioid Receptor (μOR)δ-Opioid Receptor (δOR)κ-Opioid Receptor (κOR)
[Leu]-Enkephalin1.71.26> 1000
DAMGO (μ-agonist)1.23620660
DPDPE (δ-agonist)9801.4> 10000
[D-Ala²,D-Leu⁵]-Enkephalin (DADLE)505 - 8N/A
BAM-22P (IC₅₀, Guinea Pig Ileum)1.3 (Opioid Activity)N/AN/A
BAM-22P (EC₅₀, MRGPRX1)N/A (Non-Opioid)N/A (Non-Opioid)N/A (Non-Opioid)
Data compiled from multiple radioligand binding studies.[4][13] Ki values represent the concentration of ligand required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.

Detailed Experimental Protocols

Protocol 1: Quantification of PENK mRNA Expression by quantitative PCR (qPCR)

This protocol outlines the measurement of human PENK mRNA levels from tissue or cell samples using a SYBR Green-based qPCR method.

  • RNA Extraction:

    • Homogenize ~50-100 mg of tissue or 1-5 million cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).

    • Perform phase separation by adding 0.2 mL of chloroform, vortexing, incubating for 3 minutes at room temperature, and centrifuging at 12,000 x g for 15 minutes at 4°C.

    • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol, incubating for 10 minutes, and centrifuging at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol and centrifuge at 7,500 x g for 5 minutes.

    • Air-dry the pellet and resuspend in RNase-free water. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile tube, combine 1-2 µg of total RNA, oligo(dT) or random hexamer primers, and RNase-free water.

    • Incubate at 65°C for 5 minutes to denature secondary structures, then chill on ice.

    • Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.

    • Human PENK Primers: [3]

      • Forward: 5'-AATGCAGCCAGGATTGCGCGAC-3'

      • Reverse: 5'-TCTGGTTTGGACAGCTGCAGGA-3'

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA template (e.g., 10-50 ng) to each well. Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • Thermocycling and Data Analysis:

    • Use a standard three-step or two-step cycling protocol:

      • Initial Denaturation: 95°C for 10 minutes.

      • Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute.

      • Melt Curve Analysis: 60°C to 95°C with a ramp rate of ~0.3°C/second to verify product specificity.

    • Calculate relative gene expression using the ΔΔCt method, normalizing PENK Ct values to the reference gene Ct values.

Protocol 2: Analysis of Proenkephalin Protein by Western Blot

This protocol describes the detection of the ~37 kDa proenkephalin protein from cell or tissue lysates.[11][12]

  • Protein Extraction:

    • Wash cells or minced tissue with ice-cold PBS.

    • Lyse cells/tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples and a molecular weight marker onto a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for proenkephalin (e.g., targeting an internal region) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a CCD camera-based imager or X-ray film. The expected band for proenkephalin is approximately 37 kDa.

Protocol 3: Quantification of Met-Enkephalin by Radioimmunoassay (RIA)

This protocol details a competitive binding assay for the quantification of Met-enkephalin in biological extracts.

  • Sample Preparation and Extraction:

    • Homogenize tissue samples in acid acetone or acidify plasma/CSF samples.

    • Centrifuge to pellet precipitated proteins and collect the supernatant.

    • For purification and concentration, pass the extract through an octadecasilyl-silica (ODS-silica) solid-phase extraction cartridge.

    • Elute the peptide fraction, dry the eluate (e.g., by lyophilization), and reconstitute in RIA assay buffer.

  • Oxidation (Optional but Recommended):

    • To improve antibody specificity and consistency, treat all samples, standards, and the radiolabeled tracer with hydrogen peroxide. This oxidizes the methionine residue to methionine sulfoxide, a more stable form for which highly specific antibodies can be raised.

  • Assay Procedure:

    • Set up assay tubes in triplicate for standards, unknown samples, total counts (TC), non-specific binding (NSB), and zero standard (B₀).

    • Add assay buffer to all tubes except TC.

    • Pipette known concentrations of Met-enkephalin standards or the prepared samples into the respective tubes.

    • Add the primary anti-Met-enkephalin antibody to all tubes except TC and NSB.

    • Add radiolabeled tracer (e.g., ¹²⁵I-Met-enkephalin) to all tubes.

    • Vortex gently and incubate for 24-48 hours at 4°C to allow competitive binding to reach equilibrium.

  • Separation and Counting:

    • Separate antibody-bound tracer from free tracer. This is typically achieved by adding a second antibody (precipitating antibody) and a carrier serum (e.g., normal rabbit serum), followed by centrifugation.

    • Decant the supernatant and measure the radioactivity of the pellet (bound fraction) in a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of tracer bound (%B/B₀) against the concentration of the unlabeled Met-enkephalin standards.

    • Determine the concentration of Met-enkephalin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

References

The Endogenous Opioid System and Enkephalin Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous opioid system is a critical neuromodulatory network that governs a wide array of physiological and pathological processes, including pain perception, emotional homeostasis, and reward pathways. This system comprises endogenous opioid peptides, their receptors, and the enzymes responsible for their synthesis and degradation. Among the principal endogenous opioids are the enkephalins, pentapeptides that exhibit a high affinity for the delta-opioid receptor and also interact with the mu-opioid receptor. This technical guide provides an in-depth exploration of the endogenous opioid system with a specific focus on the function of enkephalins, including their truncated form, Enkephalin(1-3). It details the signaling cascades initiated by enkephalin-receptor binding and presents comprehensive experimental protocols for the in vitro and in vivo characterization of enkephalinergic pathways. Furthermore, quantitative data on the binding and functional profiles of enkephalins are summarized, and key molecular and cellular interactions are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

The Endogenous Opioid System: An Overview

The endogenous opioid system is a complex network within the central and peripheral nervous systems that plays a pivotal role in modulating a variety of physiological functions.[1] This system is comprised of three main families of endogenous opioid peptides: the enkephalins, the endorphins, and the dynorphins.[2] These peptides are derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively.[2]

The biological effects of these peptides are mediated by three major classes of G-protein coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] A fourth receptor, the nociceptin/orphanin FQ receptor (NOPR), is also considered part of this system.[1] Enkephalins primarily interact with the delta-opioid receptors (DOR) and to a lesser extent with the mu-opioid receptors (MOR).[4] The activation of these receptors by endogenous opioids leads to a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[5]

The enkephalins are pentapeptides, with the two most prominent forms being Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin).[6] Their activity is terminated by enzymatic degradation by two key enzymes: aminopeptidase N (APN) and neutral endopeptidase (NEP), also known as neprilysin.[7]

Enkephalin Function and Signaling Pathways

Enkephalins are crucial neuromodulators involved in a wide range of physiological processes, including:

  • Pain Modulation: Enkephalins are potent analgesics. They inhibit the transmission of pain signals in the spinal cord and brainstem by acting on both presynaptic and postsynaptic neurons. Presynaptically, they reduce the release of excitatory neurotransmitters like substance P and glutamate. Postsynaptically, they hyperpolarize neurons, making them less likely to fire.[5]

  • Emotional Regulation and Reward: The enkephalinergic system is implicated in mood regulation, anxiety, and the brain's reward circuitry. Activation of opioid receptors in brain regions like the nucleus accumbens can influence dopamine release, contributing to feelings of pleasure and reinforcement.

  • Autonomic Control: Enkephalins are involved in the regulation of various autonomic functions, including respiratory rate, heart rate, and gastrointestinal motility.

Delta-Opioid Receptor Signaling

The primary mechanism of action for enkephalins is through the activation of delta-opioid receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the following signaling cascade is initiated:

  • G-protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

  • MAPK Pathway Activation: Delta-opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.

  • Receptor Desensitization and Internalization: Prolonged agonist exposure leads to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which uncouple the receptor from G-proteins and facilitate its internalization, a key mechanism of signal termination and tolerance development.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin DOR δ-Opioid Receptor Enkephalin->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel K_ion K_channel->K_ion Efflux Ca_channel Ca²⁺ Channel Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca_ion->Ca_channel Influx

Caption: Delta-Opioid Receptor Signaling Pathway.

Function of Enkephalin(1-3) (Tyr-Gly-Gly)

Enkephalin(1-3), the N-terminal tripeptide Tyr-Gly-Gly (YGG), is a primary metabolite of both Met- and Leu-enkephalin. While it lacks the significant opioid receptor affinity of the full pentapeptides, evidence suggests it is not merely an inactive degradation product. Studies have identified endogenous Tyr-Gly-Gly in the brain. Some research points towards a potential immunomodulatory role for this tripeptide. For instance, certain immunomodulatory effects of leukocyte dialysates have been attributed to Tyr-Gly and Tyr-Gly-Gly. However, its precise physiological functions, particularly within the central nervous system and its potential interaction with other receptor systems, remain an area of active investigation. It is generally considered to have minimal direct opioid-like analgesic activity.

Quantitative Data on Enkephalin-Receptor Interactions

The affinity and potency of enkephalins at opioid receptors are critical determinants of their biological activity. These parameters are typically quantified using in vitro pharmacological assays. The following tables summarize key quantitative data for Met-enkephalin and Leu-enkephalin.

Table 1: Binding Affinities (Ki, nM) of Enkephalins at Opioid Receptors

LigandMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Reference
Met-Enkephalin 1.5 - 250.5 - 5[5][7]
Leu-Enkephalin 1.7 - 501.26 - 10[5][7]

Note: Ki values can vary depending on the tissue preparation, radioligand used, and assay conditions.

Table 2: Functional Potencies (EC50/IC50, nM) of Enkephalins

LigandAssayMu-Opioid Receptor (EC50/IC50, nM)Delta-Opioid Receptor (EC50/IC50, nM)Reference
Met-Enkephalin GTPγS Binding~20~1[5][7]
Leu-Enkephalin GTPγS Binding~30~5[5][7]
Met-Enkephalin cAMP Inhibition~15~2[7]
Leu-Enkephalin cAMP Inhibition~40~8.9[7]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency in functional assays.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the enkephalinergic system.

In Vitro Assays

This assay measures the affinity of a ligand for a receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of enkephalins for mu- and delta-opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).

    • Unlabeled competing ligand (Met-enkephalin or Leu-enkephalin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., naloxone at a high concentration).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled enkephalin.

    • In a 96-well plate, add the assay buffer, radiolabeled ligand, and varying concentrations of the unlabeled enkephalin to the cell membranes.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Unlabeled Ligand - Buffers start->prepare_reagents serial_dilution Perform Serial Dilution of Unlabeled Ligand prepare_reagents->serial_dilution incubation Incubate Membranes with Radioligand and Unlabeled Ligand serial_dilution->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

This functional assay measures the activation of G-proteins following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of enkephalins in activating Gi/o proteins.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Enkephalin agonist.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

    • Non-specific binding control (unlabeled GTPγS).

  • Procedure:

    • Prepare serial dilutions of the enkephalin agonist.

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the enkephalin agonist.

    • Pre-incubate the plate.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a specified time.

    • Terminate the reaction by rapid filtration.

    • Wash the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

This assay measures the inhibition of adenylyl cyclase activity.

  • Objective: To determine the potency (IC50) of enkephalins in inhibiting adenylyl cyclase.

  • Materials:

    • Whole cells expressing the Gi-coupled opioid receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Enkephalin agonist.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

  • Procedure:

    • Culture the cells in 96-well plates.

    • Pre-treat the cells with the PDE inhibitor.

    • Add varying concentrations of the enkephalin agonist.

    • Stimulate the cells with a fixed concentration of forskolin.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vivo Analgesic Assays

These assays are used to assess the pain-relieving effects of compounds in animal models.

This test measures the response to a thermal pain stimulus.

  • Objective: To evaluate the analgesic effect of enkephalins or enkephalinase inhibitors.

  • Apparatus: A hot plate apparatus with a controlled surface temperature (typically 52-55°C) and a transparent cylinder to confine the animal.

  • Animals: Mice or rats.

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Determine the baseline latency by placing each animal on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Administer the test compound (e.g., via intracerebroventricular or systemic injection).

    • At various time points after administration, re-test the animals on the hot plate and record the latency.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Compare the %MPE between treated and control groups.

This test measures the latency to withdraw the tail from a noxious heat stimulus.

  • Objective: To assess the spinal analgesic effects of enkephalins.

  • Apparatus: A tail-flick meter that focuses a beam of radiant heat on the animal's tail.

  • Animals: Mice or rats.

  • Procedure:

    • Gently restrain the animal with its tail exposed.

    • Position the tail over the heat source.

    • Activate the heat source and a timer simultaneously.

    • Measure the time it takes for the animal to flick its tail away from the heat. A cut-off time is employed to prevent injury.

    • Determine the baseline latency.

    • Administer the test compound and re-measure the latency at different time points.

  • Data Analysis:

    • Calculate the %MPE as described for the hot plate test.

    • Analyze the data for statistically significant differences between treatment groups.

Conclusion and Future Directions

The endogenous opioid system, with enkephalins as key signaling molecules, represents a fundamental mechanism for regulating pain and emotion. The detailed understanding of their function, receptor interactions, and signaling pathways is paramount for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the pharmacological characterization of compounds targeting the enkephalinergic system.

Future research will likely focus on several key areas:

  • Development of Biased Agonists: Designing ligands that selectively activate certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment) at the delta-opioid receptor could lead to analgesics with fewer side effects and reduced tolerance development.

  • Enkephalinase Inhibitors: Further exploration of dual inhibitors of both NEP and APN may offer a promising therapeutic strategy to enhance endogenous enkephalin levels and produce analgesia with a lower potential for abuse.

  • Role in Pathophysiology: A deeper understanding of the dysregulation of the enkephalinergic system in chronic pain, mood disorders, and addiction will be crucial for identifying new therapeutic targets.

By leveraging the methodologies and knowledge presented in this guide, researchers and drug development professionals can continue to unravel the complexities of the endogenous opioid system and pave the way for the next generation of safer and more effective treatments for a range of debilitating conditions.

References

An In-depth Technical Guide on the Significance of the Tyr-Gly-Gly Motif in Mu and Delta Opioid Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Tyr-Gly-Gly tripeptide, a fundamental component of endogenous opioid peptides, and its role in the interaction with mu (µ) and delta (δ) opioid receptors. While Tyr-Gly-Gly itself is primarily recognized as a metabolite, its sequence forms the essential pharmacophore for the activity of enkephalins. This document will explore the binding and functional characteristics of enkephalins containing this motif, the metabolic pathways that govern the formation and degradation of Tyr-Gly-Gly, and the downstream signaling cascades initiated upon receptor activation.

The Tyr-Gly-Gly Motif: A Core Element for Opioid Receptor Affinity

The tripeptide Tyrosine-Glycine-Glycine serves as the N-terminal sequence for all endogenous opioid peptides, including enkephalins, endorphins, and dynorphins[1]. This motif is crucial for binding to opioid receptors; the tyramine moiety of the tyrosine residue is considered the primary pharmacophore responsible for the initial interaction with the receptor binding pocket. While Tyr-Gly-Gly on its own displays negligible affinity for opioid receptors, its presence within larger peptide chains, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), is critical for their potent activity[2][3].

Quantitative Binding and Functional Data for Enkephalins

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Met-enkephalin and Leu-enkephalin at mu and delta opioid receptors. These peptides, containing the core Tyr-Gly-Gly sequence, demonstrate the biological activity conferred by this motif.

Table 1: Binding Affinity (Ki, nM) of Enkephalins at Mu and Delta Opioid Receptors

PeptideMu Opioid Receptor (Ki, nM)Delta Opioid Receptor (Ki, nM)
Met-Enkephalin 1.0 - 101.0 - 5.0
Leu-Enkephalin 10 - 500.5 - 2.0

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions, tissue preparation, and radioligand used.

Table 2: Functional Activity (EC50/IC50, nM) of Enkephalins

PeptideAssay TypeMu Opioid ReceptorDelta Opioid Receptor
Met-Enkephalin GTPγS Binding (EC50)~20~5
cAMP Inhibition (IC50)~15~3
Leu-Enkephalin GTPγS Binding (EC50)~100~2
cAMP Inhibition (IC50)~80~1

Note: EC50 and IC50 values are representative and can vary significantly based on the cell line, level of receptor expression, and specific assay protocol.

Metabolic Pathways of Enkephalins and Tyr-Gly-Gly

The in vivo activity of enkephalins is tightly regulated by their rapid degradation by peptidases. The tripeptide Tyr-Gly-Gly is a major metabolite of this process[4][5]. Understanding these metabolic pathways is crucial for the development of stable synthetic opioid peptides.

The primary enzymes involved in enkephalin metabolism are:

  • Aminopeptidase N (APN): Cleaves the Tyr¹-Gly² bond, releasing tyrosine and the inactive Gly-Gly-Phe-Met/Leu peptide.

  • Neprilysin (Neutral Endopeptidase, NEP; "Enkephalinase"): Cleaves the Gly³-Phe⁴ bond, resulting in the formation of Tyr-Gly-Gly and Phe-Met/Leu[6].

The steady-state levels of Tyr-Gly-Gly in the brain are often used as an index of the rate of enkephalin release and metabolism[6].

Enkephalin_Metabolism cluster_enkephalins Endogenous Enkephalins cluster_metabolites Metabolites Met_Enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) TGG Tyr-Gly-Gly Met_Enk->TGG Neprilysin (Enkephalinase) Phe_Met Phe-Met Tyr Tyrosine Met_Enk->Tyr Aminopeptidase N GGPM Gly-Gly-Phe-Met Leu_Enk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Leu_Enk->TGG Neprilysin (Enkephalinase) Phe_Leu Phe-Leu Leu_Enk->Tyr Aminopeptidase N GGPL Gly-Gly-Phe-Leu Opioid_Signaling_Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ or δ) G_Protein Gi/o Protein (αβγ-GDP) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx Agonist Enkephalin (Tyr-Gly-Gly-Phe-X) Agonist->Opioid_Receptor Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Decreased Neuronal Excitability K_ion->Neuronal_Inhibition Ca_ion->Neuronal_Inhibition Reduced Binding_Assay_Workflow Start Prepare Reagents (Membranes, Ligands, Buffer) Setup Set up 96-well Plate (Total, Non-specific, Competition) Start->Setup Incubate Incubate at 25°C (60-90 min) Setup->Incubate Filter Harvest and Wash on Filter Mat Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze End Determine Binding Affinity Analyze->End

References

The N-Terminal Tripeptide of Enkephalins (Tyr-Gly-Gly): A Technical Guide on its Metabolism, Physiological Significance, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the N-terminal tripeptide of enkephalins, Tyr-Gly-Gly, often referred to as Enkephalin(1-3). While not a primary opioid receptor agonist itself, this tripeptide is a key metabolite of endogenous enkephalins and serves as a crucial marker for enkephalinergic system activity. This document details its formation, degradation, physiological relevance, and the experimental methodologies used to study it.

Introduction: The Significance of the Enkephalin N-Terminus

The endogenous opioid system plays a critical role in modulating pain, mood, and various physiological processes. Enkephalins, a major class of endogenous opioid peptides, share a conserved N-terminal sequence: Tyr-Gly-Gly-Phe.[1][2] This "message sequence" is essential for their interaction with and activation of opioid receptors.[3][4] The N-terminal tyrosine residue is particularly critical for receptor binding and initiating the signaling cascade. The subsequent Gly-Gly dipeptide acts as a spacer, correctly positioning the tyrosine and the C-terminal phenylalanine for optimal receptor engagement.[1][2] While the pentapeptide forms of enkephalins (Met-enkephalin: Tyr-Gly-Gly-Phe-Met and Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) are the primary active ligands, their metabolic breakdown yields smaller fragments, including the tripeptide Tyr-Gly-Gly (YGG).

Metabolism of Enkephalins and the Formation of Tyr-Gly-Gly

Enkephalins are rapidly degraded in vivo by specific peptidases, which limits the duration of their physiological effects.[5] The formation of Tyr-Gly-Gly is a key step in this metabolic cascade.

Enzymatic Degradation Pathways:

Two main enzyme classes are responsible for the initial breakdown of enkephalins:

  • Aminopeptidases: These enzymes cleave the N-terminal tyrosine from the pentapeptide.

  • Enkephalinase (Neprilysin or CD10): This metalloendopeptidase cleaves the Gly-Phe bond, releasing the N-terminal tripeptide Tyr-Gly-Gly and the C-terminal dipeptide.[6]

The resulting Tyr-Gly-Gly is further degraded by aminopeptidases into smaller fragments and individual amino acids.[6][7]

The study of Tyr-Gly-Gly levels has become a valuable tool for researchers. As a primary metabolite, its concentration in brain tissue and cerebrospinal fluid can serve as a reliable index of enkephalin release and turnover.[8][9][10] For instance, in vivo studies have shown that the administration of aminopeptidase inhibitors leads to an accumulation of Tyr-Gly-Gly, providing a method to estimate the rate of enkephalin release.[9][10]

Physiological Effects and Receptor Interactions of Tyr-Gly-Gly

Direct physiological effects of exogenously administered Tyr-Gly-Gly are not extensively documented, and it is generally considered to have very low affinity for opioid receptors compared to the parent enkephalins. However, some studies suggest potential biological activities.

Opioid Receptor Affinity:

The N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) is considered the minimal structural requirement for potent opioid activity.[11] Shortening the peptide chain significantly reduces its affinity for mu- and delta-opioid receptors. While the tripeptide Tyr-Gly-Gly retains the critical tyrosine residue, it lacks the phenylalanine at position 4, which is crucial for high-affinity binding and receptor activation.[1]

Potential Immunomodulatory Role:

Some research suggests that Tyr-Gly-Gly may possess immunomodulatory properties. IMREG-1, a human leukocyte dialysate fraction with immunostimulatory activity, contains Tyr-Gly and Tyr-Gly-Gly.[12] These peptides are thought to contribute to its effects, which include augmenting delayed-type hypersensitivity and potentiating the production of interleukin-2 (IL-2) and interferon-gamma.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and study of Tyr-Gly-Gly.

Table 1: Turnover Rate of Tyr-Gly-Gly in Mouse Striatum

ParameterValueMethod of DeterminationReference
Apparent Turnover Rate18 ± 2 pmol/mg of protein per hrRate of YGG accumulation after aminopeptidase inhibitor (bestatin) administration.[9][10]
Half-life (t1/2)12 ± 2 minRate of YGG level reduction after enkephalinase inhibitor (Thiorphan or acetorphan) administration.[10]

Table 2: Effects of Peptidase Inhibitors on Tyr-Gly-Gly Levels

InhibitorTarget EnzymeEffect on Tyr-Gly-Gly LevelsReference
Thiorphan/AcetorphanEnkephalinaseRapid and marked decrease[10][13]
BestatinAminopeptidases~100% increase[13]
CaptoprilAngiotensin-Converting EnzymeNo significant effect[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Tyr-Gly-Gly and enkephalin metabolism. Below are representative protocols derived from the cited literature.

Protocol 1: In Vivo Measurement of Tyr-Gly-Gly as an Index of Enkephalin Release

  • Objective: To determine the turnover rate of Tyr-Gly-Gly in a specific brain region (e.g., striatum) as a proxy for enkephalin release.

  • Animal Model: Male mice.

  • Procedure:

    • Administer a peptidase inhibitor (e.g., the aminopeptidase inhibitor bestatin) via intraperitoneal injection.

    • At various time points post-injection, euthanize the animals using a method that minimizes post-mortem enzymatic degradation (e.g., microwave irradiation).

    • Dissect the brain region of interest (e.g., striatum) on ice.

    • Homogenize the tissue in an appropriate buffer.

    • Quantify Tyr-Gly-Gly levels in the tissue homogenate using a sensitive and specific radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate of Tyr-Gly-Gly accumulation over time is calculated to determine the turnover rate.

  • Reference: [9][10][13]

Protocol 2: In Vitro Enkephalin Degradation Assay

  • Objective: To characterize the enzymatic degradation of enkephalins and the formation of Tyr-Gly-Gly in a specific biological matrix (e.g., cerebrospinal fluid).

  • Materials:

    • Synthetic enkephalin (e.g., Met-enkephalin).

    • Biological matrix (e.g., human cerebrospinal fluid).

    • Peptidase inhibitors (optional, for mechanistic studies).

    • HPLC system for peptide analysis.

  • Procedure:

    • Incubate the synthetic enkephalin with the biological matrix at a physiological temperature (e.g., 37°C).

    • At specific time intervals, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding acid or heating).

    • Analyze the aliquots by HPLC to separate and quantify the remaining enkephalin and its degradation products, including Tyr-Gly-Gly, tyrosine, and tyrosyl-glycine.

  • Data Analysis: Plot the concentration of the parent enkephalin and its metabolites over time to determine the degradation rate and identify the primary metabolic pathways.

  • Reference: [7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Parent Enkephalins:

While Tyr-Gly-Gly itself is not a potent signaling molecule, it is a product of the metabolism of enkephalins, which signal through G-protein coupled opioid receptors. The canonical signaling pathway for enkephalins is depicted below.

Enkephalin_Signaling Enkephalin Enkephalin (e.g., Leu-Enkephalin) OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production of Neuronal_Activity Decreased Neuronal Excitability K_channel->Neuronal_Activity Leads to (Hyperpolarization) Ca_channel->Neuronal_Activity Leads to (Reduced Neurotransmitter Release)

Caption: Canonical signaling pathway of enkephalins via Gi/o-coupled opioid receptors.

Experimental Workflow for Studying Tyr-Gly-Gly Metabolism:

The following diagram illustrates a typical experimental workflow for investigating the metabolism of enkephalins and the role of Tyr-Gly-Gly.

YGG_Metabolism_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Animal Model (e.g., Mouse) Inhibitor_Admin Peptidase Inhibitor Administration Animal_Model->Inhibitor_Admin Tissue_Collection Tissue Collection (e.g., Brain Dissection) Inhibitor_Admin->Tissue_Collection Analysis Sample Preparation & Quantification (HPLC, RIA) Tissue_Collection->Analysis Biological_Sample Biological Sample (e.g., CSF, Brain Slices) Enkephalin_Incubation Enkephalin Incubation Biological_Sample->Enkephalin_Incubation Time_Course_Sampling Time-Course Sampling Enkephalin_Incubation->Time_Course_Sampling Time_Course_Sampling->Analysis Data_Interpretation Data Interpretation (Turnover Rate, Metabolic Pathways) Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo and in vitro studies of Tyr-Gly-Gly metabolism.

Conclusion and Future Directions

The tripeptide Tyr-Gly-Gly, or Enkephalin(1-3), is a key metabolite in the endogenous opioid system. While it does not appear to be a potent agonist at opioid receptors, its role as a biomarker for enkephalin release is of significant value to researchers in the fields of neuroscience and pharmacology. Future research may further elucidate potential direct physiological roles of Tyr-Gly-Gly, particularly in the context of immunomodulation. Furthermore, a deeper understanding of the enzymatic pathways that produce and degrade this tripeptide could offer novel targets for therapeutic intervention, aimed at modulating the endogenous opioid system for pain management and other neurological disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for professionals engaged in such research endeavors.

References

Inactivation of Enkephalins by Metallopeptidases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic inactivation of enkephalins by metallopeptidases. Enkephalins, endogenous opioid pentapeptides, play a crucial role in nociception, mood regulation, and autonomic function. Their signaling is tightly regulated by rapid degradation in the synaptic cleft by a series of metallopeptidases. Understanding the mechanisms of this inactivation is paramount for the development of novel analgesics and therapeutic agents that potentiate endogenous opioid signaling.

Key Metallopeptidases in Enkephalin Inactivation

Four primary zinc-dependent metallopeptidases have been identified as the key players in the inactivation of enkephalins:

  • Neprilysin (NEP) , also known as neutral endopeptidase or enkephalinase, is a membrane-bound enzyme that cleaves enkephalins at the Gly³-Phe⁴ bond.[1][2]

  • Aminopeptidase N (APN) , also known as CD13, is a membrane-bound ectopeptidase that removes the N-terminal tyrosine residue (Tyr¹) from enkephalins.[1][3]

  • Dipeptidyl Peptidase 3 (DPP3) is a cytosolic zinc exopeptidase that cleaves the Gly¹-Gly² bond of enkephalins.[4][5][6][7]

  • Carboxypeptidase A6 (CPA6) is an extracellular matrix-bound enzyme that removes the C-terminal amino acid (Phe⁵, Leu⁵, or Met⁵).[8][9]

The concerted action of these peptidases ensures the rapid termination of enkephalin signaling. Inhibition of these enzymes, particularly NEP and APN, has been shown to produce significant analgesic effects by increasing the bioavailability of endogenous enkephalins.[1]

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the available quantitative data for the interaction of metallopeptidases with enkephalins and their inhibitors.

Table 1: Kinetic Parameters for Enkephalin Degradation
EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (µM⁻¹min⁻¹)Source
Neprilysin (Wild-Type)[D-Ala²,Leu⁵]enkephalin23 ± 42800 ± 300122[10]
Neprilysin (R717M Mutant)[D-Ala²,Leu⁵]enkephalin20 ± 521 ± 21.0[10]
Aminopeptidase NMet-enkephalinNot availableNot availableNot available
Dipeptidyl Peptidase 3Leu-enkephalinNot availableNot availableNot available
Carboxypeptidase A6Met-enkephalin / Leu-enkephalinNot availableNot availableNot available[8]
Table 2: Inhibitory Constants (K_i_ and IC_50_) of Metallopeptidase Inhibitors
EnzymeInhibitorK_i_ (nM)IC_50_ (nM)Source
NeprilysinThiorphan4.71.8 - 4.7[11]
NeprilysinPhosphoramidon-34
Aminopeptidase NBestatin60 - 41005[2][5]
Aminopeptidase NAmastatin19-[5]
Dipeptidyl Peptidase 3Tynorphin4.3-[5]
Dipeptidyl Peptidase 3Spinorphin--[5]
Carboxypeptidase A6Not availableNot availableNot available

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Enkephalins exert their effects by binding to and activating opioid receptors, primarily the μ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release, resulting in analgesia. The inactivation of enkephalins by metallopeptidases terminates this signaling cascade.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ, δ) Enkephalin->OpioidReceptor Binds to NEP Neprilysin (NEP) Enkephalin->NEP Cleavage at Gly³-Phe⁴ APN Aminopeptidase N (APN) Enkephalin->APN Cleavage at Tyr¹-Gly² DPP3 Dipeptidyl Peptidase 3 (DPP3) Enkephalin->DPP3 Cleavage at Gly²-Gly³ CPA6 Carboxypeptidase A6 (CPA6) Enkephalin->CPA6 Cleavage at C-terminus G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates InactiveFragments Inactive Fragments NEP->InactiveFragments APN->InactiveFragments DPP3->InactiveFragments CPA6->InactiveFragments AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (↑ K⁺, ↓ Ca²⁺) G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalResponse ↓ Neuronal Excitability ↓ Neurotransmitter Release IonChannels->NeuronalResponse Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis EnzymePrep Enzyme Preparation (Recombinant or Tissue Homogenate) AssaySetup Assay Setup (Enzyme, Substrate, Buffer +/- Inhibitor) EnzymePrep->AssaySetup SubstratePrep Substrate Preparation (Enkephalin/Fluorogenic Substrate) SubstratePrep->AssaySetup InhibitorPrep Inhibitor Preparation (Test Compounds) InhibitorPrep->AssaySetup Incubation Incubation (Controlled Temperature and Time) AssaySetup->Incubation Detection Detection (Fluorometric/Chromatographic) Incubation->Detection Kinetics Enzyme Kinetics (Determine K_m_ and k_cat_) Detection->Kinetics Inhibition Inhibition Analysis (Determine IC_50_ and K_i_) Detection->Inhibition

References

Natural Degradation Pathways of Enkephalin Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins, the first endogenous opioid peptides discovered, are pentapeptides that play a crucial role in nociception, mood regulation, and autonomic control. Their signaling is tightly regulated by rapid enzymatic degradation in the synaptic cleft and other extracellular spaces. Understanding the natural degradation pathways of enkephalins is paramount for the development of novel therapeutics that aim to enhance endogenous opioid signaling for pain management and the treatment of various neurological disorders. This guide provides a comprehensive overview of the key enzymes involved in enkephalin degradation, their kinetic properties, detailed experimental protocols for their study, and the signaling pathways that regulate their activity.

Core Degradation Pathways

The inactivation of enkephalins, both Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), is primarily carried out by a group of cell-surface metallopeptidases, often collectively referred to as "enkephalinases". These enzymes cleave specific peptide bonds, rendering the enkephalins unable to bind to and activate opioid receptors. The principal enzymes involved in this process are:

  • Aminopeptidase N (APN): Cleaves the N-terminal Tyr-Gly bond.

  • Neprilysin (NEP): A neutral endopeptidase that cleaves the Gly-Phe bond.

  • Dipeptidyl Peptidase 3 (DPP3): Hydrolyzes the Gly-Gly bond.

  • Angiotensin-Converting Enzyme (ACE): Primarily cleaves the Gly-Phe bond, particularly in the extended enkephalin precursor Met-enkephalin-Arg-Phe.[1][2]

  • Carboxypeptidase A6 (CPA6): Removes the C-terminal amino acid (Met or Leu).[3][4]

The relative contribution of each enzyme to enkephalin degradation can vary depending on the tissue and subcellular location.

Quantitative Data on Enkephalin Degradation

The efficiency of enkephalin degradation by these enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Aminopeptidase N (APN) Leu-enkephalin35--[5]
Met-enkephalin180--[6]
Leu-enkephalin120--[6]
Neprilysin (NEP) D-Ala²-Leu-enkephalin---[7]
Dipeptidyl Peptidase 3 (DPP3) Leu-enkephalin810.00078.6[8]
Angiotensin-Converting Enzyme (ACE) Met-enkephalin-Arg-Phe-126.7-[6]
Leu-enkephalin-26.7-[6]
Met-enkephalin-41.7-[6]
Carboxypeptidase A6 (CPA6) Met-enkephalin---[4]
Leu-enkephalin---[4]

Signaling Pathways and Regulatory Mechanisms

The activity and expression of enkephalin-degrading enzymes are subject to complex regulatory mechanisms, providing further points of control for enkephalinergic signaling.

Transcriptional Regulation of Enkephalin-Degrading Enzymes

The expression of genes encoding these peptidases is controlled by various signaling pathways, offering long-term modulation of enkephalin levels.

Transcriptional Regulation of Enkephalin-Degrading Enzymes cluster_nep Neprilysin (NEP) Regulation cluster_dpp3 Dipeptidyl Peptidase 3 (DPP3) Regulation cluster_ace Angiotensin-Converting Enzyme (ACE) Regulation NEP NEP Gene AICD APP Intracellular Domain (AICD) AICD->NEP Activates HDAC Histone Deacetylases (HDACs) HDAC->NEP Inhibits Androgens Androgens Androgens->NEP Activates Estrogen Estrogen Estrogen->NEP Activates Somatostatin Somatostatin Somatostatin->NEP Upregulates DPP3 DPP3 Gene IL6 Interleukin-6 (IL-6) CEBPB C/EBP-β IL6->CEBPB Induces CEBPB->DPP3 Represses ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Activates Nrf2->DPP3 Induces ACE ACE Gene AngII Angiotensin II (Ang II) AT1R AT1 Receptor AngII->AT1R Activates ERK_p38 ERK/p38 MAPK AT1R->ERK_p38 Activates ERK_p38->ACE Upregulates

Figure 1: Transcriptional regulation of key enkephalin-degrading enzymes.
Post-Translational Regulation

Enzyme activity can also be modulated through post-translational modifications, such as phosphorylation, which can rapidly alter their catalytic efficiency.

Post-Translational Regulation of ACE ACE ACE JNK c-Jun N-terminal Kinase (JNK) ACE->JNK Activates CK2 Casein Kinase 2 (CK2) CK2->ACE Phosphorylates AP1 Activator Protein-1 (AP-1) JNK->AP1 Activates GeneExpression Changes in Gene Expression AP1->GeneExpression Leads to

Figure 2: ACE signaling cascade initiated by post-translational modification.

Experimental Protocols

Accurate measurement of enkephalin degradation requires robust and specific experimental protocols. Below are outlines for assays targeting the major enkephalin-degrading enzymes.

General Workflow for Enkephalin Degradation Assays

General Workflow for Enkephalin Degradation Assays A 1. Enzyme/Tissue Preparation (e.g., brain homogenate, purified enzyme) C 3. Incubation (Controlled temperature and pH) A->C B 2. Substrate Preparation (Met- or Leu-enkephalin) B->C D 4. Reaction Termination (e.g., acid, heat) C->D E 5. Separation of Products (e.g., HPLC, LC-MS) D->E F 6. Quantification (e.g., UV detection, fluorescence, mass spectrometry) E->F G 7. Data Analysis (Kinetic parameter calculation) F->G

Figure 3: A generalized workflow for conducting enkephalin degradation assays.
Protocol 1: HPLC-Based Assay for Aminopeptidase N (APN) Activity

This protocol details the measurement of APN activity by quantifying the formation of tyrosine from the cleavage of enkephalins using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Purified APN or tissue homogenate (e.g., brain cortex)

  • Met-enkephalin or Leu-enkephalin

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Termination Solution: 1 M HCl

  • HPLC system with a C18 reverse-phase column and UV detector (214 nm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Tyrosine standard

2. Procedure:

  • Prepare serial dilutions of the enkephalin substrate in Assay Buffer.

  • Pre-warm the substrate solutions and the enzyme preparation to 37°C.

  • Initiate the reaction by adding the enzyme preparation to the substrate solutions. The final volume should be standardized (e.g., 100 µL).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes) to ensure initial velocity conditions.

  • Terminate the reaction by adding an equal volume of Termination Solution.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate the products using a gradient of Mobile Phase B (e.g., 5-60% over 20 minutes).

  • Monitor the elution of tyrosine and the remaining enkephalin at 214 nm.

  • Quantify the amount of tyrosine produced by comparing the peak area to a standard curve of known tyrosine concentrations.

  • Calculate the initial velocity of the reaction and determine Km and kcat using Michaelis-Menten kinetics.

Protocol 2: Mass Spectrometry-Based Assay for Neprilysin (NEP) Activity

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the cleavage of enkephalins by NEP, offering high sensitivity and specificity.

1. Materials:

  • Purified NEP or cell membrane preparations

  • Met-enkephalin or Leu-enkephalin

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Termination Solution: Acetonitrile with 0.1% formic acid

  • LC-MS system with a C18 reverse-phase column

2. Procedure:

  • Prepare various concentrations of the enkephalin substrate in Assay Buffer.

  • Pre-incubate the enzyme preparation at 37°C.

  • Start the reaction by adding the substrate to the enzyme.

  • Incubate at 37°C for a predetermined time.

  • Stop the reaction by adding an excess of cold Termination Solution.

  • Centrifuge the samples to remove precipitated proteins.

  • Analyze the supernatant by LC-MS.

  • Separate the parent enkephalin and its cleavage products (e.g., Tyr-Gly-Gly and Phe-Met/Leu) using a suitable gradient.

  • Quantify the parent peptide and its fragments using their specific mass-to-charge ratios (m/z).

  • Calculate the rate of substrate depletion or product formation to determine the enzyme's kinetic parameters.

Protocol 3: Fluorometric Assay for Dipeptidyl Peptidase 3 (DPP3) Activity

This method utilizes a fluorogenic substrate that mimics the dipeptidyl cleavage site to provide a continuous and sensitive measurement of DPP3 activity. While not using enkephalin directly, it is a common and effective method for studying DPP3.

1. Materials:

  • Purified DPP3 or cell lysate

  • Fluorogenic DPP3 substrate (e.g., Arg-Arg-β-naphthylamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

2. Procedure:

  • Prepare a serial dilution of the fluorogenic substrate in Assay Buffer.

  • Add the diluted substrate to the wells of a black microplate.

  • Add the enzyme preparation to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the increase in fluorescence over time in kinetic mode.

  • The rate of fluorescence increase is proportional to the DPP3 activity.

  • Calculate the initial velocities and determine the kinetic parameters.

  • To relate this to enkephalin degradation, a competitive inhibition assay can be performed where the ability of enkephalin to compete with the fluorogenic substrate is measured.

Conclusion

The natural degradation of enkephalin peptides is a complex process mediated by a concert of metallopeptidases. A thorough understanding of these enzymatic pathways, including their kinetic properties and regulatory mechanisms, is fundamental for the rational design of therapeutic agents that can potentiate endogenous enkephalinergic signaling. The experimental protocols provided in this guide offer a starting point for researchers to investigate these critical pathways and contribute to the development of next-generation analgesics and neuromodulatory drugs. Continued research into the intricate details of enkephalin degradation will undoubtedly unveil new therapeutic targets and strategies for a wide range of clinical applications.

References

The Role of Enkephalin(1-3) in Pain Modulation and Analgesia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalin(1-3), the N-terminal tripeptide fragment of enkephalins with the sequence Tyr-Gly-Gly (YGG), has been investigated for its potential role in pain modulation. As the primary product of the enzymatic degradation of endogenous opioid pentapeptides, Met-enkephalin and Leu-enkephalin, its physiological significance is of considerable interest. This technical guide provides an in-depth analysis of the current understanding of Enkephalin(1-3)'s role in analgesia, focusing on its mechanism of action, relevant experimental data, and signaling pathways.

Core Concepts: An Indirect Role in Nociception

Current scientific evidence indicates that Enkephalin(1-3) does not possess direct analgesic properties. Instead, its primary role in pain modulation is as a biomarker for the release of endogenous enkephalins, which are potent pain relievers. The concentration of Tyr-Gly-Gly in specific regions of the central nervous system can serve as an index of enkephalinergic system activation in response to painful stimuli.

Quantitative Data Summary

Despite extensive research into enkephalin analogs, there is a notable lack of quantitative data on the direct analgesic effects and opioid receptor binding affinities of Enkephalin(1-3). The available information strongly suggests that its direct contribution to analgesia is negligible.

Table 1: Analgesic Activity of Enkephalin(1-3)

CompoundRoute of AdministrationSpeciesAnalgesic EffectCitation
Tyr-Gly-Gly-OHNot SpecifiedMiceDevoid of analgesic activity[1]

Table 2: Enkephalin(1-3) as a Metabolite and Biomarker

PrecursorDegrading EnzymeMetaboliteSignificance in Pain ModulationCitation
Met-enkephalin (Tyr-Gly-Gly-Phe-Met)Enkephalinase (Neprilysin)Tyr-Gly-GlyLevels increase in spinal cord perfusates during noxious stimuli, serving as an index of enkephalin release.
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)Enkephalinase (Neprilysin)Tyr-Gly-GlyLevels increase in spinal cord perfusates during noxious stimuli, serving as an index of enkephalin release.

Signaling Pathways and Mechanisms of Action

The primary mechanism involving Enkephalin(1-3) in the context of pain is its formation through the enzymatic breakdown of enkephalins. Endogenous enkephalins, released from interneurons in the spinal cord and brain, bind to opioid receptors (primarily μ and δ) on presynaptic and postsynaptic neurons. This binding inhibits the release of excitatory neurotransmitters (e.g., substance P, glutamate) and hyperpolarizes the postsynaptic neuron, thereby dampening the transmission of pain signals. Enkephalinase A (neprilysin) and aminopeptidase N are the key enzymes responsible for the rapid degradation of enkephalins, with enkephalinase cleaving the Gly-Phe bond to produce Tyr-Gly-Gly.

Enkephalin Metabolism and Action in Nociceptive Pathway Proenkephalin Proenkephalin Enkephalin Enkephalin (Tyr-Gly-Gly-Phe-Met/Leu) Proenkephalin->Enkephalin Proteolytic Cleavage OpioidReceptor Opioid Receptors (μ, δ) Enkephalin->OpioidReceptor Binds to Enkephalinase Enkephalinase (Neprilysin) Enkephalin->Enkephalinase Degraded by Analgesia Analgesia (Pain Inhibition) OpioidReceptor->Analgesia Leads to YGG Enkephalin(1-3) (Tyr-Gly-Gly) Enkephalinase->YGG Produces Inactive Inactive Fragments Enkephalinase->Inactive

Figure 1: Metabolism of enkephalin and the formation of Enkephalin(1-3).

Experimental Protocols

Measurement of Tyr-Gly-Gly as an Index of Enkephalin Release

This protocol describes a method to measure the levels of Tyr-Gly-Gly in spinal cord perfusates of anesthetized rats as an indicator of enkephalin release in response to noxious stimuli.

1. Animal Preparation and Spinal Cord Perfusion:

  • Anesthetize rats (e.g., with halothane).

  • Perform a laminectomy to expose the spinal cord.

  • Insert a perfusion cannula into the subarachnoid space.

  • Perfuse the spinal cord with artificial cerebrospinal fluid (aCSF).

  • Collect the perfusate at regular intervals.

2. Application of Noxious Stimuli:

  • Apply a controlled noxious stimulus (e.g., pinching of the muzzle) for a defined period.

  • Continue to collect perfusate samples during and after the stimulation.

3. Sample Processing and Analysis:

  • Immediately acidify the collected perfusate samples to prevent further degradation.

  • Centrifuge the samples to remove any particulate matter.

  • Analyze the supernatant for Tyr-Gly-Gly and [Met5]enkephalin concentrations using High-Performance Liquid Chromatography (HPLC) followed by radioimmunoassay (RIA) or mass spectrometry.

4. Data Interpretation:

  • A significant increase in Tyr-Gly-Gly levels in the perfusate following noxious stimulation, which can be blocked by an enkephalinase inhibitor (e.g., acetorphan), indicates the release and subsequent degradation of endogenous enkephalins.

Experimental Workflow for Measuring YGG Release Start Anesthetized Rat Perfusion Spinal Cord Perfusion with aCSF Start->Perfusion Stimulus Application of Noxious Stimulus Perfusion->Stimulus Collection Collection of Perfusate Stimulus->Collection Analysis HPLC-RIA / Mass Spectrometry for YGG Collection->Analysis Result Increased YGG Levels Indicate Enkephalin Release Analysis->Result

Figure 2: Workflow for assessing enkephalin release via YGG measurement.

Logical Relationships in Pain Modulation

The role of Enkephalin(1-3) is best understood within the broader context of the endogenous opioid system's modulation of pain. The release of enkephalins is a key component of the descending pain inhibitory pathway. The subsequent degradation to Tyr-Gly-Gly terminates this signaling. Therefore, while not directly analgesic, the presence of Tyr-Gly-Gly is a direct consequence of the activation of this analgesic pathway.

Logical Relationship of YGG in Pain Pathway NoxiousStimulus Noxious Stimulus EnkephalinRelease Enkephalin Release NoxiousStimulus->EnkephalinRelease Triggers OpioidBinding Binding to Opioid Receptors EnkephalinRelease->OpioidBinding Leads to EnkephalinDegradation Enkephalin Degradation EnkephalinRelease->EnkephalinDegradation Undergoes PainInhibition Pain Signal Inhibition OpioidBinding->PainInhibition Results in YGGFormation YGG Formation EnkephalinDegradation->YGGFormation Results in

Figure 3: The sequential relationship of YGG formation in pain modulation.

Conclusion and Future Directions

References

Tyr-Gly-Gly: An In-Depth Technical Guide on its Core Immunostimulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Tyr-Gly-Gly (TGG) has emerged as a molecule of significant interest within the field of immunology. As the N-terminal sequence of endogenous opioid peptides, the enkephalins, TGG exhibits notable immunomodulatory activities. This technical guide provides a comprehensive overview of the core immunostimulatory properties of Tyr-Gly-Gly, detailing its mechanism of action, effects on key immune cells, and the signaling pathways it influences. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing its activity are provided. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel immunomodulatory therapeutics.

Introduction

Tyr-Gly-Gly is a tripeptide constituent of IMREG-1, a low molecular weight fraction of human leukocyte dialysates that has demonstrated immunostimulatory activity. Clinical investigations of IMREG-1 in immunocompromised individuals, such as those with HIV, have revealed its potential to slow disease progression, reduce adverse events, and stabilize CD4+ T cell counts. The immunostimulatory effects of IMREG-1 are attributed to its peptide components, including Tyr-Gly-Gly, which is identical to the N-terminal end of enkephalins. This structural homology suggests that the immunomodulatory actions of Tyr-Gly-Gly are mediated through interactions with opioid receptors expressed on the surface of immune cells.

Mechanism of Action: Opioid Receptor-Mediated Immunomodulation

The prevailing mechanism by which Tyr-Gly-Gly exerts its immunostimulatory effects is through its interaction with opioid receptors present on various immune cells, particularly T lymphocytes. T cells are known to express mu (µ), delta (δ), and kappa (κ) opioid receptors. The binding of opioid peptides and their analogs to these receptors can trigger a cascade of intracellular signaling events, leading to the modulation of immune responses.

Signaling Pathways

The activation of opioid receptors on T cells by ligands such as enkephalins (and by extension, Tyr-Gly-Gly) can initiate signaling pathways that influence T cell activation, proliferation, and cytokine production. One of the key pathways involves the regulation of adenylyl cyclase and cyclic AMP (cAMP) levels. For instance, activation of the µ-opioid receptor has been shown to increase intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate C-terminal Src kinase (Csk), a negative regulator of the Src family kinase Lck. This cascade ultimately leads to the inhibition of T-cell receptor (TCR) signaling, a mechanism that may seem counterintuitive to immunostimulation. However, the overall effect of opioid receptor ligation is complex and can be dose-dependent, with low concentrations often being stimulatory.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGG Tyr-Gly-Gly OpioidReceptor Opioid Receptor (μ, δ, κ) TGG->OpioidReceptor Binds G_protein G Protein (Gi/o) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits/ Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Csk C-terminal Src Kinase (Csk) PKA->Csk Activates Lck Lck Csk->Lck Inhibits TCR_signaling TCR Signaling Cascade Lck->TCR_signaling Initiates Cytokine_Production Cytokine Production (IL-2, IFN-γ) TCR_signaling->Cytokine_Production Leads to Proliferation T-Cell Proliferation TCR_signaling->Proliferation Leads to

Caption: Opioid Receptor Signaling Pathway in T-Cells.

Immunostimulatory Effects of Tyr-Gly-Gly

The immunomodulatory properties of Tyr-Gly-Gly are primarily observed through its effects on T-cell proliferation and cytokine production, as well as a potential influence on macrophage function.

T-Cell Proliferation

In vitro studies have shown that enkephalins, for which Tyr-Gly-Gly is the active N-terminal sequence, can modulate T-lymphocyte proliferation. The effect is often dose-dependent, with low concentrations typically enhancing proliferation in response to mitogens or antigens, while higher concentrations can be inhibitory. This suggests a complex regulatory role for Tyr-Gly-Gly in T-cell expansion. The delta-opioid receptor selective enkephalin analog, DPDPE, has been shown to significantly enhance antigen-specific lymphoproliferation.[1] In contrast, µ-selective agonists have demonstrated inhibitory effects on proliferation.[1]

Cytokine Production

Tyr-Gly-Gly and related opioid peptides have been shown to potentiate the production of key cytokines involved in cell-mediated immunity, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). IL-2 is a critical cytokine for T-cell proliferation and differentiation, while IFN-γ is a potent activator of macrophages and plays a crucial role in antiviral and antitumor immunity. Studies have demonstrated that beta-endorphin and Met-enkephalin can enhance IFN-γ production by concanavalin A-stimulated human mononuclear cells at concentrations between 10⁻¹⁴ and 10⁻¹⁰ M.[2] Similarly, endorphins have been found to stimulate the production of IL-2, IL-4, and IFN-γ by murine CD4+ T cells, with optimal effects observed in the dose range of 10⁻¹² to 10⁻¹⁰ M.[3]

Macrophage Function

While direct evidence for the effect of Tyr-Gly-Gly on phagocytosis is limited, opioid peptides are known to modulate macrophage functions. Given that IFN-γ, which is upregulated by Tyr-Gly-Gly, is a potent activator of macrophages, it is plausible that Tyr-Gly-Gly can indirectly enhance macrophage phagocytic activity. Further research is warranted to directly investigate the effects of Tyr-Gly-Gly on macrophage phagocytosis and other effector functions.

Quantitative Data

The following tables summarize quantitative data from studies on the immunomodulatory effects of enkephalins and related opioid peptides, which provide a strong indication of the potential activity of Tyr-Gly-Gly.

Table 1: Effect of Opioid Peptides on Cytokine Production

PeptideCell TypeStimulantConcentrationEffect on Cytokine ProductionReference
β-endorphinHuman Mononuclear CellsConcanavalin A10⁻¹⁴ - 10⁻¹⁰ MEnhanced IFN-γ production[2]
Met-enkephalinHuman Mononuclear CellsConcanavalin A10⁻¹⁴ - 10⁻¹⁰ MEnhanced IFN-γ production[2]
α-endorphinMurine CD4+ T cellsConcanavalin A10⁻¹² - 10⁻¹⁰ M3-fold stimulation of IL-2, IL-4, IFN-γ[3]
β-endorphinMurine CD4+ T cellsConcanavalin A10⁻¹² - 10⁻¹⁰ M3-fold stimulation of IL-2, IL-4, IFN-γ[3]

Table 2: Effect of Opioid Peptides on T-Cell Proliferation

Peptide/AnalogCell TypeEffect on ProliferationReference
Met-enkephalinHuman T-lymphocytesEnhanced[1]
DPDPE (δ-agonist)Human T-lymphocytesSignificantly enhanced[1]
TOPA (µ-agonist)Human T-lymphocytesInhibited[1]
[Met⁵]-enkephalin (OGF)Murine T-lymphocytesSuppressed in a dose-dependent manner[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunostimulatory properties of Tyr-Gly-Gly.

Lymphocyte Proliferation Assay (MTT Method)

dot

start Isolate PBMCs seed_cells Seed PBMCs in 96-well plate (e.g., 1x10^5 cells/well) start->seed_cells add_stimulants Add Mitogen (e.g., PHA) and varying concentrations of Tyr-Gly-Gly seed_cells->add_stimulants incubate1 Incubate for 48-72 hours (37°C, 5% CO2) add_stimulants->incubate1 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilizer Add Solubilization Buffer (e.g., acidified isopropanol) incubate2->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Lymphocyte Proliferation Assay Workflow (MTT).

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Adjust the cell concentration to 1 x 10⁶ cells/mL and seed 100 µL (1 x 10⁵ cells) into each well of a 96-well flat-bottom microtiter plate.

  • Stimulation: Prepare serial dilutions of Tyr-Gly-Gly in complete RPMI-1640 medium. Add 50 µL of the Tyr-Gly-Gly dilutions to the appropriate wells. To stimulate proliferation, add 50 µL of a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL. Include control wells with cells and medium only (unstimulated) and cells with mitogen only.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Cytokine Production Assay (ELISA)

dot

start Stimulate PBMCs with Tyr-Gly-Gly and Mitogen (as in 5.1) collect_supernatant Collect Supernatant after 48-72h start->collect_supernatant add_samples Add Supernatants and Standard Curve dilutions collect_supernatant->add_samples coat_plate Coat ELISA plate with Capture Antibody (e.g., anti-IFN-γ) block_plate Block plate with Blocking Buffer coat_plate->block_plate block_plate->add_samples add_detection_ab Add Biotinylated Detection Antibody add_samples->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_substrate Add TMB Substrate add_streptavidin_hrp->add_substrate stop_reaction Stop Reaction with Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance

Caption: Cytokine ELISA Workflow.

  • Cell Culture and Stimulation: Culture PBMCs as described in the lymphocyte proliferation assay (Section 5.1). Stimulate the cells with a mitogen and varying concentrations of Tyr-Gly-Gly.

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the 96-well plate and carefully collect the cell-free supernatant. Supernatants can be assayed immediately or stored at -80°C.

  • ELISA Procedure (for IFN-γ or IL-2):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ or anti-human IL-2) overnight at 4°C.

    • Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add 100 µL of the collected supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Phagocytosis Assay (Flow Cytometry)
  • Macrophage Preparation: Differentiate a monocyte cell line (e.g., THP-1) into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours. Alternatively, isolate primary monocytes from PBMCs and differentiate them into macrophages using M-CSF.

  • Cell Treatment: Pre-incubate the macrophages with varying concentrations of Tyr-Gly-Gly for 24 hours.

  • Phagocytosis: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads) to the macrophage cultures and incubate for 1-2 hours at 37°C to allow for phagocytosis. Include a negative control at 4°C to assess for non-specific binding.

  • Quenching: Quench the fluorescence of non-internalized particles by adding a quenching solution (e.g., trypan blue).

  • Cell Harvesting and Staining: Wash the cells with PBS and detach them from the plate. Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the live cell population and measure the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (MFI) of this population.

Conclusion

Tyr-Gly-Gly is a promising immunomodulatory peptide with the potential to enhance cell-mediated immunity. Its activity, likely mediated through opioid receptors on immune cells, leads to increased T-cell proliferation and the production of key cytokines such as IL-2 and IFN-γ. The provided experimental protocols offer a framework for the further investigation and characterization of Tyr-Gly-Gly's immunostimulatory properties. A deeper understanding of its dose-dependent effects and its direct impact on various immune cell subsets will be crucial for its potential development as a therapeutic agent for a range of immunological disorders and as an adjuvant in vaccines and cancer immunotherapies. Further research should focus on elucidating the precise signaling pathways activated by Tyr-Gly-Gly in different immune cell populations and on conducting in vivo studies to validate its efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tyr-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Tyrosine-Glycine-Glycine (Tyr-Gly-Gly). The synthesis is based on the widely utilized Fmoc/tBu strategy, which offers mild reaction conditions and high efficiency.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development who are familiar with basic peptide synthesis techniques.

Overview of the Synthesis Strategy

The synthesis of Tyr-Gly-Gly will be performed on a solid support resin, allowing for easy purification by filtration after each reaction step. The process involves the sequential addition of amino acids in the C-terminus to N-terminus direction. The Nα-amino group of each incoming amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chain of Tyrosine is protected by an acid-labile tert-butyl (tBu) group.[1][4] The general workflow involves iterative cycles of deprotection and coupling, followed by a final cleavage and global deprotection step to release the desired peptide from the resin.[5][6]

Materials and Reagents

Item Description Recommended Supplier
Resin Rink Amide resin or Wang resinSigma-Aldrich, Aapptec
Amino Acids Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OHChemPep, Aapptec
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)Sigma-Aldrich
Activation Base DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich
Fmoc Deprotection 20% Piperidine in DMF (N,N-Dimethylformamide)Prepare fresh
Solvents DMF (Peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (cold)Standard chemical suppliers
Cleavage Cocktail Reagent K: TFA (Trifluoroacetic acid) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v)Prepare fresh in a fume hood
Purification Reversed-phase HPLC system, C18 columnAgilent, Waters

Experimental Workflow Diagram

The following diagram illustrates the key stages in the solid-phase synthesis of Tyr-Gly-Gly.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Wash (DMF) coupling_gly1 Coupling 1: Fmoc-Gly-OH deprotection->coupling_gly1 Wash (DMF) deprotection2 Fmoc Deprotection coupling_gly1->deprotection2 Wash (DMF) coupling_gly2 Coupling 2: Fmoc-Gly-OH deprotection2->coupling_gly2 Wash (DMF) deprotection3 Fmoc Deprotection coupling_gly2->deprotection3 Wash (DMF) coupling_tyr Coupling 3: Fmoc-Tyr(tBu)-OH deprotection3->coupling_tyr Wash (DMF) final_deprotection Final Fmoc Deprotection coupling_tyr->final_deprotection Wash (DMF) cleavage Cleavage & Side-Chain Deprotection (Reagent K) final_deprotection->cleavage Wash (DCM) & Dry precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis end End: Pure Tyr-Gly-Gly analysis->end

Caption: Workflow for the solid-phase synthesis of Tyr-Gly-Gly.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Resin Preparation
  • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add DMF (2 mL) to swell the resin for at least 30 minutes.[2]

  • Drain the DMF.

First Amino Acid Coupling (Glycine)
  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat for 15 minutes to ensure complete removal of the Fmoc group.[1][7]

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in 1 mL of DMF.

    • Add DIPEA (0.6 mmol, 6 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[8]

  • Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Second Amino Acid Coupling (Glycine)
  • Repeat the Fmoc deprotection, washing, and coupling steps as described in section 4.2, using Fmoc-Gly-OH.

Third Amino Acid Coupling (Tyrosine)
  • Repeat the Fmoc deprotection and washing steps as described in section 4.2.

  • For the coupling step, use Fmoc-Tyr(tBu)-OH.[4]

Final Fmoc Deprotection
  • After the final coupling, perform one last Fmoc deprotection cycle as described in section 4.2 to remove the N-terminal Fmoc group from Tyrosine.

  • Wash the resin thoroughly with DMF (5 x 2 mL) followed by DCM (5 x 2 mL).

  • Dry the resin under vacuum for at least 1 hour.

Cleavage and Side-Chain Deprotection

Caution: This step should be performed in a well-ventilated fume hood.

  • Prepare the cleavage cocktail (Reagent K) by mixing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol in the specified ratio.[9][10] The scavengers in this cocktail are crucial to prevent side reactions with the tyrosine residue.[11][12]

  • Add the cleavage cocktail (2 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[11][13]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][14][15] A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA).[5]

  • Collect fractions containing the pure peptide, as determined by UV detection at 215 nm.[15]

  • Combine the pure fractions and lyophilize to obtain the final Tyr-Gly-Gly peptide as a white powder.

Analysis and Characterization

The identity and purity of the final peptide should be confirmed by analytical techniques such as:

  • Analytical RP-HPLC: To assess the purity of the final product.[15]

  • Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.[16]

Expected Results

Parameter Expected Value Notes
Crude Peptide Yield 70-90%Based on the initial resin loading.
Purity after HPLC >95%Dependent on the efficiency of the purification.[15]
Expected Mass (Monoisotopic) 295.12 g/mol C13H17N3O5
Observed Mass [M+H]+ ≈ 296.13To be confirmed by mass spectrometry.

This protocol provides a comprehensive guide for the synthesis of Tyr-Gly-Gly. Researchers may need to optimize certain parameters, such as coupling times and purification gradients, based on their specific laboratory conditions and equipment.

References

Application Notes and Protocols for the Fmoc-Based Synthesis of Enkephalin(1-3) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enkephalins are endogenous pentapeptides that play a crucial role as neurotransmitters in pain modulation by interacting with opioid receptors.[1] The native sequences, Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), are of significant interest in drug development.[2] However, their therapeutic application is hampered by rapid enzymatic degradation and poor bioavailability.[1] The N-terminal tripeptide sequence, Tyr-Gly-Gly, is fundamental for their opioid activity. The synthesis of Enkephalin(1-3) analogs, therefore, serves as a streamlined platform to investigate structure-activity relationships (SAR) and develop novel analgesic agents with enhanced stability and receptor selectivity.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for preparing these analogs due to its mild reaction conditions, ease of automation, and compatibility with a wide range of amino acid derivatives.[3][4] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Enkephalin(1-3) analogs using this robust chemistry.

Application Notes

Rationale for Enkephalin(1-3) Analog Synthesis

The primary motivation for synthesizing analogs of the Tyr-Gly-Gly sequence is to develop potent and stable opioid receptor modulators. Key objectives include:

  • Enhanced Stability: Introducing unnatural amino acids, such as D-isomers (e.g., D-Ala in place of Gly at position 2), can confer resistance to enzymatic degradation by peptidases.[5]

  • Improved Receptor Selectivity: Modifications to the peptide backbone or amino acid side chains can tune the binding affinity for different opioid receptor subtypes (μ, δ, κ), which is critical for developing analgesics with fewer side effects.[1]

  • Increased Bioavailability: Enhancing the lipophilicity or metabolic stability of the peptide can improve its ability to cross biological membranes, including the blood-brain barrier.[6]

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[7] The process is cyclical and consists of three main steps repeated for each amino acid:

  • Resin Selection: The choice of resin depends on the desired C-terminus of the peptide. For C-terminal amides, a Rink Amide resin is commonly used.[8] For C-terminal carboxylic acids, a Wang resin is a standard choice.[7]

  • Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the newly liberated N-terminal amine of the resin-bound peptide.[8] Common activation strategies involve reagents like HBTU/HOBt or DIC/Oxyma.[7][9]

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[7][11]

Characterization of Synthetic Analogs

The identity and purity of the synthesized Enkephalin(1-3) analogs must be rigorously confirmed. Standard analytical techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and final peptide products. A C18 column is typically employed with a gradient of water and acetonitrile containing 0.1% TFA.[11]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence was assembled.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Analog (H-Tyr(tBu)-D-Ala-Gly-NH₂) on Rink Amide Resin

This protocol details the manual synthesis of a representative Enkephalin(1-3) analog. All steps are performed in a fritted glass reaction vessel with agitation.

Materials:

  • Rink Amide MBHA resin (0.5-0.7 mmol/g substitution)

  • Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.2 mmol scale) in DMF for 30 minutes, then wash with DCM and DMF.

  • Fmoc Deprotection (First Cycle):

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[1]

  • Coupling of Fmoc-Gly-OH:

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5-10 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • Monitor coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Synthesis Cycles for D-Ala and Tyr:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for Fmoc-D-Ala-OH and then for Fmoc-Tyr(tBu)-OH.

  • Final Deprotection and Washing:

    • After the final coupling, perform one last Fmoc deprotection (step 2) to remove the N-terminal Fmoc group from Tyrosine.

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried peptide-resin.[11]

    • Gently agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.[9]

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by RP-HPLC

Equipment and Materials:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Procedure:

  • Dissolve the crude peptide in a minimal volume of a solution like 50% acetonitrile/water.

  • Purify the peptide using a linear gradient, for example, 5% to 60% of Mobile Phase B over 30 minutes, at a suitable flow rate for the column size.[12]

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.[9]

Protocol 3: Characterization by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Infuse the sample into an ESI or MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed monoisotopic mass ([M+H]⁺) with the calculated theoretical mass to confirm the peptide's identity.

Data Presentation

The following table provides an example of how to summarize the quantitative data for newly synthesized Enkephalin(1-3) analogs.

Analog SequenceModificationsCalculated MW ( g/mol )Observed MW ([M+H]⁺)Purity (HPLC %)Overall Yield (%)
Tyr-Gly-Gly-NH₂C-terminal Amide280.29281.30>98%45%
Tyr-D-Ala-Gly-NH₂D-Ala at Pos. 2294.32295.33>97%41%
Tyr-Gly-Gly-OHC-terminal Acid281.27282.28>99%52%
Dmt-Gly-Gly-NH₂Dmt at Pos. 1308.34309.35>98%38%

Data are representative and will vary based on synthesis scale and specific analog characteristics. Dmt = 2',6'-Dimethyl-L-tyrosine.

Visualizations

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 Remove Piperidine coupling Amino Acid Coupling (Activated Fmoc-AA, DIPEA) wash1->coupling Prepare for Coupling wash2 Wash (DMF, DCM) coupling->wash2 Remove Excess Reagents wash2->deprotection Start Next Cycle final_peptide Final Protected Peptide-Resin wash2->final_peptide After Last AA start Start: Fmoc-AA-Resin start->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_peptide->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Pure Enkephalin Analog purification->final_product

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Enkephalin_Signaling cluster_receptor Opioid Receptor (GPCR) receptor μ / δ Opioid Receptor g_protein G-Protein Activation (Gi/Go) receptor->g_protein analog Enkephalin Analog (e.g., Tyr-Gly-Gly) analog->receptor Binds adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP Levels adenylyl_cyclase->camp neuronal_inhibition Neuronal Inhibition (Analgesia) camp->neuronal_inhibition ion_channel->neuronal_inhibition

Caption: Simplified signaling pathway of enkephalin analogs.

References

Application Note: Quantitative Analysis of Enkephalins by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enkephalins are endogenous pentapeptides that play a crucial role as neuromodulators in the central nervous system. The two primary forms are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2] These peptides are involved in various physiological processes, including pain modulation (nociception), stress response, and reward pathways.[1][3][4] They exert their effects by binding to opioid receptors, primarily the mu (μ) and delta (δ) receptors.[1][2][5]

Given their low endogenous concentrations and involvement in critical signaling pathways, highly sensitive and specific analytical methods are required for their accurate quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior selectivity and sensitivity compared to methods like radioimmunoassays.[6][7]

This application note provides a detailed protocol for the simultaneous quantitative analysis of Met-enkephalin and Leu-enkephalin in biological samples using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Note on Analyte Scope: This document focuses on the analysis of the full pentapeptides, Met-enkephalin and Leu-enkephalin, which are the primary biologically active forms. The methods described herein can be adapted for fragments such as Enkephalin(1-3) (Tyr-Gly-Gly) by modifying the specific mass-to-charge ratio (m/z) transitions in the mass spectrometer settings.

Signaling Pathway and Experimental Workflow

Enkephalins bind to G-protein-coupled opioid receptors (GPCRs), which triggers a downstream signaling cascade that ultimately modulates neuronal excitability.[5] The general workflow for their quantification involves sample extraction and cleanup, followed by instrumental analysis.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Opioid Receptor (μ, δ) GPCR G-Protein (Gi/Go) Receptor->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Enkephalin Enkephalin (Met- or Leu-) Enkephalin->Receptor Binds ATP ATP ATP->AC Effect Modulation of Neuronal Excitability (e.g., Analgesia) cAMP->Effect Reduced Signaling Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect 1. Sample Collection (Plasma, Tissue, Microdialysate) Extract 2. Extraction & Cleanup (PPT/SPE) Collect->Extract LC 3. LC Separation (C18 Column) Extract->LC ESI 4. Ionization (ESI+) LC->ESI MRM 5. MRM Detection (Triple Quadrupole) ESI->MRM Data 6. Quantification (Peak Integration) MRM->Data

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Enkephalin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of in vivo microdialysis to measure the release of enkephalins in the brain. This technique is a powerful tool for investigating the role of the endogenous opioid system in various physiological and pathological processes, including pain, reward, stress, and substance abuse.

Introduction to In Vivo Microdialysis for Enkephalin Measurement

In vivo microdialysis is a widely used sampling technique that allows for the continuous monitoring of extracellular concentrations of neurotransmitters, neuropeptides, and other neurochemicals in discrete brain regions of awake, freely moving animals.[1][2] When applied to the study of enkephalins, this method provides invaluable insights into the dynamic changes in enkephalinergic neurotransmission in response to pharmacological, behavioral, or environmental stimuli.[3][4]

Enkephalins, primarily Met-enkephalin and Leu-enkephalin, are endogenous opioid peptides that play crucial roles in modulating pain, mood, and motivation.[5] Measuring their release in specific brain circuits is essential for understanding their physiological functions and for the development of novel therapeutics targeting the opioid system. However, the in vivo detection of enkephalins is challenging due to their low extracellular concentrations (in the picomolar range), rapid degradation by peptidases, and inherent sequence similarity.[3][4][6]

Recent advancements in analytical techniques, particularly the coupling of microdialysis with highly sensitive mass spectrometry (LC-MS/MS), have significantly improved the ability to detect and quantify dynamic changes in enkephalin release.[3][6][7][8] This combination offers high selectivity and sensitivity, enabling the simultaneous measurement of multiple enkephalins and their metabolites.[6][9]

Key Applications

  • Neuropharmacology: Elucidating the mechanisms of action of drugs that modulate the opioid system.[1]

  • Drug Discovery: Screening and characterizing new chemical entities for their effects on enkephalin release.

  • Behavioral Neuroscience: Correlating changes in enkephalin levels with specific behaviors such as reward, aversion, and stress responses.[3]

  • Disease Models: Investigating the role of enkephalinergic systems in neurological and psychiatric disorders, including addiction, depression, and chronic pain.[4]

Data Presentation: Quantitative Enkephalin Levels

The following tables summarize basal and stimulated extracellular concentrations of Met-enkephalin and Leu-enkephalin measured by in vivo microdialysis in different brain regions of rodents. These values provide a reference for researchers planning and interpreting their own experiments.

Table 1: Basal and Stimulated Enkephalin Concentrations in the Rat Striatum

PeptideBasal Concentration (pM)Stimulated Concentration (75 mM K+) (pM)Fold IncreaseAnalytical MethodReference
Met-enkephalin110 ± 101200 ± 200~10.9LC-MS³[6]
Leu-enkephalin50 ± 10400 ± 100~8.0LC-MS³[6]

Table 2: Basal Enkephalin Concentrations in the Rat Globus Pallidus

PeptideBasal Dialysate Concentration (pM)Analytical MethodReference
Met-enkephalin64 ± 29LC-MS[10]
Leu-enkephalin15 ± 2LC-MS[10]

Table 3: Stimulated Met-enkephalin Release in the Rat Nucleus Accumbens

StimulusPeak % Increase from BaselineAnalytical MethodReference
1.6 g/kg Ethanol (i.p.)~150%Radioimmunoassay[11]

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure enkephalin release.

I. Surgical Implantation of the Microdialysis Guide Cannula
  • Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small hole at the stereotaxic coordinates corresponding to the brain region of interest (e.g., Nucleus Accumbens Shell, Striatum).

  • Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and skull screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for a minimum of 2-3 days before the microdialysis experiment.[12]

II. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake and freely moving animal.[12]

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): Prepare a sterile aCSF solution with an ionic composition similar to that of the brain's extracellular fluid. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.2 MgCl₂. The pH should be adjusted to 7.4.

  • Perfusion Setup: Connect the microdialysis probe to a syringe pump via FEP tubing. Perfuse the probe with aCSF at a low, constant flow rate. Flow rates between 0.8 and 2.0 µL/min are commonly used.[3][12]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion to establish a stable baseline.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials.[3][6][12] To prevent peptide degradation, it is crucial to stabilize the samples immediately upon collection by adding an acid (e.g., 5% acetic acid final concentration) and storing them at -80°C until analysis.[6]

  • Stimulation (Optional): To measure stimulated release, a stimulating agent can be administered systemically (e.g., intraperitoneal injection of a drug) or locally through the microdialysis probe (reverse dialysis) by including it in the aCSF.[11] A common method to evoke depolarization-induced release is to perfuse with a high potassium (K+) aCSF solution (e.g., 75-100 mM KCl).[6][13]

III. Analytical Quantification of Enkephalins

Due to the low concentrations of enkephalins in microdialysates, highly sensitive analytical methods are required.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the current gold standard for enkephalin analysis due to its high sensitivity, selectivity, and ability to measure multiple peptides simultaneously.[6][7]

  • Sample Preparation: Thaw the collected dialysate samples. For accurate quantification, spike the samples with a known concentration of a stable isotope-labeled internal standard for each enkephalin to be measured.[3]

  • Chromatographic Separation: Inject the sample onto a capillary liquid chromatography system to separate the enkephalins from other components in the dialysate.[6]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The enkephalins are ionized (e.g., by electrospray ionization) and fragmented. Specific fragment ions are monitored for highly selective and sensitive quantification (Multiple Reaction Monitoring - MRM).[6]

B. Radioimmunoassay (RIA)

Historically, RIA has been a common method for enkephalin quantification.[12][14] While sensitive, it can be limited by antibody cross-reactivity with related peptides and metabolites.[6]

  • Assay Procedure: The assay involves the competitive binding of the enkephalin in the sample and a radiolabeled enkephalin tracer to a limited amount of a specific antibody.

  • Quantification: The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled enkephalin in the sample. A standard curve is generated to determine the concentration in the unknown samples.

Visualizations

Signaling Pathway and Experimental Workflow

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PENK Proenkephalin (PENK) Gene Proenkephalin Proenkephalin Protein PENK->Proenkephalin Transcription & Translation Vesicle Synaptic Vesicle Proenkephalin->Vesicle Cleavage & Packaging Met_Enk Met-Enkephalin Vesicle->Met_Enk Release Leu_Enk Leu-Enkephalin Vesicle->Leu_Enk Release Met_Enk_Released Met-Enkephalin Leu_Enk_Released Leu-Enkephalin Peptidases Peptidases Met_Enk_Released->Peptidases Degradation Opioid_Receptor Opioid Receptors (μ, δ) Met_Enk_Released->Opioid_Receptor Binding Leu_Enk_Released->Peptidases Degradation Leu_Enk_Released->Opioid_Receptor Binding Signaling Downstream Signaling Opioid_Receptor->Signaling InVivo_Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (2-3 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion (0.8-2.0 µL/min) Probe_Insertion->Perfusion Equilibration Equilibration (1-2 hours) Perfusion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Stimulation Stimulation (e.g., Drug or High K+) Baseline->Stimulation Stim_Collection Stimulated Sample Collection Stimulation->Stim_Collection Sample_Processing Sample Stabilization & Storage (Acidification, -80°C) Stim_Collection->Sample_Processing LCMS LC-MS/MS Analysis Sample_Processing->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

References

Application Notes and Protocols for Fast-Scan Cyclic Voltammetry (FSCV) Quantification of Enkephalins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation, reward processing, and stress response.[1] Understanding the precise dynamics of enkephalin release in the brain is critical for developing novel therapeutics for a range of neurological and psychiatric disorders. Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers the sub-second temporal and micrometer spatial resolution required to monitor the rapid fluctuations of neurochemicals in vivo.[2][3] However, the detection of neuropeptides like enkephalins presents unique challenges due to their low concentrations and potential for electrode fouling.

This document provides detailed application notes and protocols for the quantification of Met-enkephalin (M-ENK) using FSCV with a specialized waveform known as the Modified Sawhorse Waveform (MSW). This waveform has been specifically designed to enhance sensitivity and selectivity for tyrosine- and methionine-containing peptides like M-ENK, enabling their real-time detection in biological matrices.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the FSCV-based detection of Met-enkephalin using the Modified Sawhorse Waveform. It is important to note that while the MSW has been shown to significantly improve sensitivity, specific limits of detection (LOD) and endogenous in vivo concentrations measured by this FSCV method are not extensively reported in the literature and represent an area of ongoing research.

Table 1: Modified Sawhorse Waveform (MSW) Parameters for Met-Enkephalin Detection

ParameterMSW 1.0[4][6]MSW 2.0[4][6]
Waveform Shape Modified SawhorseModified Sawhorse
Holding Potential -0.2 V-0.4 V
First Scan Rate 100 V/s100 V/s
Transition Potential +0.6 V+0.7 V
Second Scan Rate 400 V/s600 V/s
Switching Potential +1.2 V+1.3 V
Hold Time at Apex 3 ms3 ms
Return Scan Rate 100 V/s100 V/s
Application Frequency Not Specified5 Hz[4][6]

Table 2: Performance Characteristics of MSW for Met-Enkephalin Detection

ParameterValue/ObservationReference
Sensitivity Improvement (MSW 2.0 vs. MSW 1.0) > 3-fold increase[5][6]
Detected Analytes Methionine-enkephalin (M-ENK)[4][5][6]
Distinguishable Analytes M-ENK from Leucine-enkephalin (L-ENK)[2]
Interferents Minimized Catecholamines (e.g., dopamine)[2]
In Vitro Sensitivity (Tyrosine) 5.1 ± 0.3 nA/μM[4]
In Vitro Sensitivity (Methionine) 0.23 ± 0.01 nA/μM[4]
Limit of Detection (LOD) Not explicitly reported.
In Vivo Concentrations Measured Not explicitly quantified for endogenous levels. Infusion of 1 µM M-ENK in the dorsal striatum produced a detectable signal.[5][6]

Table 3: Comparison of FSCV and Microdialysis for Enkephalin Quantification

FeatureFast-Scan Cyclic Voltammetry (FSCV)Microdialysis with LC-MS
Temporal Resolution Sub-secondMinutes to tens of minutes[4][7]
Spatial Resolution MicrometerMillimeter (probe size)[7]
Detection Principle Electrochemical oxidation of tyrosine and methionine residuesPhysical separation followed by mass spectrometry
Selectivity Achieved through waveform shape and data analysis (e.g., PCR). Can distinguish M-ENK from L-ENK.High, based on mass-to-charge ratio.
Quantification Relative changes in concentration; absolute quantification requires post-calibration.Absolute quantification is standard.
Limitations Limited to electroactive analytes; potential for electrode fouling; endogenous basal levels may be below detection limits.Poor temporal resolution; invasive probe can cause tissue damage; low recovery of peptides.[7][8]

Experimental Protocols

Protocol 1: Carbon Fiber Microelectrode (CFM) Fabrication

This protocol describes the fabrication of carbon fiber microelectrodes suitable for neuropeptide detection.

Materials:

  • Single carbon fiber (7 µm diameter)

  • Borosilicate glass capillary tubes (e.g., 1.2 mm OD, 0.68 mm ID)

  • Micropipette puller

  • Epoxy or dental cement

  • Pin vise and connecting wire

  • Micro-beveller (optional)

Procedure:

  • Aspirate a single carbon fiber into a borosilicate glass capillary tube.

  • Use a micropipette puller to heat the center of the capillary and pull it into two sealed microelectrodes. The carbon fiber will be encased in glass.

  • Carefully score and break the glass at the tip of each electrode to expose the carbon fiber.

  • Trim the exposed carbon fiber to the desired length (typically 50-150 µm) under a microscope using a scalpel.

  • Backfill the electrode with a conductive solution (e.g., 4 M potassium acetate with 150 mM KCl).

  • Insert a silver wire into the back of the electrode to make electrical contact with the internal solution.

  • Secure the wire and seal the back of the electrode with epoxy or dental cement.

Protocol 2: FSCV Detection of Met-Enkephalin using MSW 2.0

This protocol outlines the steps for performing FSCV to detect M-ENK in vitro or in vivo.

Equipment and Reagents:

  • FSCV system (potentiostat, headstage, data acquisition software)

  • Fabricated carbon fiber microelectrode

  • Ag/AgCl reference electrode

  • Flow cell or in vivo preparation

  • Artificial cerebrospinal fluid (aCSF) or appropriate buffer

  • Met-enkephalin standard solutions

  • Stimulating electrode (for in vivo/ex vivo experiments)

Procedure:

  • Electrode Conditioning: Before use, electrochemically condition the CFM by applying a triangular waveform (e.g., -0.4 V to +1.4 V at 400 V/s) for approximately 15-20 minutes in aCSF. This helps to clean and activate the electrode surface.

  • MSW 2.0 Application: Apply the MSW 2.0 waveform to the CFM. The parameters are: hold at -0.4 V, ramp to +0.7 V at 100 V/s, then ramp to +1.3 V at 600 V/s, hold at +1.3 V for 3 ms, and finally ramp back to -0.4 V at 100 V/s. The waveform is typically applied at a frequency of 5 Hz.[4][6]

  • Background Collection: Allow the system to stabilize and collect a stable background current for at least 30 seconds. The software will subtract this background from subsequent scans to reveal changes in faradaic current due to analyte oxidation.

  • Calibration (In Vitro):

    • Establish a stable baseline in flowing aCSF.

    • Introduce known concentrations of M-ENK (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) into the flow cell.

    • Record the peak oxidation current at the characteristic potentials for tyrosine (+1.0 V) and methionine (+1.3 V).

    • Construct a calibration curve by plotting the peak current versus M-ENK concentration.

  • In Vivo/Ex Vivo Measurement:

    • Carefully implant the CFM and the Ag/AgCl reference electrode into the brain region of interest.

    • If applicable, place a stimulating electrode to evoke enkephalin release.

    • Collect data before, during, and after the stimulus (e.g., electrical stimulation, drug administration).

    • The resulting cyclic voltammograms can be used to identify M-ENK based on its characteristic oxidation peaks.

  • Data Analysis:

    • Use principal component regression (PCR) to analyze the complex FSCV data. A training set of voltammograms from known concentrations of M-ENK and potential interferents (like dopamine) is used to create a model that can predict the concentration of M-ENK in the experimental data.

    • The output is typically a plot of concentration versus time, showing the dynamic changes in M-ENK levels.

Visualizations

Enkephalin Signaling Pathway in Pain Modulation

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Nociceptive Neuron) cluster_postsynaptic Postsynaptic Terminal (Second-Order Neuron) cluster_interneuron Enkephalinergic Interneuron ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Vesicles Vesicles with Glutamate & Substance P Ca_channel->Vesicles triggers fusion Release Vesicles->Release Receptors Glutamate/SP Receptors Release->Receptors release of neurotransmitters EPSP Excitatory Postsynaptic Potential (EPSP) Receptors->EPSP generates PainSignal Pain Signal to Brain EPSP->PainSignal propagates Enk_Vesicles Enkephalin Vesicles Enk_Release Enk_Vesicles->Enk_Release release Opioid_Receptor_Pre μ/δ Opioid Receptor Enk_Release->Opioid_Receptor_Pre binds to Opioid_Receptor_Post μ/δ Opioid Receptor Enk_Release->Opioid_Receptor_Post binds to Opioid_Receptor_Pre->Ca_channel inhibits Ca²⁺ influx Opioid_Receptor_Post->EPSP hyperpolarizes (inhibits EPSP)

Caption: Enkephalin's role in presynaptic and postsynaptic inhibition of pain signals.

Experimental Workflow for FSCV-based Enkephalin Quantification

FSCV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fab 1. Fabricate Carbon Fiber Microelectrode Cond 2. Electrochemical Conditioning Fab->Cond Setup 3. In Vitro/In Vivo Setup Cond->Setup Apply_MSW 4. Apply MSW 2.0 Waveform Setup->Apply_MSW Record 5. Record Voltammetric Data Apply_MSW->Record BG_Subtract 6. Background Subtraction Record->BG_Subtract PCR 7. Principal Component Regression (PCR) BG_Subtract->PCR Quant 8. Quantify Enkephalin Concentration PCR->Quant

Caption: Step-by-step workflow for enkephalin quantification using FSCV.

Logical Relationship of MSW 2.0 Waveform Parameters

MSW_Logic Start Start (-0.4 V) Segment1 Ramp 1 (100 V/s) Start->Segment1 Minimize Catecholamine Interference Transition Transition (+0.7 V) Segment1->Transition Segment2 Ramp 2 (600 V/s) Transition->Segment2 Increase Sensitivity for Tyrosine Switching Switching (+1.3 V) Segment2->Switching Hold Hold (3 ms) Switching->Hold Oxidize Methionine & Reduce Fouling Return Return Ramp (100 V/s) Hold->Return End End (-0.4 V) Return->End

Caption: The logical flow and purpose of each segment of the MSW 2.0 waveform.

References

Protocols for Enkephalin Extraction from Brain Tissue: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role as neurotransmitters in the modulation of pain, emotion, and other physiological processes.[1][2] The two primary forms are Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin).[3] Accurate and efficient extraction of these peptides from complex biological matrices like brain tissue is paramount for their quantification and the study of their function in both normal and pathological states. These application notes provide detailed protocols for the extraction of enkephalins from brain tissue, focusing on established methodologies to ensure high recovery and sample purity for downstream analysis. While the focus is on the full pentapeptides, the initial extraction steps would also be applicable to fragments such as enkephalin(1-3) (Tyr-Gly-Gly), though subsequent purification and analysis would require optimization for this specific tripeptide.

Enkephalin Signaling Pathway

Enkephalins exert their physiological effects by binding to and activating opioid receptors, primarily the μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs).[3][4] This interaction initiates intracellular signaling cascades that ultimately lead to a cellular response, such as the inhibition of neurotransmitter release, resulting in analgesia and other neuromodulatory effects.[1][4]

EnkephalinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enk Enkephalin Receptor Opioid Receptor (μ or δ) Enk->Receptor Binds to G_Protein G-Protein (Gi/Go) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion ATP ATP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to Ion_Channel->Response Leads to

Caption: Enkephalin signaling pathway.

Quantitative Data Summary

The concentration of enkephalins can vary significantly between different brain regions. The following tables summarize reported concentrations of Met-enkephalin in rat brain and Leu-enkephalin in human brain, as well as the recovery efficiency of a common extraction method.

Table 1: Concentration of Methionine-Enkephalin in Rat Brain Regions [4]

Brain RegionConcentration (pmol/g wet weight)
Striatum1300
HypothalamusHigh
HippocampusElevated
CortexLow
CerebellumLow

Table 2: Concentration of Leucine-Enkephalin in Human Brain Regions [5]

Brain RegionConcentration (pmol/g wet weight)
Pituitary76-650
Infundibular Stalk76-650
Globus Pallidus76-650
Putamen76-650
Substantia Nigra76-650
Amygdala76-650
Head of Caudate76-650
Hypothalamus76-650
Frontal Cortex23-49
Cerebellum23-49

Table 3: Recovery of Enkephalins using Acid Extraction and Amberlite XAD-2 Adsorption [6]

PeptideRecovery Rate
Methionine-enkephalin90-94%
Leucine-enkephalin90-94%

Experimental Protocols

The following protocols detail established methods for the extraction of enkephalins from brain tissue.

Protocol 1: Acid Extraction followed by Adsorption Chromatography

This is a widely used and robust method for the initial extraction and partial purification of enkephalins.[6][7][8][9]

Materials:

  • Brain tissue

  • 0.1 M Hydrochloric acid (HCl), ice-cold

  • 0.32 M Sucrose, pH 7.3

  • Amberlite XAD-2 resin

  • Methanol

  • Dichloromethane

  • Propan-1-ol

  • Distilled water

  • Homogenizer (e.g., Ultra-Turrax)

  • Potter-Elveheim homogenizer

  • Centrifuge

  • Chromatography column

  • Rotary evaporator or vacuum centrifuge

  • Siliconized glassware

Procedure:

  • Tissue Homogenization (Acid Extraction):

    • Rapidly dissect brain tissue in the cold and immediately freeze on dry ice.[10]

    • Mince the frozen tissue with scissors.

    • Homogenize the minced tissue in ice-cold 0.1 M HCl at a ratio of 5 mL per gram of tissue using an Ultra-Turrax homogenizer.[6]

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[6]

    • Carefully collect the supernatant, avoiding the pellet.[10]

  • Resin Preparation:

    • Wash the Amberlite XAD-2 resin successively with dichloromethane (5 ml/g), propan-1-ol (10 ml/g, twice), and methanol (10 ml/g, three times).[6]

    • Finally, wash the resin with distilled water until it is free of methanol.[6]

  • Adsorption Chromatography:

    • Pack the cleaned Amberlite XAD-2 resin into a chromatography column (e.g., 8 x 0.9 cm).[6]

    • Load the supernatant from the acid extraction onto the column at a flow rate of 1 ml/minute.[6]

    • Wash the column with 20–30 ml of 1 M HCl, followed by 50–80 ml of distilled water at a flow rate of 5–6 ml/min.[6]

  • Elution:

    • Elute the enkephalins from the column with 40 ml of 90% methanol.[6]

    • Collect the eluate.

  • Sample Concentration:

    • Dry the eluate under reduced pressure at 40°C using a rotary evaporator or vacuum centrifuge.[6]

    • Reconstitute the dried extract in a suitable buffer for subsequent analysis (e.g., bioassay, radioimmunoassay (RIA), or HPLC).

ExtractionWorkflow Start Start: Brain Tissue Homogenization 1. Homogenization (0.1M HCl) Start->Homogenization Centrifugation1 2. Centrifugation (10,000 x g, 15 min, 4°C) Homogenization->Centrifugation1 Supernatant Supernatant (Contains Enkephalins) Centrifugation1->Supernatant Pellet Pellet (Discard) Centrifugation1->Pellet Adsorption 3. Adsorption Chromatography (Amberlite XAD-2) Supernatant->Adsorption Wash 4. Column Wash (1M HCl, Water) Adsorption->Wash Elution 5. Elution (90% Methanol) Wash->Elution Drying 6. Drying (Reduced Pressure) Elution->Drying End End: Purified Enkephalin Extract Drying->End

Caption: Enkephalin extraction workflow.

Protocol 2: Differential Quantification of Met- and Leu-Enkephalin

This protocol describes a method to differentiate between Met-enkephalin and Leu-enkephalin in the extracted sample.[6]

Materials:

  • Purified enkephalin extract (from Protocol 1)

  • 0.1 M Hydrochloric acid (HCl)

  • Cyanogen bromide (CNBr)

  • Freeze-dryer

Procedure:

  • Sample Preparation:

    • Dissolve the purified enkephalin extract in 0.2 ml of 0.1 M HCl.[6]

  • Cyanogen Bromide Treatment:

    • Add 1 mg of cyanogen bromide dissolved in 0.1 ml of 0.1 M HCl to the sample.[6]

    • Seal the tube and incubate at 40°C with intermittent shaking for 90 minutes. This treatment specifically destroys Met-enkephalin.[6]

  • Sample Finalization:

    • Freeze the sample and freeze-dry to remove the reagents.[6]

  • Quantification:

    • Quantify the remaining Leu-enkephalin using a suitable method (e.g., bioassay, RIA, or mass spectrometry).

    • The amount of Met-enkephalin can be determined by subtracting the amount of Leu-enkephalin from the total enkephalin content of an untreated sample.

Downstream Analysis

Following extraction and purification, enkephalins can be quantified using various techniques, including:

  • Radioimmunoassay (RIA): A highly sensitive method for quantifying enkephalin peptide concentrations.[5][11][12]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of different enkephalin forms.[13]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides high specificity and sensitivity for enkephalin quantification.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): While less common for small peptides like enkephalins, specific kits may be available.[14]

Concluding Remarks

The protocols outlined provide a robust framework for the successful extraction and subsequent analysis of enkephalins from brain tissue. The choice of the specific protocol and downstream analytical method will depend on the research question, available equipment, and desired level of sensitivity and specificity. It is crucial to minimize post-mortem degradation by ensuring rapid tissue harvesting and processing at low temperatures.[15] The provided methods have been historically significant in the study of endogenous opioids and continue to be relevant for researchers in neuroscience and drug development.

References

Application Notes and Protocols for Cell-Based Assays Studying Enkephalin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation and neurotransmission by acting as agonists at opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.[1][2] Understanding the interaction of enkephalins and their synthetic analogs with these receptors is fundamental for the development of novel analgesics with improved efficacy and reduced side effects. This document provides detailed protocols for a suite of cell-based assays designed to characterize the binding, functional activity, and downstream signaling of enkephalins.

Signaling Pathways of Enkephalin Action

Enkephalins bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gi/Go) pathway. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Furthermore, agonist binding can trigger the recruitment of β-arrestin, which not only desensitizes the G-protein signal but can also initiate a separate wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway.

Enkephalin Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ, δ, κ) Enkephalin->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates BetaArrestin β-Arrestin OpioidReceptor->BetaArrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ERK_Pathway ERK Pathway (MAPK Cascade) BetaArrestin->ERK_Pathway Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia, Neuronal Inhibition) PKA->CellularResponse Leads to ERK_Pathway->CellularResponse Leads to

Caption: Simplified signaling cascade following enkephalin binding to opioid receptors.

I. Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of enkephalins and their analogs for specific opioid receptor subtypes. A common method is a competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

Quantitative Data Summary: Receptor Binding Affinity (Ki)
CompoundReceptorKi (nM)Species/System
[Met5]-Enkephalin, amide TFAδ-opioid~1-10 (estimated)Various
μ-opioid>1000Monkey brain membranes[2]
κ-opioid>1000Monkey brain membranes[2]
Enkephalin Analog 16μ-opioid0.38Transfected HN9.10 cells[3]
δ-opioid0.36Transfected HN9.10 cells[3]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the determination of the inhibitory constant (Ki) of an enkephalin analog for the µ-opioid receptor using [³H]-DAMGO.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).[4][5]

  • Radioligand: [³H]-DAMGO (specific activity 30-60 Ci/mmol).[4]

  • Test Compound: Enkephalin or its analog.

  • Non-specific Binding Control: Naloxone (10 µM final concentration).[2][4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.[1][4]

Workflow Diagram:

Receptor Binding Assay Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_plate Set up 96-well Plate (Total, NSB, Test Compound) prep_membranes->setup_plate add_radioligand Add Radioligand ([³H]-DAMGO) setup_plate->add_radioligand add_membranes Add Membranes & Incubate add_radioligand->add_membranes filter_wash Rapid Filtration & Washing add_membranes->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis (IC50 → Ki) count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice. Homogenize the membranes in ice-cold Assay Buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh Assay Buffer to a final protein concentration of 100-200 µg/mL.[4]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer.[4]

    • Non-specific Binding (NSB): 50 µL of 10 µM Naloxone.[4]

    • Test Compound: 50 µL of varying concentrations of the enkephalin analog (e.g., 10⁻¹¹ M to 10⁻⁵ M).[2][4]

  • Radioligand Addition: Add 50 µL of [³H]-DAMGO to all wells (final concentration of 1-2 nM).[4]

  • Initiate Reaction: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.[4]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[4]

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.[1][4]

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.[4]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[1][2]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

II. Functional Assays: G-Protein Signaling

Functional assays measure the cellular response to receptor activation. For Gi/o-coupled receptors like opioid receptors, common functional readouts include the inhibition of cAMP production and the stimulation of GTPγS binding.

A. cAMP Inhibition Assay

This assay measures the ability of an enkephalin analog to inhibit adenylyl cyclase activity, which is typically stimulated by forskolin.

Quantitative Data Summary: Functional Potency (IC50/EC50)

CompoundAssayIC50/EC50 (nM)Species/System
[Met5]-Enkephalin, amide TFAcAMP Inhibition2.2 (IC50)Cat distal colon[2]
DPDPEcAMP Inhibition1.3 (EC50)CHO cells with human δ-opioid receptor[6][7]
Enkephalin Analog 16MVD (functional)1.83 (IC50)Mouse vas deferens[3]
GPI (functional)8.51 (IC50)Guinea-pig ileum[3]

Experimental Protocol: HTRF-Based cAMP Assay

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[2]

  • Enkephalin analog.

  • Forskolin.

  • Phosphodiesterase inhibitor (e.g., IBMX).[2]

  • cAMP assay kit (e.g., HTRF).[1][2]

Procedure:

  • Cell Culture: Plate cells in a 96- or 384-well plate and grow to 80-90% confluency.[1][2]

  • Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.[2]

  • Agonist Treatment: Add varying concentrations of the enkephalin analog and incubate for 10-15 minutes at 37°C.[2]

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal control) to stimulate cAMP production. Incubate for 15-30 minutes.[1][8]

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using an HTRF-based assay kit according to the manufacturer's instructions. This typically involves adding a lysis buffer containing cAMP-d2 and anti-cAMP-cryptate.[1]

  • Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader (665 nm and 620 nm).[1]

  • Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin-stimulated response against the log concentration of the enkephalin analog to determine the IC50 value.[1]

B. [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

Experimental Protocol: [³⁵S]GTPγS Binding

Materials:

  • Cell membranes expressing the opioid receptor and Gi/o proteins.[1]

  • Enkephalin analog.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer containing MgCl₂ and NaCl.

Procedure:

  • Membrane Pre-incubation: Pre-incubate cell membranes (10-20 µg protein) with GDP (e.g., 10 µM) in assay buffer for 15 minutes at 30°C.[8]

  • Agonist Addition: Add varying concentrations of the enkephalin analog.[8]

  • Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[8]

  • Incubation: Incubate for 60 minutes at 30°C.[8]

  • Termination: Terminate the reaction by rapid filtration through GF/B filters.[1][8]

  • Washing: Wash filters with ice-cold assay buffer.[1]

  • Quantification: Quantify bound [³⁵S]GTPγS using a scintillation counter.[1][8]

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). Plot the percentage of stimulation above basal against the log concentration of the enkephalin analog. Determine EC50 and Emax values using non-linear regression.[1]

III. Functional Assays: β-Arrestin Recruitment

β-arrestin recruitment assays are critical for investigating biased agonism, where a ligand may preferentially activate G-protein signaling or β-arrestin-mediated pathways.

Workflow Diagram:

Beta_Arrestin_Recruitment_Workflow cluster_principle Assay Principle Agonist binds to GPCR Agonist binds to GPCR GPCR recruits β-arrestin fused to enzyme fragment GPCR recruits β-arrestin fused to enzyme fragment Enzyme fragment complements another fragment on the receptor Enzyme fragment complements another fragment on the receptor Functional enzyme produces a luminescent/chemiluminescent signal Functional enzyme produces a luminescent/chemiluminescent signal start Start plate_cells Plate Cells Expressing Receptor & Assay Constructs start->plate_cells add_agonist Add Enkephalin Analog plate_cells->add_agonist incubate Incubate (e.g., 90 mins) add_agonist->incubate add_substrate Add Detection Substrate incubate->add_substrate read_signal Read Luminescence add_substrate->read_signal analyze_data Data Analysis (EC50) read_signal->analyze_data end End analyze_data->end

Caption: General workflow for a β-arrestin recruitment assay (e.g., PathHunter).
Experimental Protocol: PathHunter® β-Arrestin Assay

This protocol provides a general outline for the commercially available PathHunter assay, which uses β-galactosidase enzyme fragment complementation.[9]

Materials:

  • PathHunter cell line co-expressing the opioid receptor of interest fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment.

  • Enkephalin analog.

  • PathHunter Detection Reagents.

Procedure:

  • Cell Plating: Plate the PathHunter cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Agonist Addition: Prepare serial dilutions of the enkephalin analog and add them to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Equilibrate the plate to room temperature and add the PathHunter Detection Reagents according to the manufacturer's protocol.

  • Signal Reading: Incubate for 60 minutes and read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the enkephalin analog and determine the EC50 value using non-linear regression.

IV. Functional Assays: Downstream Signaling (ERK Phosphorylation)

Activation of opioid receptors can lead to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2), a key downstream signaling event.

Experimental Protocol: In-Cell Western™ for Phospho-ERK

This assay provides a high-throughput method for quantifying ERK phosphorylation directly in microplates.[10]

Materials:

  • CHO-K1 or other suitable cells expressing the human delta-opioid receptor (hDOPr).[10]

  • Enkephalin analog (e.g., SNC80, DADLE).[10]

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK.

  • Secondary antibodies: IRDye® conjugated Goat anti-Rabbit and Goat anti-Mouse.

  • Blocking buffer and permeabilization solution.

Procedure:

  • Cell Plating: Seed cells (e.g., 25,000 cells/well) in a 96-well plate and culture overnight.[10]

  • Serum Starvation: Serum-starve the cells for 1-2 hours before the experiment.

  • Agonist Stimulation: Treat cells with varying concentrations of the enkephalin analog for a short duration (peak ERK phosphorylation is often around 3-5 minutes).[10]

  • Fixation and Permeabilization: Fix the cells with formaldehyde, then wash and permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against both phospho-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging: Wash the plate and scan on an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log concentration of the enkephalin analog to determine the EC50.

References

Application Notes and Protocols for Stereotaxic Injection of Enkephalin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation, reward processing, and stress responses.[1][2][3] They exert their effects by binding to opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors, which are widely distributed throughout the central nervous system.[1][3][4] Stereotaxic injection allows for the precise delivery of enkephalins or their synthetic analogs into specific brain regions, enabling researchers to investigate their localized effects on neuronal circuits and behavior. These application notes provide detailed protocols for the stereotaxic injection of enkephalin in rodent models, summarize key quantitative data from relevant studies, and visualize the experimental workflow and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the stereotaxic injection of enkephalin analogs into specific brain regions of rodents.

Table 1: Effects of Enkephalin Analog Injection in the Ventral Tegmental Area (VTA)

Enkephalin AnalogSpecies/StrainDoseInjection VolumeKey FindingsReference
(D-Ala2)-Met5-enkephalinamideRat200 ngNot SpecifiedProduced a conditioned place preference, indicating rewarding properties. This effect was blocked by the dopamine antagonist haloperidol.[5]
Thiorphan (enkephalinase inhibitor)Rat0.3 - 3.33 µgNot SpecifiedCaused a dose-dependent increase in spontaneous motor activity and dopamine metabolism in the nucleus accumbens, which was blocked by naloxone.[6][6]
(D-Ala²,N-MePhe⁴,Gly-ol⁵) enkephalin (DAMGO)RatNot SpecifiedNot SpecifiedIncreased the release of dopamine and its metabolites in the anterior cingulate cortex (ACG).[7][7]

Table 2: Effects of Enkephalin Analog Injection in the Nucleus Accumbens (NAc)

Enkephalin AnalogSpecies/StrainDoseInjection VolumeKey FindingsReference
D-Ala2, D-Leu5-enkephalin (DADL)Rat0.1, 0.4, 1, 4, 13 nmolNot Specified1 nmol produced locomotor stimulation. 4 and 13 nmol initially caused akinesia, followed by more pronounced locomotor stimulation.[8][8]
SNC80 (delta-opioid receptor agonist)MouseNot SpecifiedNot SpecifiedCaused a resilient outcome to chronic social defeat stress and increased phosphorylation of ERK.[9][9]

Experimental Protocols

This section provides a detailed, generalized protocol for stereotaxic injection of enkephalin or its analogs in rodents. This protocol is a synthesis of best practices from multiple sources.[10][11][12][13][14][15][16][17][18]

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (for isoflurane) or injectable anesthetics (e.g., ketamine/xylazine cocktail)

  • Heating pad

  • Electric razor or depilatory cream

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine) and 70% ethanol

  • Sterile surgical instruments (scalpel, forceps, hemostats, drill, drill bits)

  • Microsyringe pump and Hamilton syringe or glass micropipette

  • Enkephalin analog solution (sterile)

  • Sterile saline

  • Suture material or wound clips

  • Ophthalmic ointment

  • Analgesics and antibiotics

Procedure:

  • Animal Preparation and Anesthesia:

    • Weigh the animal to determine the correct dosage of anesthetic and analgesic.

    • Anesthetize the rodent using either inhalant (isoflurane) or injectable anesthesia.[10][15] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[15][18]

    • Once anesthetized, shave the fur from the scalp to expose the surgical area.[10][16]

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[16][18]

  • Stereotaxic Mounting:

    • Secure the animal in the stereotaxic frame. Place the ear bars gently into the ear canals and secure the incisors in the bite bar.[10][12]

    • Ensure the head is level by checking that the dorsal-ventral measurements for bregma and lambda are the same.

  • Surgical Procedure:

    • Clean the scalp with an antiseptic solution, followed by 70% ethanol, repeating this process three times.[16]

    • Make a midline incision in the scalp with a sterile scalpel to expose the skull.

    • Use sterile cotton swabs to clean and dry the skull surface, ensuring that bregma and lambda are clearly visible.

    • Identify the target coordinates for the desired brain region (e.g., VTA, NAc) from a rodent brain atlas.

    • Position the drill over the target coordinates and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.

  • Injection:

    • Lower the injection needle or cannula to the predetermined dorsal-ventral coordinate.

    • Infuse the enkephalin analog solution at a slow and controlled rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage.

    • After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with wound clips.

    • Administer post-operative analgesics and antibiotics as per the approved protocol.

    • Place the animal in a clean cage on a heating pad to maintain body temperature until it recovers from anesthesia.[10]

    • Monitor the animal daily for signs of pain, infection, or distress.

Visualizations

Diagram 1: Experimental Workflow for Stereotaxic Injection

G cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative anesthesia Anesthesia Induction shaving Shaving Surgical Area anesthesia->shaving mounting Stereotaxic Mounting shaving->mounting incision Scalp Incision mounting->incision drilling Craniotomy incision->drilling injection Enkephalin Injection drilling->injection suturing Wound Closure injection->suturing recovery Recovery from Anesthesia suturing->recovery monitoring Daily Monitoring recovery->monitoring

Caption: Workflow for stereotaxic injection in rodents.

Diagram 2: Enkephalin Signaling Pathway in Reward Circuitry

G cluster_vta VTA cluster_nac Nucleus Accumbens enk_vta Enkephalin gaba GABA Interneuron enk_vta->gaba Binds to μ/δ receptors (Inhibits) da Dopamine Neuron gaba->da Inhibits da_release Dopamine Release da->da_release Projects to NAc reward Reward & Motivation da_release->reward

Caption: Enkephalin's role in the VTA-NAc reward pathway.

References

Application Notes and Protocols for Caged Enkephalin in Neurophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in modulating pain, emotional states, and various physiological processes within the central nervous system.[1][2] To dissect the precise spatial and temporal dynamics of enkephalin signaling, researchers utilize "caged" versions of these neuropeptides. Caged compounds are biologically inactive molecules that, upon photolysis with a pulse of light, release the active molecule with high spatiotemporal precision.[3][4] This technology allows for the controlled activation of enkephalin receptors on specific neurons or even subcellular compartments, providing invaluable insights into their function in neural circuits.[5][6]

This document provides detailed application notes and protocols for the use of caged enkephalin, with a focus on N-MNVOC-[Leu⁵]-enkephalin (N-MNVOC-LE), a derivative optimized for neurophysiological experiments due to its reduced residual activity at delta-opioid receptors (DOR) and enhanced sensitivity to commonly used UV-LEDs.[5][7]

Chemical Properties and Photolysis

Caged compounds are rendered inactive by a photolabile protecting group covalently attached to a critical functional group of the molecule.[8][9] In the case of many caged neurotransmitters, including enkephalin, a nitrobenzyl group or its derivatives are commonly used.[5] Upon absorption of a photon, typically in the UV range, this protecting group is cleaved, releasing the active enkephalin.[3][10]

The choice of the caging group is critical and affects properties such as:

  • Wavelength of activation: The absorbance spectrum of the caging group determines the optimal wavelength for photolysis. N-MNVOC-LE is optimized for use with 365 nm UV-LEDs, which are more accessible and less phototoxic than traditional UV lasers.[5]

  • Photolysis cross-section: This value represents the probability of a photolysis event occurring.

  • Biological inertness: The caged compound should ideally have no biological activity before photolysis to avoid confounding results.[4][10] N-MNVOC-LE was specifically designed to have minimal residual activity at DORs.[5][6]

  • Kinetics of release: The speed at which the active molecule is released is crucial for studying fast synaptic events. The light-evoked currents from N-MNVOC-LE photolysis peak within 1-2 seconds of the light flash.[5]

Enkephalin Signaling Pathway

Enkephalins exert their effects by binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), which are G-protein coupled receptors (GPCRs).[2][11] The signaling cascade initiated by enkephalin binding leads to various cellular responses, including the modulation of neuronal excitability and synaptic transmission.[1][12]

Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caged Enkephalin Caged Enkephalin Enkephalin Enkephalin Caged Enkephalin->Enkephalin Photolysis MOR μ-Opioid Receptor Enkephalin->MOR DOR δ-Opioid Receptor Enkephalin->DOR Light (UV) Light (UV) Light (UV)->Caged Enkephalin G_protein Gαi/o MOR->G_protein DOR->G_protein GIRK GIRK Channel K_efflux K⁺ Efflux GIRK->K_efflux Ca_Channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Inhibition Ca_Channel->Ca_influx G_protein->GIRK Activates G_protein->Ca_Channel Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmitter_Release Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Enkephalin signaling pathway initiated by photolysis of caged enkephalin.

Data Presentation

The following tables summarize key quantitative data for different caged enkephalin derivatives, compiled from electrophysiological recordings in brain slices.

Table 1: Residual Activity of Caged Enkephalins at Opioid Receptors

CompoundReceptorEC₅₀ (nM)Fold change vs. [Leu⁵]-enkephalin
[Leu⁵]-enkephalin MOR15-
DOR1.2-
N-MNVOC-LE MOR>10,000>667
DOR>10,000>8333

Data adapted from Banghart et al., 2018.[5]

Table 2: Kinetics of Photocurrents Evoked by Caged Enkephalin Photolysis

Compound (10 µM)Light Power (mW)Peak Current (pA)Activation Time Constant (τ_on, s)
N-MNVOC-LE 10~1000.434 ± 0.031
100~2500.434 ± 0.031

Data represents average currents from recordings in rat locus coeruleus neurons and are adapted from Banghart et al., 2018.[5]

Experimental Protocols

Protocol 1: Electrophysiological Recording with Caged Enkephalin Photolysis in Brain Slices

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices while locally uncaging enkephalin.

Materials:

  • N-MNVOC-[Leu⁵]-enkephalin (or other caged enkephalin)

  • Standard electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system

  • UV light source (e.g., 365 nm UV-LED) coupled to the microscope light path

  • Brain slicing equipment (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipettes

Experimental Workflow:

Electrophysiology_Workflow A Prepare Acute Brain Slices B Transfer Slice to Recording Chamber A->B C Perfuse with aCSF containing Caged Enkephalin B->C D Establish Whole-Cell Patch-Clamp Recording C->D E Position UV Light Spot over Area of Interest D->E F Deliver UV Light Pulse to Uncage Enkephalin E->F G Record and Analyze Electrophysiological Response F->G H Apply Opioid Receptor Antagonists (Control) G->H Optional Control I Repeat Uncaging and Recording G->I Repeat as needed H->I

Caption: Workflow for electrophysiology experiments with caged enkephalin.

Detailed Steps:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 240-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.[5]

  • Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Caged Compound Application: Add the caged enkephalin (e.g., 10 µM N-MNVOC-LE) to the perfusion aCSF.[5] Ensure the solution is protected from light to prevent premature uncaging.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron. Monitor baseline membrane potential or holding current.

  • Photolysis:

    • Position the UV light spot over the desired area (e.g., the soma or dendrites of the recorded neuron).

    • Deliver a brief pulse of UV light (e.g., 50 ms) to photolyze the caged enkephalin.[5] The light intensity and duration should be optimized to elicit a measurable response without causing photodamage.

  • Data Acquisition: Record the resulting change in membrane potential or current. Enkephalin receptor activation typically leads to a hyperpolarization or an outward current due to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5]

  • Pharmacological Controls: To confirm that the observed effect is mediated by opioid receptors, apply selective antagonists for MOR (e.g., CTOP) and DOR (e.g., TIPP-Psi) to the bath and repeat the photolysis experiment. The response should be blocked by the antagonists.[5]

Protocol 2: Calcium Imaging with Caged Enkephalin

This protocol combines photolysis of caged enkephalin with calcium imaging to investigate the effects of enkephalin on intracellular calcium dynamics.

Materials:

  • In addition to the materials for Protocol 1:

  • Calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator)

  • Fluorescence imaging system (e.g., confocal or two-photon microscope)

Experimental Workflow:

Calcium_Imaging_Workflow A Load Brain Slice with Calcium Indicator B Transfer Slice to Recording Chamber A->B C Perfuse with aCSF containing Caged Enkephalin B->C D Identify Target Neuron/Region of Interest C->D E Acquire Baseline Fluorescence Images D->E F Deliver UV Light Pulse to Uncage Enkephalin E->F G Simultaneously Acquire Fluorescence Images F->G H Analyze Changes in Intracellular Calcium G->H I Correlate with Electrophysiological Recordings (Optional) H->I

Caption: Workflow for calcium imaging combined with caged enkephalin photolysis.

Detailed Steps:

  • Calcium Indicator Loading: Incubate the brain slices with a calcium indicator dye according to the manufacturer's protocol.

  • Recording and Perfusion: Transfer the slice to the recording chamber and perfuse with aCSF containing the caged enkephalin, as in Protocol 1.

  • Imaging Setup: Identify a target neuron or region of interest for imaging.

  • Baseline Imaging: Acquire a series of baseline fluorescence images to establish the resting calcium level.

  • Photolysis and Imaging: Deliver a UV light pulse to uncage the enkephalin while simultaneously acquiring a time-series of fluorescence images.

  • Data Analysis: Analyze the image series to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[13] Enkephalin receptor activation can lead to a decrease in calcium influx through voltage-gated calcium channels, which would be observed as a reduction in stimulus-evoked calcium transients.[14]

  • Combined Electrophysiology (Optional): For a more comprehensive understanding, perform simultaneous whole-cell patch-clamp recordings to correlate the changes in calcium signaling with changes in neuronal electrical activity.[15]

Troubleshooting and Considerations

  • Phototoxicity: Excessive UV light exposure can damage cells. Use the lowest light intensity and duration necessary to elicit a response.[16]

  • Diffusion of Uncaged Enkephalin: The released enkephalin will diffuse from the site of photolysis. Consider the spatial and temporal resolution required for your experiment.

  • Incomplete Caging: Some caged compounds may have residual biological activity. Use appropriate controls to account for this. N-MNVOC-LE is designed to minimize this issue.[5]

  • Byproducts of Photolysis: The uncaging reaction can produce byproducts that may have off-target effects. It is important to perform control experiments where the tissue is exposed to the UV light in the absence of the caged compound.[10]

  • pH Changes: Photolysis of some caged compounds can release a proton, leading to local pH changes. Ensure your experimental buffer has sufficient capacity to handle this.[10]

By following these guidelines and protocols, researchers can effectively utilize caged enkephalin to investigate the intricate roles of this important neuropeptide in neural circuit function and behavior.

References

Application Notes and Protocols for Radiolabeled Enkephalins in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous pentapeptides that play a crucial role as neuromodulators in the central nervous system, primarily by interacting with opioid receptors. The two primary forms are Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1] These peptides are derived from the precursor protein proenkephalin and are involved in pain perception, emotional regulation, and autonomic functions.[1][2] The N-terminal sequence, Tyr-Gly-Gly-Phe, is a common feature among the three major families of endogenous opioid peptides.[3][4] The tyrosine residue at the first position and the phenylalanine at the fourth position are critical for binding to opioid receptors, while the glycine residues act as a spacer.[5][4]

Enkephalins exhibit a high affinity for delta (δ) opioid receptors and a somewhat lower affinity for mu (μ) opioid receptors. This interaction initiates a signaling cascade through the activation of inhibitory G-proteins (Gi/o).[3][6] The subsequent dissociation of the G-protein subunits leads to the modulation of downstream effectors, including the inhibition of adenylyl cyclase, regulation of calcium (Ca2+) and potassium (K+) ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[3][4]

Due to their potent and specific interactions, radiolabeled enkephalins and their synthetic analogs are invaluable tools in pharmacology and drug discovery for characterizing opioid receptor binding. Receptor binding assays using these radioligands allow for the determination of receptor affinity (Ki) and density (Bmax) of novel compounds, which is fundamental for the development of new analgesics and therapeutics targeting the opioid system. This document provides detailed protocols for conducting receptor binding assays using radiolabeled enkephalin analogs and presents key binding data for relevant compounds.

Data Presentation: Opioid Receptor Binding Affinities

The following tables summarize the binding affinities (Ki) of various enkephalin analogs and standard opioid receptor ligands for the mu (μ) and delta (δ) opioid receptors. This data is essential for the design and interpretation of competitive binding experiments.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin)0.38-[7]
DPDPE ([D-Pen², D-Pen⁵]-enkephalin)-0.69[7]
Leu-enkephalin1.71.26[8]
Naloxone1.0708[9]
Morphine133.686.8[9]
Analog 14 -0.69[7]
Analog 16 0.380.36[7]

Table 1: Binding affinities of selected opioid ligands.

Enkephalin AnalogKOR (Ki, nM)MOR (Ki, nM)DOR (Ki,nM)Reference
LYS729 (1) ---[10]
LYS436 (2) 220--[10]
LYS540 (3) 21--[10]

Table 2: Binding affinities of synthetic enkephalin analogs at kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.[10]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the enkephalin signaling pathway upon receptor binding and a general workflow for a competitive radioligand binding assay.

enkephalin_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects ENK Enkephalin OR Opioid Receptor (μ or δ) ENK->OR Binds G_protein Gi/o Protein (αβγ-GDP) OR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP effect2 Reduced Neurotransmitter Release Ca_channel->effect2 Inhibition of Ca²⁺ influx K_ion K_channel->K_ion effect1 Decreased Neuronal Excitability K_channel->effect1 K⁺ efflux ATP ATP ATP->AC cAMP->effect1 Ca_ion Ca_ion->Ca_channel

Caption: Enkephalin signaling pathway.

radioligand_binding_assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Receptor Membranes (e.g., CHO-μOR cells) incubation Incubate membranes, radioligand, and competitor membranes->incubation radioligand Radiolabeled Enkephalin (e.g., [³H]DAMGO) radioligand->incubation competitor Unlabeled Test Compound competitor->incubation filtration Rapid Filtration (GF/B filter) incubation->filtration washing Wash with ice-cold buffer filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC₅₀ and Ki determination) scintillation->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHO-μOR) or δ-opioid receptor (CHO-δOR).

  • Radioligand:

    • For μ-opioid receptor: [³H]DAMGO (specific activity ~30-60 Ci/mmol)

    • For δ-opioid receptor: [³H]DPDPE (specific activity ~30-60 Ci/mmol)

  • Unlabeled Ligands:

    • Test compounds (e.g., synthetic enkephalin analogs)

    • Positive control (e.g., DAMGO for μ-receptors, DPDPE for δ-receptors)

    • Non-specific binding control (e.g., Naloxone at 10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail: A suitable cocktail for tritium counting.

  • 96-well Plates: For sample incubation.

  • Glass Fiber Filters: (e.g., GF/B)

  • Filtration Apparatus: (e.g., Brandel or PerkinElmer cell harvester)

  • Scintillation Counter: For measuring radioactivity.

Protocol for Competitive Radioligand Binding Assay

This protocol is for a single-point competition or a full inhibition curve in a 96-well format.

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to the desired final concentration (typically at or near its Kd value, e.g., 2-4 nM for [³H]DAMGO or [³H]DPDPE).[8][11]

    • Dilute the cell membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio (e.g., 5-10 µg of protein per well).[8]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM naloxone, 50 µL of radioligand solution, and 100 µL of the membrane suspension.[11]

    • Competition Binding: Add 50 µL of each concentration of the unlabeled test compound, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8][11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding is calculated as: (Binding in the presence of competitor - NSB) / (Total specific binding) * 100

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the inhibition curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate Ki (Inhibition Constant):

    • Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive guide provides the necessary information for researchers to effectively utilize radiolabeled enkephalins in receptor binding assays, a cornerstone technique in opioid research and drug development.

References

Application Notes and Protocols: Conformational Analysis of Tyr-Gly-Gly by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional structure and dynamics of peptides in solution. For small peptides such as Tyr-Gly-Gly, which can serve as a model system for studying peptide folding and molecular recognition, NMR provides atomic-resolution information on its conformational preferences. Understanding the solution conformation of Tyr-Gly-Gly is crucial for applications in drug design, where its structure can inform the development of peptidomimetics, and in understanding its role as a metabolite of opioid peptides.

This document provides a detailed guide to the application of NMR spectroscopy for the conformational analysis of the tripeptide Tyr-Gly-Gly. It includes experimental protocols for key NMR experiments and presents representative quantitative data to guide researchers in their own investigations.

Conformational Landscape of Tyr-Gly-Gly

Theoretical and gas-phase studies have indicated that Tyr-Gly-Gly is a flexible molecule that can adopt several low-energy conformations. A significant contributor to its conformational preference is the formation of intramolecular hydrogen bonds. Computational studies exploring the potential energy surface of Tyr-Gly-Gly in both the gas phase and solution have highlighted the flexibility of this tripeptide. A frequently observed conformation involves a C7 backbone structure for the central glycine residue, stabilized by a hydrogen bond between the carbonyl oxygen of Tyrosine and the amide proton of the second Glycine. Gas-phase spectroscopic studies have identified at least three stable conformers of Tyr-Gly-Gly, underscoring its conformational heterogeneity. The conformation in solution is expected to be an average of these and other accessible conformations, influenced by the solvent environment and pH.

Data Presentation: Representative NMR Parameters

The following tables summarize representative quantitative NMR data for Tyr-Gly-Gly in aqueous solution. It is important to note that specific experimental values may vary depending on the exact experimental conditions (e.g., pH, temperature, and solvent). The data presented here are compiled from typical values observed for tyrosine and glycine residues in short peptides and are intended to serve as a guide for spectral assignment and analysis.

Table 1: Representative ¹H Chemical Shifts (δ) for Tyr-Gly-Gly in D₂O at pH 7

ResidueProtonChemical Shift (ppm)
Tyr¹ α-H4.10
β-H3.05, 2.85
δ-H (ring)7.15
ε-H (ring)6.85
NH8.50
Gly² α-H3.95
NH8.30
Gly³ α-H3.80
NH8.10

Table 2: Representative ¹³C Chemical Shifts (δ) for Tyr-Gly-Gly in D₂O at pH 7

ResidueCarbonChemical Shift (ppm)
Tyr¹ 56.5
38.0
Cγ (ring)131.0
Cδ (ring)130.0
Cε (ring)116.0
Cζ (ring)156.0
C' (carbonyl)174.0
Gly² 43.5
C' (carbonyl)173.0
Gly³ 43.0
C' (carbonyl)175.0

Table 3: Typical ³J-Coupling Constants for Peptides

CouplingTypical Value (Hz)Dihedral Angle (φ) Information
³J(Hα, Hβ)2-12Side chain rotamer population
³J(HN, Hα)2-10Backbone dihedral angle φ

Table 4: Expected NOE Correlations and Corresponding Distance Restraints

Proton 1Proton 2Expected NOE IntensityDistance Restraint (Å)
Tyr¹ αHTyr¹ βHStrong< 2.8
Tyr¹ βHTyr¹ δHMedium< 3.5
Tyr¹ NHGly² NHWeak< 4.5
Gly² αHGly² NHStrong< 2.8
Gly² NHGly³ NHWeak< 4.5
Gly³ αHGly³ NHStrong< 2.8

Experimental Protocols

A comprehensive conformational analysis of Tyr-Gly-Gly in solution requires a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize Tyr-Gly-Gly using standard solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Solvent: Dissolve the lyophilized peptide in a deuterated solvent appropriate for NMR spectroscopy (e.g., 90% H₂O/10% D₂O or 100% D₂O for observing exchangeable and non-exchangeable protons, respectively). For observing amide protons, a mixture containing H₂O is necessary.

  • Concentration: Prepare a sample with a concentration of 1-5 mM for ¹H and 2D homonuclear experiments. For natural abundance ¹³C experiments, a higher concentration (10-20 mM) may be required.

  • pH Adjustment: Adjust the pH of the sample to the desired value using dilute DCl or NaOD. The pH can be measured directly in the NMR tube using a pH microelectrode.

  • Internal Standard: Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).

NMR Data Acquisition

Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H Spectrum: A standard one-dimensional proton spectrum provides an overview of the sample's proton resonances.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of the individual amino acid residues. Magnetization is transferred through scalar couplings, revealing all protons within a coupled network.

    • Pulse Program: A standard TOCSY pulse sequence with a mixing time of 60-80 ms is typically used.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.

    • Pulse Program: A standard NOESY pulse sequence with a mixing time in the range of 100-300 ms is appropriate for a small peptide like Tyr-Gly-Gly.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, aiding in the sequential assignment of residues.

Data Processing and Analysis
  • Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, baseline correction, and referencing.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of Tyr and the two Gly residues.

    • Use the NOESY spectrum to establish sequential connections between adjacent residues (e.g., NOEs between the α-proton of one residue and the amide proton of the next).

    • Use the HSQC and HMBC spectra to assign the ¹³C resonances.

  • Extraction of Structural Restraints:

    • J-Coupling Constants: Measure ³J(HN, Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D COSY spectrum. These values can be used to restrain the backbone dihedral angle φ using the Karplus equation.

    • NOE-derived Distance Restraints: Integrate the volumes of the NOESY cross-peaks and calibrate them to known distances to obtain a set of upper distance limits between protons.

  • Structure Calculation and Conformational Ensemble Generation:

    • Use the experimental restraints (distance and dihedral angle) as input for molecular dynamics (MD) simulations or distance geometry calculations to generate an ensemble of structures consistent with the NMR data.

    • Analyze the resulting ensemble to identify the predominant conformations of Tyr-Gly-Gly in solution.

Visualizations

The following diagrams illustrate the workflow and key relationships in the NMR-based conformational analysis of Tyr-Gly-Gly.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_output Output Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment Internal_Standard Addition of Internal Standard pH_Adjustment->Internal_Standard NMR_Spectrometer High-Field NMR Spectrometer Internal_Standard->NMR_Spectrometer OneD_H1 1D ¹H NMR_Spectrometer->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spectrometer->TwoD_TOCSY TwoD_NOESY 2D NOESY NMR_Spectrometer->TwoD_NOESY TwoD_HSQC 2D HSQC/HMBC NMR_Spectrometer->TwoD_HSQC Processing Data Processing Resonance_Assignment Resonance Assignment Processing->Resonance_Assignment Structural_Restraints Extraction of Structural Restraints Resonance_Assignment->Structural_Restraints Structure_Calculation Structure Calculation & Ensemble Generation Structural_Restraints->Structure_Calculation Conformational_Ensemble Conformational Ensemble of Tyr-Gly-Gly Structure_Calculation->Conformational_Ensemble

NMR Experimental Workflow for Tyr-Gly-Gly

logical_relationships cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Output TOCSY TOCSY Through_Bond Through-Bond Connectivity (J-Coupling) TOCSY->Through_Bond NOESY NOESY Through_Space Through-Space Proximity (NOE) NOESY->Through_Space COSY COSY / 1D ¹H COSY->Through_Bond Dihedral_Angles Dihedral Angle Restraints (φ) Through_Bond->Dihedral_Angles Conformation 3D Conformational Ensemble Through_Space->Conformation Dihedral_Angles->Conformation

Logical Flow from NMR Data to Structure

Conclusion

The conformational analysis of Tyr-Gly-Gly by NMR spectroscopy provides invaluable insights into its structure and dynamics in solution. By following the detailed protocols outlined in this application note, researchers can obtain high-quality NMR data, perform complete resonance assignments, and derive the necessary structural restraints to determine the conformational ensemble of this important tripeptide. This information is fundamental for advancing our understanding of peptide structure-function relationships and for the rational design of new therapeutic agents.

Application Notes and Protocols: Antinociceptive Effect of Intrathecal Leu-Enkephalin Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antinociceptive effects of intrathecally administered Leu-enkephalin, a key endogenous opioid peptide. This document includes quantitative data on its analgesic properties, detailed protocols for relevant preclinical experiments, and a visualization of its primary signaling pathway.

Data Presentation: Quantitative Analysis of Antinociceptive Effects

The antinociceptive efficacy of intrathecal Leu-enkephalin is commonly assessed using rodent models of pain, such as the tail-flick and hot-plate tests. The following tables summarize key quantitative data from such studies. It is important to note that the co-administration of peptidase inhibitors is often necessary to prevent the rapid degradation of Leu-enkephalin and enhance its analgesic effect[1].

Test Species Drug Administration Dose Effect EC50 Reference
Tail-FlickRatIntrathecal Leu-enkephalin with peptidase inhibitors (amastatin, captopril, phosphoramidon)0.1 - 10 nmolDose-dependent increase in tail-flick latency0.16 nmol[2]
Mu-Opioid Receptor (MOR) InternalizationRatIntrathecal Leu-enkephalin with peptidase inhibitors0.1 - 100 nmolDose-dependent increase in MOR internalization in dorsal horn neurons1.17 nmol[2]
Test Species Drug Administration Time Point Effect (% Max Possible Effect - %MPE) Reference
Tail-FlickRatIntrathecal Leu-enkephalin (10 nmol) with peptidase inhibitors10 min~80%[2]
Tail-FlickRatIntrathecal Leu-enkephalin (1 nmol) with peptidase inhibitors10 min~40%[2]
Tail-FlickRatIntrathecal Leu-enkephalin (0.3 nmol) with peptidase inhibitors10 min~20%[2]

Signaling Pathway

Intrathecal Leu-enkephalin exerts its antinociceptive effects primarily through the activation of delta-opioid receptors (DORs) located on presynaptic and postsynaptic neurons in the dorsal horn of the spinal cord. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Caption: Leu-enkephalin signaling pathway in spinal antinociception.

Experimental Protocols

Intrathecal Injection in Rodents (Rat Model)

This protocol describes the direct lumbar puncture method for intrathecal administration of substances in anesthetized rats.

Materials:

  • Isoflurane anesthesia system

  • 30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe

  • Povidone-iodine and 70% ethanol

  • Sterile saline

  • Leu-enkephalin solution (with or without peptidase inhibitors)

Procedure:

  • Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the rat in a stereotaxic frame or hold it firmly with the spine flexed.

  • Shave the lumbar area and sterilize the skin with povidone-iodine followed by 70% ethanol.

  • Palpate the iliac crests; the space between the L5 and L6 vertebrae is located just rostral to this landmark.

  • Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.

  • Inject the Leu-enkephalin solution (typically 5-10 µL) slowly over 10-15 seconds.

  • Withdraw the needle and return the animal to its cage for recovery. Monitor for any signs of motor impairment.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a source of thermal noxious stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

Procedure:

  • Allow the animal to acclimate to the testing room for at least 30 minutes.

  • Gently place the rat in the restrainer.

  • Position the rat's tail over the radiant heat source, typically on the distal third of the tail.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat flicks its tail. Record this latency.

  • A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.

  • Perform baseline measurements before drug administration.

  • Following intrathecal injection of Leu-enkephalin, repeat the measurements at predetermined time points (e.g., 10, 20, 30, 60 minutes) to assess the time-course of the antinociceptive effect.

  • The data is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Hot-Plate Test

This assay assesses the response latency to a constant temperature thermal stimulus applied to the paws.

Materials:

  • Hot-plate apparatus set to a constant temperature (e.g., 52-55°C)

  • A clear plexiglass cylinder to confine the animal to the hot surface

Procedure:

  • Acclimatize the animal to the testing environment.

  • Determine the baseline latency by placing the animal on the hot plate and starting a timer.

  • Observe the animal for nociceptive behaviors such as paw licking, shaking, or jumping. The time until the first clear sign of a nociceptive response is recorded as the latency.

  • A cut-off time (e.g., 30-45 seconds) must be established to prevent paw injury.

  • After baseline determination, administer intrathecal Leu-enkephalin.

  • Test the animal on the hot plate at various time points post-injection to evaluate the antinociceptive effect.

  • Calculate %MPE as described for the tail-flick test.

Logical Workflow of a Preclinical Study

The following diagram illustrates the typical workflow for investigating the antinociceptive effects of intrathecal Leu-enkephalin.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (Tail-Flick / Hot-Plate) Animal_Acclimation->Baseline_Testing Drug_Prep Prepare Leu-enkephalin (with/without peptidase inhibitors) Baseline_Testing->Drug_Prep IT_Injection Intrathecal Injection Drug_Prep->IT_Injection Post_Drug_Testing Post-injection Nociceptive Testing (Time-course) IT_Injection->Post_Drug_Testing Data_Analysis Data Analysis (%MPE, ED50) Post_Drug_Testing->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for assessing antinociceptive effects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Enkephalin(1-3) in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Enkephalin(1-3) (Tyr-Gly-Gly) and related enkephalin peptides in aqueous solutions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My Enkephalin(1-3) solution is rapidly losing activity. What are the primary causes of its instability in an aqueous environment?

A1: The primary cause of Enkephalin(1-3) instability in aqueous solutions, especially in biological samples, is enzymatic degradation.[1] Enkephalins are susceptible to hydrolysis by various peptidases, commonly referred to as enkephalinases.[2] The most significant enzymes involved are:

  • Aminopeptidase N (APN): This enzyme cleaves the peptide bond between the N-terminal Tyrosine and the adjacent Glycine (Tyr-Gly bond).[1]

  • Dipeptidyl Peptidase III (DPP3): This peptidase hydrolyzes the Gly-Gly bond.[1]

In addition to enzymatic degradation, chemical instability can occur over prolonged storage, influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Q2: How can I prevent the degradation of my Enkephalin(1-3) sample during my experiments?

A2: To prevent degradation, you can employ several strategies:

  • Use of Peptidase Inhibitors: Incorporating a cocktail of peptidase inhibitors is a common and effective method. For enkephalins, a combination of inhibitors targeting both aminopeptidases and endopeptidases is recommended. For instance, a mixture of amastatin, captopril, and phosphoramidon has been shown to effectively prevent the degradation of [Leu5]enkephalin.[1]

  • Control Temperature: Perform all experimental steps at low temperatures (e.g., on ice) to reduce enzymatic activity. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[3]

  • Optimize pH: The optimal pH for your experiment should be considered in conjunction with the pH profiles of relevant degrading enzymes. Maintaining a pH outside the optimal range for these enzymes can help reduce degradation.

  • Aqueous Solution Preparation: When preparing aqueous solutions, use high-purity, sterile water to minimize microbial contamination, which can be a source of proteases.

Q3: Are there chemical modifications that can enhance the stability of Enkephalin(1-3)?

A3: Yes, several chemical modifications have been successfully used to improve the stability of enkephalins:

  • N-terminal Modification:

    • Glycosylation: The addition of a sugar moiety to the N-terminus can significantly increase proteolytic stability. For example, N-terminal glycation of leucine-enkephalin extended its half-life in human serum from 14.8 minutes to 14 hours.[4]

    • Phosphorylation: Phosphorylation of the N-terminal tyrosine residue has also been shown to enhance stability against aminopeptidases.[5]

    • Acylation: Introducing acyl groups, such as a pivaloyl group, at the N-terminus can increase stability. An N-pivaloyl analog of Leu-Enkephalin demonstrated a half-life of 37 hours in mouse plasma, a significant increase from the 25-minute half-life of the unmodified peptide.[6]

  • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at specific positions can hinder enzymatic recognition and cleavage. The substitution of Glycine at position 2 with D-Alanine is a well-known strategy to increase the stability of enkephalins.[2]

  • Incorporation of Unnatural Amino Acids: Introducing sterically hindered amino acids, such as adamantane-type amino acids, into the peptide sequence can also improve resistance to enzymatic degradation.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent results in bioassays Rapid degradation of Enkephalin(1-3) in the assay medium (e.g., cell culture media, plasma).- Add a cocktail of broad-spectrum peptidase inhibitors to your assay medium.- Pre-incubate the medium with inhibitors before adding the peptide.- Minimize incubation times where possible.- Confirm peptide integrity at the end of the experiment using HPLC.
Loss of peptide concentration in stored stock solutions - Repeated freeze-thaw cycles.- Adsorption to the storage vial.- Chemical degradation over time.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[3]- Use low-protein-binding microcentrifuge tubes for storage.- Store at -80°C for long-term stability.- Re-qualify the concentration of the stock solution periodically.
Appearance of unexpected peaks in HPLC analysis Degradation of the peptide into smaller fragments.- Identify the degradation products using mass spectrometry (MS).- Compare the retention times with known standards of potential fragments (e.g., Tyr, Gly-Gly).- Implement stabilization strategies as outlined in the FAQs.

Quantitative Data on Enkephalin Stability

The following tables summarize quantitative data on the stability of enkephalins under various conditions.

Table 1: Stability of [Met5]-Enkephalin in Saline Solution at Different Temperatures

Storage Temperature% of Initial Concentration Remaining (after 8 weeks)
-17°C97%
4°C94%
22°C88-94%

Data adapted from a study on the stability of opioid growth factor ([Met5]-enkephalin) in solution.[8][9]

Table 2: Half-life of Leucine-Enkephalin and its Analogs in Plasma/Serum

PeptideMatrixHalf-life (t1/2)
Leucine-EnkephalinHuman Serum (80%)14.8 minutes
N-glycated Leucine-EnkephalinHuman Serum (80%)14 hours
Leucine-EnkephalinMouse Plasma25 minutes
N-pivaloyl-Leu-Enkephalin (KK-103)Mouse Plasma37 hours

Data compiled from multiple sources.[4][6]

Experimental Protocols

Protocol 1: Assessment of Enkephalin(1-3) Stability in Biological Matrices (e.g., Serum) by HPLC

Objective: To determine the rate of degradation of Enkephalin(1-3) in a biological matrix by monitoring its concentration over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Enkephalin(1-3) (Tyr-Gly-Gly)

  • Human or animal serum

  • Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) or Acetonitrile with 1% TFA)

  • HPLC system with a C18 column and UV detector (214 nm or 280 nm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator or water bath (37°C)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Enkephalin(1-3) in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Thaw the serum on ice. If necessary, centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the serum and incubation buffer to 37°C.

    • In a microcentrifuge tube, mix the serum with the incubation buffer (e.g., 80% serum in buffer).

    • Initiate the degradation reaction by adding a small volume of the Enkephalin(1-3) stock solution to the serum mixture to achieve the desired final concentration.

    • Immediately withdraw a sample for the t=0 time point and quench the reaction by adding it to the quenching solution (e.g., 1:1 ratio).

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them immediately as described for the t=0 sample.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the samples onto the HPLC system.

    • Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5% to 60% B over 20 minutes).

    • Monitor the elution of Enkephalin(1-3) at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact Enkephalin(1-3) for each time point.

    • Plot the percentage of remaining Enkephalin(1-3) (relative to the t=0 sample) against time.

    • From this plot, the degradation rate and the half-life (t1/2) of the peptide in the matrix can be calculated.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Enkephalin(1-3) Stock Solution start_reaction Initiate Reaction: Add Peptide to Matrix at 37°C prep_peptide->start_reaction prep_matrix Prepare Biological Matrix (e.g., Serum) prep_matrix->start_reaction time_points Collect Samples at Various Time Points start_reaction->time_points quench Quench Reaction (e.g., with TFA) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc data_analysis Calculate Degradation Rate and Half-life hplc->data_analysis

Caption: Experimental workflow for an Enkephalin(1-3) stability study.

degradation_pathway Enkephalin Tyr-Gly-Gly-Phe-Met/Leu Tyr Tyr Enkephalin->Tyr Cleavage of Tyr-Gly bond GlyGlyPheMetLeu Gly-Gly-Phe-Met/Leu TyrGly Tyr-Gly Enkephalin->TyrGly Cleavage of Gly-Gly bond GlyPheMetLeu Gly-Phe-Met/Leu TyrGlyGly Tyr-Gly-Gly Enkephalin->TyrGlyGly Cleavage of Gly-Phe bond PheMetLeu Phe-Met/Leu APN Aminopeptidase N (APN) APN->Enkephalin NEP Neutral Endopeptidase (NEP) NEP->Enkephalin DPP3 Dipeptidyl Peptidase III (DPP3) DPP3->Enkephalin

Caption: Major enzymatic degradation pathways of enkephalins.

References

Technical Support Center: Optimizing Enkephalin Analog Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enkephalin analogs in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent or No Observed Effect After Administration

Q: We administered our enkephalin analog but are not seeing the expected analgesic or behavioral effects. What could be the problem?

A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Peptide Degradation: Enkephalins are notoriously unstable and have a very short in vivo half-life, sometimes only a few minutes, due to rapid breakdown by peptidases.[1][2]

    • Solution: Prepare fresh solutions for each experiment.[3] Consider co-administration with a cocktail of peptidase inhibitors like bestatin and captopril to protect the analog from degradation.[3] For long-term studies, a perfusion system or periodic replenishment of the drug solution may be necessary.[2]

  • Dosage: The administered dose may be too low.

    • Solution: Conduct a thorough dose-response study to determine the optimal dosage for your specific animal model and experimental goals.[4] Start with a low dose and incrementally increase it, carefully monitoring for effects and any adverse reactions.

  • Route of Administration: The chosen route may not be optimal for brain penetration or reaching the target receptors.

    • Solution: For centrally mediated effects, direct administration into the central nervous system (e.g., intracerebroventricularly) is often more effective than peripheral routes (e.g., subcutaneous or intraperitoneal).[5] If using peripheral administration, ensure the analog is designed for blood-brain barrier permeability.[6]

  • Methionine Oxidation: If your analog contains a methionine residue, it can be susceptible to oxidation, which may reduce its activity.[2]

    • Solution: If oxidation is suspected, consider using a more stable analog or including antioxidants in your buffers, if compatible with your assay.[2]

Issue 2: High Variability in Results Between Animals

Q: We are observing significant variability in the response to our enkephalin analog across different animals in the same treatment group. How can we reduce this?

A: High variability can obscure true experimental effects. Here are some potential causes and solutions:

  • Inconsistent Administration Technique: Variations in injection placement, especially for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) routes, can lead to different levels of drug exposure.

    • Solution: Ensure all personnel are thoroughly trained on the administration protocol. For i.p. injections, consistently target the lower right abdominal quadrant to avoid the cecum.[7] For i.c.v. injections, use a stereotaxic frame for precise targeting.

  • Animal Stress: Stress can influence the endogenous opioid system and affect how animals respond to exogenous analogs.[8][9][10]

    • Solution: Acclimatize animals to the experimental environment and handling procedures before the study begins. Minimize noise and other stressors in the animal facility.

  • Biological Factors: Age, sex, and genetic background of the animals can all contribute to variability.

    • Solution: Use animals of the same age, sex, and strain. Ensure animals are randomly assigned to treatment groups.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for my in vivo enkephalin analog study?

A1: There is no single universal starting dose. It is highly dependent on the specific analog, the animal model, the route of administration, and the intended biological effect. For novel analogs with limited public data, it is recommended to start with a dose several orders of magnitude lower than what has been reported for similar compounds and carefully observe for any effects.[4] Always perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare and store my enkephalin analog solutions?

A2: Proper preparation and storage are critical for maintaining the integrity of your peptide.

  • Reconstitution: Reconstitute the lyophilized peptide in a sterile, appropriate solvent. The stability of some enkephalins in aqueous solution is optimal at a pH of approximately 5.0.[11]

  • Sterilization: After reconstitution and dilution to the final working concentration, sterilize the solution by passing it through a 0.22 µm sterile filter.[7][11]

  • Storage: For long-term storage, keep the stock solution at -20°C or -80°C. For immediate use, solutions can be stored at 4°C for a short period. It is crucial to avoid repeated freeze-thaw cycles.[11]

Q3: What are the most common routes of administration for enkephalin analogs in vivo?

A3: The choice of administration route depends on the research question and the properties of the analog. Common routes include:

  • Intracerebroventricular (i.c.v.): Delivers the analog directly to the cerebrospinal fluid, bypassing the blood-brain barrier. This is often used to study central effects.[5][11]

  • Intraperitoneal (i.p.): A common systemic route, but may have variable absorption rates.[7][11]

  • Subcutaneous (s.c.): Provides a slower, more sustained release compared to i.p. injection.[1][12]

  • Intravenous (i.v.): Allows for rapid and complete bioavailability.

Q4: How can I confirm that the observed effects are mediated by opioid receptors?

A4: To confirm that the effects of your enkephalin analog are mediated by opioid receptors, you can perform antagonist studies. Pre-treating the animals with an opioid receptor antagonist, such as naloxone, should block or reverse the effects of your analog.[5]

Data Presentation

Table 1: Example Dosages of Enkephalin Analogs in In Vivo Studies

Enkephalin AnalogAnimal ModelAdministration RouteDosage RangeObserved Effect
[Met5]-Enkephalin, amide TFAMouseIntraperitoneal (i.p.)1-10 mg/kgInhibition of cell proliferation, analgesia
Met-Enkephalin-Arg-Phe (MEAP)RatIntraperitoneal (i.p.)1-10 mg/kgAntinociception
LYS739 & LYS744RatSubcutaneous (s.c.)3-10 mg/kgAlterations in protein expression in spleen, cortex, and hippocampus[12]
KK-103 (Leu-Enkephalin analog)MouseSubcutaneous (s.c.)~13 mg/kg (20 µmol/kg)Antinociception[1]
[D-Ala2]-metenkephalinRatIntraventricularNot specifiedProfound and long-lasting analgesia[5]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in Mice

  • Preparation: Dilute the stock solution of the enkephalin analog with sterile 0.9% saline to the final desired concentration. Sterilize the final solution using a 0.22 µm syringe filter.[7]

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: Locate the injection site in the lower right abdominal quadrant to avoid injuring the cecum.[7]

  • Disinfection: Clean the injection site with 70% ethanol.[7]

  • Injection: Insert a 23-25 gauge needle at a 15-20 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ.[7]

  • Administration: Slowly inject the calculated volume of the peptide solution.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Hot-Plate Test for Analgesia in Mice

  • Apparatus: Use a commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

  • Drug Administration: Administer the enkephalin analog or vehicle control via the chosen route (e.g., s.c., i.p.).

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Mandatory Visualizations

Enkephalin_Signaling_Pathway Enkephalin Analog Signaling Pathway Enkephalin_Analog Enkephalin Analog Opioid_Receptor Opioid Receptor (μ, δ, κ) Enkephalin_Analog->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability, Reduced Neurotransmitter Release) PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Contributes to

Caption: Overview of a common enkephalin analog signaling cascade.

Dose_Optimization_Workflow In Vivo Dose Optimization Workflow Start Start: Define Experimental Objectives and Model Lit_Review Literature Review for Analogous Compounds Start->Lit_Review Dose_Selection Select Initial Dose Range (Logarithmic Scale) Lit_Review->Dose_Selection Pilot_Study Pilot Study: Low, Medium, High Doses Dose_Selection->Pilot_Study Observe_Effects Observe for Efficacy and Adverse Effects Pilot_Study->Observe_Effects Observe_Effects->Dose_Selection No Effects/ Toxicity Refine_Range Refine Dose Range Observe_Effects->Refine_Range Effects Observed Full_Study Full Dose-Response Study Refine_Range->Full_Study Data_Analysis Analyze Data (e.g., ED50 Calculation) Full_Study->Data_Analysis Optimal_Dose Determine Optimal Dose for Further Experiments Data_Analysis->Optimal_Dose Troubleshooting_Logic Troubleshooting Inconsistent In Vivo Results cluster_Peptide Peptide Integrity cluster_Dosage Dosage & Administration cluster_Animal Animal Factors Start Inconsistent or No Effect Observed Check_Prep Review Solution Prep & Storage Start->Check_Prep Check_Dose Is Dose Too Low? Start->Check_Dose Check_Technique Review Injection Technique Start->Check_Technique Check_Stability Consider Peptide Degradation Check_Prep->Check_Stability Solution_Peptide Use Fresh Solutions, Add Peptidase Inhibitors Check_Stability->Solution_Peptide Check_Route Is Admin Route Optimal? Check_Dose->Check_Route Solution_Dosage Conduct Dose-Response Study, Consider i.c.v. Check_Route->Solution_Dosage Check_Stress Assess Animal Stress Levels Check_Technique->Check_Stress Solution_Animal Standardize Protocols, Acclimatize Animals Check_Stress->Solution_Animal

References

Troubleshooting inconsistent results in Enkephalin(1-3) cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Enkephalin(1-3), also known as Tyr-Gly-Gly, in cell-based assays. Inconsistent results can arise from various factors, and this resource aims to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is Enkephalin(1-3) and what is its primary function? A1: Enkephalin(1-3) is the tripeptide Tyr-Gly-Gly, which represents the N-terminal sequence of endogenous opioid peptides called enkephalins.[1] Enkephalins are involved in regulating pain perception (nociception) and have roles in emotional states, stress response, and reward pathways.[2][3][4][5] They exert their effects by binding to opioid receptors.[2][5]

Q2: Which receptors does Enkephalin(1-3) interact with? A2: Enkephalins, and by extension their active fragments, primarily interact with delta (δ) and mu (μ) opioid receptors.[5][6] They typically show a higher affinity for the delta-opioid receptor.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades.[2]

Q3: Why is Enkephalin(1-3) prone to degradation in cell assays? A3: Like other small peptides, enkephalins are highly susceptible to rapid degradation by various peptidases present in cell culture media and on cell surfaces, such as aminopeptidase N and neutral endopeptidase.[2][7][8] This enzymatic breakdown can significantly reduce the effective concentration of the peptide during an experiment, leading to inconsistent or weak results.[7]

Q4: How can I improve the stability of Enkephalin(1-3) in my experiments? A4: To improve stability, it is highly recommended to prepare fresh solutions of the peptide for each experiment and consider using a cocktail of peptidase inhibitors in the assay buffer.[7] Common inhibitors include bestatin, captopril, and thiorphan. The optimal combination and concentration may need to be determined empirically for your specific cell system.[7]

Troubleshooting Guide for Inconsistent Results

Issue 1: Low or No Signal in Receptor Binding or Functional Assays

Q: My assay is showing a very weak or non-existent signal. What are the potential causes? A: A low signal can stem from several factors, ranging from peptide integrity to the experimental setup.[9] Consider the following:

  • Peptide Degradation: The most common issue is the rapid breakdown of the peptide.

    • Solution: Incorporate a cocktail of peptidase inhibitors (e.g., bestatin, captopril) into your assay buffer and always use freshly prepared peptide solutions.[7]

  • Low Receptor Expression: The cells you are using may not express a sufficient density of mu (μ) or delta (δ) opioid receptors.[7][9]

    • Solution: Confirm receptor expression levels using methods like qPCR or Western blotting.[7] If expression is low, consider using a cell line known for higher opioid receptor density.[7]

  • Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for receptor binding.[7]

    • Solution: Opioid receptor binding is typically optimal around pH 7.4.[7][10] Perform optimization experiments by varying pH, temperature (25-37°C), and incubation time to find the best conditions for your system.[7]

  • Issues with Radiolabeled Ligands (for Binding Assays): If you are performing a competitive binding assay, the radioligand could be the problem.

    • Solution: Check the expiration date, storage conditions, and specific activity of your radiolabeled ligand to ensure it has not degraded.[7]

Issue 2: High Variability Between Replicates or Experiments

Q: I'm observing significant variability in my results. How can I improve consistency? A: High variability can make data difficult to interpret. Key areas to investigate include:

  • Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variable receptor expression and signaling capacity.[7]

    • Solution: Maintain a consistent cell culture practice. Use cells within a defined, low passage number range and regularly check for viability and morphology.[7]

  • Inconsistent Peptide Concentration: Due to its instability, the effective concentration of Enkephalin(1-3) can vary if not handled consistently.[7]

    • Solution: Always prepare peptide solutions fresh from a high-concentration stock immediately before each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[7]

  • Assay Timing: The kinetics of downstream signaling events, such as changes in cAMP levels, can be rapid and transient.[7]

    • Solution: Conduct a time-course experiment to identify the optimal time point for measuring the cellular response after peptide stimulation.[7]

Issue 3: Inconsistent IC50 / EC50 Values

Q: The potency values (IC50/EC50) for Enkephalin(1-3) are shifting between experiments. Why is this happening? A: Fluctuations in potency measurements often point to subtle variations in assay conditions.

  • Buffer Composition and pH: The binding affinity and functional activity of enkephalins can be highly sensitive to pH due to changes in the protonation state of the peptide's N-terminal amine.[10]

    • Solution: Ensure your assay buffers are prepared consistently and the pH is verified for every experiment. Even minor pH shifts can alter results. Systematically test a range of pH values to determine the optimum for your assay.[10]

  • Peptidase Activity: The level of enzymatic degradation can vary between experiments, affecting the concentration of active peptide.

    • Solution: The consistent use of a freshly prepared peptidase inhibitor cocktail is crucial for obtaining reproducible potency values.[7]

Quantitative Data Summary

The potency and binding affinity of Enkephalin(1-3) are highly dependent on the experimental conditions. The following table illustrates a hypothetical outcome of how pH can influence the binding affinity (Ki) in a competitive radioligand binding assay, a critical factor for assay consistency.

Assay Buffer pHIC50 (nM)Calculated Ki (nM)
6.525.810.2
7.015.15.9
7.48.93.5
8.018.27.2
Caption: Hypothetical data showing the impact of buffer pH on the IC50 and Ki values of Enkephalin(1-3) in a delta-opioid receptor binding assay. Optimal binding is observed around physiological pH (7.4).[10]

Key Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of Enkephalin(1-3) for opioid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors, [³H]-naltrindole for δ-receptors).

  • Unlabeled Enkephalin(1-3) (competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).[11]

  • Wash Buffer (ice-cold Binding Buffer).[11]

  • Peptidase inhibitors.

  • Glass fiber filters, pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[9]

  • Scintillation counter and cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled Enkephalin(1-3) in binding buffer.[11]

  • Assay Setup: In a microplate, add the binding buffer (containing peptidase inhibitors), a fixed concentration of the radiolabeled ligand, and the cell membrane preparation (e.g., 10-20 µg protein).[9][11]

  • Competition: Add the different concentrations of unlabeled Enkephalin(1-3). Include control wells for:

    • Total Binding: No unlabeled competitor.[11]

    • Non-specific Binding: A high concentration of a known unlabeled ligand (e.g., 10 µM naloxone).[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[11]

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[11][12]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[9]

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot it against the log concentration of Enkephalin(1-3). Use non-linear regression to determine the IC50, which can then be used to calculate the Ki value.[9]

Protocol 2: cAMP Functional Assay

This protocol measures the ability of Enkephalin(1-3) to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Materials:

  • Whole cells expressing the Gi-coupled opioid receptor of interest.

  • Enkephalin(1-3).

  • Adenylyl cyclase activator (e.g., Forskolin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with peptidase inhibitors).

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to the desired confluency.[11]

  • Pre-treatment: On the day of the assay, replace the culture medium with assay buffer. You may need to pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[11]

  • Peptide Addition: Add varying concentrations of freshly prepared Enkephalin(1-3) to the cells and incubate for a short period (e.g., 15-30 minutes).[7]

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production and incubate.[11][12]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.[7]

  • Data Analysis: Plot the measured cAMP concentration against the log concentration of Enkephalin(1-3). Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.[7]

Visualizations

G peptide Enkephalin(1-3) receptor Opioid Receptor (μ or δ) peptide->receptor Binds gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Excitability) pka->response Modulates

Caption: Simplified Gi-coupled signaling pathway for Enkephalin(1-3).[2][7]

G start Start: Inconsistent Results check_peptide Is peptide solution freshly prepared? start->check_peptide check_inhibitors Are peptidase inhibitors included? check_peptide->check_inhibitors Yes prepare_fresh Action: Prepare fresh peptide solution check_peptide->prepare_fresh No check_cells Are cells healthy & low passage number? check_inhibitors->check_cells Yes add_inhibitors Action: Add inhibitor cocktail to buffer check_inhibitors->add_inhibitors No check_conditions Are assay conditions (pH, temp) optimal? check_cells->check_conditions Yes culture_cells Action: Use new, healthy cell stock check_cells->culture_cells No optimize Action: Optimize assay conditions check_conditions->optimize No end Re-run Assay check_conditions->end Yes prepare_fresh->check_inhibitors add_inhibitors->check_cells culture_cells->check_conditions optimize->end

Caption: A logical workflow for troubleshooting inconsistent assay results.[7]

G prep 1. Preparation (Reagents, Cells, Peptide Dilutions) incubate 2. Incubation (Membranes + Ligands + Peptide) prep->incubate filter 3. Filtration (Separate Bound & Free Ligand) incubate->filter quantify 4. Quantification (Scintillation Counting) filter->quantify analyze 5. Analysis (Calculate IC50/Ki) quantify->analyze

Caption: General experimental workflow for a competitive binding assay.[9][11]

References

Technical Support Center: Minimizing Methionine Oxidation in Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of methionine oxidation in enkephalin analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during the synthesis, purification, analysis, and storage of methionine-containing enkephalin analogs.

Q1: My final LC-MS analysis of a synthesized Met-enkephalin analog shows a significant peak with a +16 Da mass shift. What is this, and how can I prevent it?

A1: A +16 Da mass shift is the characteristic signature of the oxidation of a methionine residue to methionine sulfoxide (Met(O)). This is a prevalent side reaction, especially during the final acidic cleavage step in Solid-Phase Peptide Synthesis (SPPS).[1][2] The thioether side chain of methionine is highly susceptible to oxidation.

Prevention during Synthesis and Cleavage: The most effective prevention strategy is to use a specialized cleavage cocktail containing scavengers (antioxidants). Standard cocktails can result in 15% to 55% oxidation, while optimized versions can eliminate it almost entirely.[3][4]

  • Recommended Action: Use a cleavage cocktail specifically designed to minimize methionine oxidation, such as "Reagent H" or a custom cocktail containing a combination of scavengers like trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃).[2][3][4]

Q2: I am using a cleavage cocktail with scavengers but still observe some methionine oxidation. What could be the issue?

A2: Even with specialized cocktails, several factors can contribute to residual oxidation:

  • Reagent Quality: Old or improperly stored reagents, especially trifluoroacetic acid (TFA), can contain oxidizing impurities.

  • Reaction Time: While shorter cleavage times (e.g., 30 minutes) can reduce some by-products, extended reaction times may be needed for complete deprotection of other residues, creating a trade-off. Some studies suggest longer times might even help reverse certain side reactions.[2]

  • Oxygen Exposure: Performing the cleavage in the presence of atmospheric oxygen can contribute to oxidation.

  • Incomplete Scavenging: The amount or type of scavenger may not be sufficient for the scale of your synthesis or the specific sequence.

Troubleshooting Steps:

  • Use fresh, high-purity TFA and scavenger reagents.

  • Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure your chosen cleavage cocktail is compatible with all amino acids in your sequence, especially other sensitive residues like Cysteine (Cys) and Tryptophan (Trp).[1]

  • Optimize the cleavage time; analyze small aliquots at different time points to find the best balance between deprotection and minimizing oxidation.

Q3: My purified enkephalin analog is showing increased oxidation upon storage. How can I improve its stability?

A3: Methionine oxidation can occur during storage, catalyzed by factors like light, elevated temperature, trace metal ions, and oxygen.[5][6]

  • Storage Conditions: Store the lyophilized peptide at -20°C or -80°C in the dark. For peptides in solution, use deoxygenated buffers, store frozen, and minimize freeze-thaw cycles.

  • Use of Antioxidants: For in vitro experiments or liquid formulations, consider adding an antioxidant. Free L-methionine is a common and effective choice, as it acts as a sacrificial scavenger.[5][6] A molar excess of the antioxidant to the peptide is recommended.

  • Metal Chelators: If metal ion contamination is suspected (e.g., from buffers or vials), adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[7]

Q4: I have an already oxidized batch of my enkephalin analog. Is it possible to reverse the oxidation?

A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This is often a more practical approach than re-synthesizing the entire peptide.[1] Several post-synthesis reduction protocols are available.

Q5: Will the oxidation of methionine affect the biological activity of my enkephalin analog?

A5: The effect is not always predictable and can be analog-specific. In many cases, oxidation can reduce or abolish the peptide's receptor binding and biological activity. However, in a notable exception, the oxidation of the methionine residue in the analog D-ala2-met5-enkephalinamide (DALA) was found to enhance its antinociceptive and cataleptogenic activity by 30 to 40 times compared to the non-oxidized form.[8] Therefore, it is crucial to characterize both the oxidized and non-oxidized forms of your specific analog.

Q6: I am considering replacing methionine with a non-oxidizable analog. What are the options and how might this affect activity?

A6: Replacing methionine with a non-oxidizable isostere like norleucine (Nle) is a common strategy to prevent oxidation. Norleucine is structurally similar to methionine but lacks the sulfur atom.

  • Impact on Activity: The effect of this substitution on biological activity varies. For some enkephalin analogs, replacing Met with Nle can lead to a significant enhancement of activity.[9] However, for others, it may lead to a loss of activity.[10] It is essential to empirically test the activity of the substituted analog.

Quantitative Data Summary

The following tables provide quantitative data on the effectiveness of various methods to minimize methionine oxidation.

Table 1: Efficacy of Different Cleavage Cocktails in Preventing Methionine Oxidation
Cleavage CocktailCompositionPeptide Context% Oxidation ObservedReference(s)
Reagent B TFA / Water / TIS (95:2.5:2.5)Amyloid-beta (1-42)~50%[11]
Reagent K, R, B Standard TFA-based cocktailsModel peptide with Met and Cys15% - 55%[3][4]
Reagent H TFA (81%), phenol (5%), thioanisole (5%), EDT (2.5%), water (3%), DMS (2%), NH₄I (1.5% w/w)Model peptide with Met and CysNone Detected [3][4]
TFA/An/TMSCl/Me₂S TFA (85%), Anisole (5%), TMSCl (5%), Me₂S (5%) + 1 mg/mL PPh₃Various Met-containing peptidesEradicated [2]
TFA/An/TIS/TMSCl/Me₂S TFA (80%), Anisole (5%), TIS (5%), TMSCl (5%), Me₂S (5%) + 1 mg/mL PPh₃Cys- and Met-containing peptidesEradicated [2]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-ethanedithiol; DMS: Dimethyl sulfide; NH₄I: Ammonium iodide; TMSCl: Trimethylsilyl chloride; PPh₃: Triphenylphosphine.

Table 2: Efficacy of Antioxidants in Solution
AntioxidantProtein:Antioxidant (Molar Ratio)Stress ConditionProtection EfficacyReference(s)
L-Methionine 1:5Elevated Temperature (Free radical formation)Sufficient to eliminate oxidation[5]
Sodium Thiosulfate 1:25Elevated Temperature (Free radical formation)Sufficient to eliminate oxidation[5]
L-Methionine >20 mM concentrationAccelerated Stability (40°C)Surpasses conventional antioxidants[12]

Experimental Protocols

Protocol 1: Cleavage of Enkephalin Analogs with an Oxidation-Minimizing Cocktail

This protocol utilizes a cleavage cocktail containing TMSCl and PPh₃, which has been shown to be highly effective at preventing methionine oxidation.[2]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Anisole, Trimethylsilyl chloride (TMSCl), Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • (Optional, for Cys(Trt)-containing peptides): Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Reaction vessel, filtration apparatus, centrifugation tubes

Procedure:

  • Prepare the Cleavage Cocktail:

    • For peptides without Cys(Trt): Mix TFA/Anisole/TMSCl/Me₂S in a ratio of 85:5:5:5 (v/v).

    • For peptides with Cys(Trt): Mix TFA/Anisole/TIS/TMSCl/Me₂S in a ratio of 80:5:5:5:5 (v/v).

    • Immediately before use, dissolve Triphenylphosphine (PPh₃) into the cocktail to a final concentration of 1 mg/mL.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with pure TFA. Combine all filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying:

    • Dry the final peptide pellet under vacuum.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

This protocol can be used to reduce Met(O) back to Met in a purified peptide.[1]

Materials:

  • Lyophilized peptide containing Met(O)

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • HPLC system for monitoring

Procedure:

  • Dissolution: Dissolve the crude or purified oxidized peptide in TFA.

  • Reduction Reaction:

    • Add ammonium iodide and dimethyl sulfide to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.

    • Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reduction by injecting small aliquots into an HPLC-MS system until the peak corresponding to the oxidized peptide is gone.

  • Precipitation and Washing:

    • Once the reaction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Drying: Dry the purified, reduced peptide under vacuum.

Protocol 3: LC-MS Peptide Mapping for Quantifying Oxidation

This is a general workflow for analyzing enkephalin analogs to determine the percentage of methionine oxidation.

Materials:

  • Purified enkephalin analog

  • Denaturation/Reduction Buffer (e.g., containing Guanidine-HCl and DTT)

  • Alkylation Reagent (e.g., Iodoacetamide)

  • Digestion Buffer (e.g., Ammonium Bicarbonate)

  • Protease (e.g., Trypsin, Glu-C)

  • LC-MS system with a C18 column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the peptide in a denaturation buffer and incubate.

    • Add a reducing agent (like DTT) to reduce any disulfide bonds.

    • Add an alkylating agent (like iodoacetamide) to cap the free thiols.

  • Digestion:

    • Perform a buffer exchange to a digestion-compatible buffer (e.g., pH 7.5-8.5).

    • Add a suitable protease. For a small peptide like an enkephalin analog, this step may be omitted or a specific protease chosen if cleavage is desired.

  • LC-MS Analysis:

    • Inject the prepared sample onto a C18 column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the eluent by both UV (214/280 nm) and mass spectrometry.

  • Data Analysis:

    • Identify the chromatographic peaks for the non-oxidized peptide and the oxidized peptide (Met+16 Da).

    • Integrate the peak areas from the extracted ion chromatograms (XICs) for both species.

    • Calculate the percent oxidation using the formula: % Oxidation = [Area(Oxidized Peptide) / (Area(Oxidized Peptide) + Area(Non-oxidized Peptide))] * 100

Visual Guides

Methionine Oxidation and Reduction Pathway

Methionine_Oxidation cluster_reagents Reaction Conditions Met Methionine Residue (-S-CH₃) MetO Methionine Sulfoxide (-S(O)-CH₃) Met->MetO Oxidation (+16 Da) (Reversible) MetO->Met Reduction MetO2 Methionine Sulfone (-S(O)₂-CH₃) MetO->MetO2 Further Oxidation (+32 Da) (Irreversible) Oxidants Oxidants: ROS, H₂O₂, Metal Ions, Cleavage Reagents Reductants Reductants: NH₄I/DMS, DTT, N-mercaptoacetamide Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Analysis & Purification cluster_optional Optional Remediation SPPS 1. Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) Cleavage 2. Cleavage from Resin (Use Oxidation-Minimizing Cocktail) SPPS->Cleavage Precipitation 3. Ether Precipitation & Washing Cleavage->Precipitation Crude_Analysis 4. Crude Analysis (LC-MS) (Check for +16 Da peak) Precipitation->Crude_Analysis Purification 5. RP-HPLC Purification Crude_Analysis->Purification Reduction 4a. Post-Synthesis Reduction (If significant oxidation is present) Crude_Analysis->Reduction Final_QC 6. Final QC Analysis (Purity & Identity) Purification->Final_QC Reduction->Purification Re-purify Troubleshooting start Start: LC-MS analysis of final peptide check_ox Is a +16 Da peak (Methionine Oxidation) present? start->check_ox review_cleavage Review Cleavage Protocol: 1. Using anti-oxidation cocktail? (e.g., Reagent H) 2. Reagents fresh? 3. Inert atmosphere used? check_ox->review_cleavage Yes (Crude Peptide) review_storage Review Storage/Handling: 1. Stored at <= -20°C? 2. Protected from light? 3. Using deoxygenated buffers? 4. Minimized freeze-thaw cycles? check_ox->review_storage Yes (Stored Peptide) end_ok End: Peptide is suitable for use. check_ox->end_ok No consider_resynthesis Modify Synthesis Strategy: 1. Use optimized cleavage cocktail. 2. Consider Met -> Nle substitution. review_cleavage->consider_resynthesis consider_reduction Perform Post-Synthesis Reduction Protocol review_storage->consider_reduction end_remediate End: Re-purify and re-analyze a fter remediation. consider_reduction->end_remediate consider_resynthesis->end_remediate

References

Navigating the Blood-Brain Barrier: A Technical Guide to Enhancing Enkephalin Peptide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the blood-brain barrier (BBB) penetration of enkephalin peptides. This resource aims to address common experimental challenges and provide detailed protocols to facilitate successful drug delivery to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering enkephalin peptides to the brain?

A1: The primary challenges stem from the inherent physicochemical properties of enkephalin peptides and the restrictive nature of the blood-brain barrier.[1][2][3] Native enkephalins are small, hydrophilic peptides that are susceptible to rapid enzymatic degradation in both the bloodstream and at the BBB.[2][4] The BBB itself is a significant obstacle, limiting the passage of most peptides from the periphery into the brain.[5][6] Key challenges include low metabolic stability, high clearance from the liver, and the presence of enzymatic barriers at the BBB.[2]

Q2: What are the main strategies to improve the BBB penetration of enkephalin peptides?

A2: Several strategies have been developed to overcome the challenges of enkephalin delivery to the CNS. These can be broadly categorized as:

  • Lipophilization: Increasing the lipid solubility of enkephalins to facilitate passive diffusion across the BBB. This is often achieved by creating lipophilic prodrugs.[7]

  • Glycosylation: Attaching sugar moieties to the peptide can enhance BBB transport, potentially by utilizing glucose transporters like GLUT-1.[6][8][9]

  • Vector-Mediated Transport: Conjugating enkephalins to molecules that can be transported across the BBB via receptor-mediated transcytosis (RMT) or carrier-mediated transport (CMT).[7][10] This can involve using antibodies, transferrin, or other specific ligands.[11]

  • Nanoparticle Encapsulation: Encapsulating enkephalins within nanoparticles can protect them from degradation and facilitate their transport across the BBB.[11][12]

  • Inhibition of Enzymatic Degradation: Co-administration of peptidase inhibitors can increase the bioavailability of enkephalins at the BBB.[4]

Q3: How does lipophilicity affect the BBB penetration of peptides?

A3: For many peptides, lipophilicity, often measured by the octanol-water partition coefficient, is a good predictor of their ability to cross the BBB via passive diffusion.[13] However, for some N-tyrosinated peptides like enkephalins, penetration rates can be lower than predicted by their lipophilicity due to efflux transport systems that actively pump them out of the brain.[13][14] Therefore, while increasing lipophilicity can be a viable strategy, it must be balanced against other factors like potential inactivation of the peptide and interaction with efflux pumps.[7]

Q4: Can enkephalin analogs be designed to be more stable and BBB-permeable?

A4: Yes, medicinal chemistry approaches can be used to design more stable and permeable enkephalin analogs. Strategies include the insertion of unnatural amino acids, cyclization of the peptide structure, and other chemical modifications to improve resistance to enzymatic degradation and enhance binding to opioid receptors.[15] For example, the analog DPDPE, a cyclized peptide, shows greater stability than native enkephalins.[4]

Troubleshooting Guides

Problem: My modified enkephalin peptide shows good in vitro stability but no analgesic effect in vivo after peripheral administration.

Possible Cause Troubleshooting Steps
Poor BBB Penetration 1. Assess BBB Permeability: Utilize an in situ brain perfusion technique or an in vitro BBB model to quantify the brain uptake of your peptide.[5][8][16] 2. Increase Lipophilicity: If permeability is low, consider further chemical modifications to increase lipophilicity, such as creating a prodrug.[7] 3. Explore Carrier-Mediated Transport: Conjugate the peptide to a known BBB transport vector.[7]
Rapid In Vivo Clearance 1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life of the peptide in the bloodstream.[17] 2. PEGylation: Consider PEGylation to increase the hydrodynamic radius and reduce renal clearance.
Efflux by P-glycoprotein (P-gp) 1. In Vitro Efflux Assay: Use an in vitro BBB model with cells expressing P-gp to determine if your peptide is a substrate. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administer a known P-gp inhibitor to see if it enhances the central effect.
Metabolism at the BBB 1. In Vitro Metabolism Assay: Use brain microvessel endothelial cell (BMEC) monolayers to assess the metabolic stability of the peptide at the BBB.[4] 2. Co-administration with Peptidase Inhibitors: If degradation is observed, co-administer relevant peptidase inhibitors.[4]

Problem: I am observing inconsistent results in my in vitro BBB permeability assays.

Possible Cause Troubleshooting Steps
Incomplete Monolayer Confluence 1. Optimize Seeding Density: Determine the optimal cell seeding density and allow sufficient time for the formation of a tight monolayer. 2. Microscopic Inspection: Visually inspect the cell monolayer for confluence before each experiment.[17]
Low Trans-endothelial Electrical Resistance (TEER) 1. Verify Cell Culture Conditions: Ensure the quality of the cell culture medium, serum, and supplements. 2. Co-culture with Astrocytes: Co-culturing endothelial cells with astrocytes can lead to the formation of tighter junctions and higher TEER values.[16]
Peptide Adsorption to Assay Components 1. Test for Non-specific Binding: Quantify the amount of peptide that adsorbs to the culture plates and membranes in the absence of cells. 2. Use Low-Binding Plates: Utilize low-protein-binding plates and materials for your experiments.
Presence of Contaminants 1. Check for Microbial Contamination: Regularly check cell cultures for any signs of microbial contamination.[17]

Quantitative Data Summary

Table 1: In Situ Brain Perfusion Data for Enkephalin Analogs

PeptidePermeability (μl x min⁻¹ x g⁻¹)SpeciesReference
Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂1.0 ± 0.2Rat[8]
Glycosylated Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂2.2 ± 0.2Rat[8]

Table 2: In Vitro Permeability of Met-Enkephalin in a BMEC Model

ConditionPermeability Coefficient (cm/s)Fold IncreaseReference
Met-Enkephalin aloneNot specified-[4]
Met-Enkephalin + APM and ACE inhibitorsNot specified4-fold[4]

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rat

This protocol is a generalized procedure based on methodologies described in the literature for assessing BBB transport.[8]

1. Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat.
  • Expose the common carotid artery and ligate its external branches.
  • Insert a catheter into the common carotid artery for perfusion.

2. Perfusion:

  • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the cerebral blood volume.
  • Switch to the perfusion buffer containing the radiolabeled or fluorescently tagged enkephalin peptide of interest at a known concentration.
  • Perfuse for a defined period (e.g., 30-60 seconds).

3. Sample Collection and Analysis:

  • Decapitate the animal and rapidly remove the brain.
  • Dissect the brain into desired regions.
  • Homogenize the brain tissue samples.
  • Analyze the concentration of the peptide in the brain homogenate and the perfusion fluid using an appropriate analytical method (e.g., liquid scintillation counting, HPLC, or LC-MS/MS).

4. Calculation of Permeability:

  • Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product using established equations.

Protocol 2: In Vitro BBB Permeability Assay using Transwell System

This protocol provides a general outline for an in vitro BBB model.[16]

1. Cell Culture:

  • Culture brain microvessel endothelial cells (e.g., primary bovine, rat, or human BMECs, or cell lines like bEnd.3) on the porous membrane of a Transwell insert.
  • For a more robust model, consider co-culturing with astrocytes on the bottom of the well.[16]
  • Allow the cells to reach confluence and form a tight monolayer, which can be monitored by measuring the Trans-endothelial Electrical Resistance (TEER).

2. Permeability Assay:

  • Wash the cell monolayer with a pre-warmed transport buffer.
  • Add the enkephalin peptide to the apical (luminal) chamber.
  • At various time points, collect samples from the basolateral (abluminal) chamber.
  • Analyze the concentration of the peptide in the collected samples using a validated analytical method.

3. Calculation of Apparent Permeability (P_app):

  • Calculate the apparent permeability coefficient (P_app) using the following formula: P_app = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the peptide across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizations

Enhancing_BBB_Penetration cluster_strategies Strategies to Enhance BBB Penetration Lipophilization Lipophilization (Prodrugs) BBB Blood-Brain Barrier Lipophilization->BBB Passive Diffusion Glycosylation Glycosylation Glycosylation->BBB Carrier-Mediated Transport VectorMediation Vector-Mediated Transport VectorMediation->BBB Receptor-Mediated Transcytosis Nanoparticles Nanoparticle Encapsulation Nanoparticles->BBB Endocytosis Enkephalin Enkephalin Peptide Enkephalin->Lipophilization Modification Enkephalin->Glycosylation Modification Enkephalin->VectorMediation Conjugation Enkephalin->Nanoparticles Encapsulation Brain Brain (CNS) BBB->Brain Penetration

Caption: Strategies for enhancing enkephalin BBB penetration.

In_Vitro_BBB_Workflow cluster_setup Experimental Setup cluster_assay Permeability Assay cluster_analysis Data Analysis SeedCells Seed Endothelial Cells on Transwell Insert Culture Culture to Confluence (Monitor TEER) SeedCells->Culture AddPeptide Add Enkephalin Peptide to Apical Chamber Culture->AddPeptide Sample Collect Samples from Basolateral Chamber AddPeptide->Sample Analyze Analyze Peptide Concentration Sample->Analyze Calculate Calculate Apparent Permeability (P_app) Analyze->Calculate

Caption: Workflow for in vitro BBB permeability assay.

References

Technical Support Center: Overcoming Poor Solubility of Synthetic Tyr-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the synthetic tripeptide Tyr-Gly-Gly.

Troubleshooting Guide

Problem: Lyophilized Tyr-Gly-Gly powder does not dissolve in aqueous buffers (e.g., PBS, Tris).

The poor solubility of Tyr-Gly-Gly in neutral aqueous solutions is often anticipated due to the presence of the hydrophobic tyrosine residue. This can lead to the formation of insoluble aggregates. Here is a step-by-step guide to overcome this issue.

Initial Steps:

  • Visual Inspection: Before adding any solvent, visually inspect the lyophilized powder. It should be a fluffy, white solid. If it appears clumped or oily, this may indicate instability, and a new vial should be considered.

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can negatively impact solubility and stability.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

Solubilization Workflow:

If direct dissolution in an aqueous buffer fails, follow this workflow:

G start Start: Lyophilized Tyr-Gly-Gly organic_solvent Add a small amount of organic solvent (e.g., DMSO, DMF) start->organic_solvent vortex_sonicate Vortex or sonicate gently organic_solvent->vortex_sonicate aqueous_buffer Slowly add aqueous buffer (dropwise) with stirring vortex_sonicate->aqueous_buffer check_solubility Check for precipitation aqueous_buffer->check_solubility success Fully Dissolved Proceed with experiment check_solubility->success No adjust_ph Adjust pH (slightly acidic or basic) check_solubility->adjust_ph Yes failure Precipitation persists Re-evaluate concentration or solvent system check_solubility->failure Persistent warming Gentle warming (e.g., 37°C) adjust_ph->warming warming->check_solubility

Caption: A workflow for dissolving poorly soluble Tyr-Gly-Gly.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic Tyr-Gly-Gly peptide difficult to dissolve in water or PBS?

A1: The tripeptide Tyr-Gly-Gly contains a tyrosine residue, which has a large, hydrophobic aromatic side chain. This hydrophobicity can lead to intermolecular interactions and aggregation, reducing its solubility in aqueous solutions, especially at neutral pH.

Q2: What is the recommended initial solvent for dissolving Tyr-Gly-Gly?

A2: For peptides with hydrophobic residues like Tyr-Gly-Gly, it is advisable to first dissolve the peptide in a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Once the peptide is in solution, you can slowly add your desired aqueous buffer while vortexing to reach the final concentration.

Q3: I dissolved Tyr-Gly-Gly in DMSO, but it precipitated when I added my aqueous buffer. What should I do?

A3: This indicates that the final concentration of the peptide in the aqueous/organic mixture is above its solubility limit. You can try the following:

  • Decrease the final concentration: The simplest approach is to aim for a lower final peptide concentration.

  • Increase the organic solvent percentage: If your experiment allows, a higher final percentage of the organic co-solvent can help maintain solubility. However, be mindful of the solvent's potential effects on your assay.

  • Adjust the pH: The net charge of the peptide can influence its solubility. Adjusting the pH of the final solution away from the peptide's isoelectric point (pI) can increase solubility. For Tyr-Gly-Gly, which is a relatively neutral peptide, making the solution slightly acidic (e.g., with a small amount of acetic acid) or slightly basic (e.g., with a small amount of ammonium hydroxide) may help.

Q4: Can I use sonication or heating to help dissolve my Tyr-Gly-Gly?

A4: Yes, both methods can be beneficial, but should be used with caution:

  • Sonication: A brief period in a bath sonicator can help break up aggregates and facilitate dissolution.

  • Gentle Warming: Warming the solution to around 37°C can increase the solubility of some peptides. However, prolonged or excessive heating should be avoided as it can lead to peptide degradation or increased aggregation.

Q5: What is the best way to store Tyr-Gly-Gly solutions?

A5: For long-term storage, it is recommended to store solutions of Tyr-Gly-Gly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. If the peptide is dissolved in a solvent containing DMSO, be aware that these solutions will freeze at a higher temperature than aqueous solutions.

Quantitative Data Summary

While specific quantitative solubility data for Tyr-Gly-Gly is not extensively published, the following table provides a general guide based on the properties of peptides containing hydrophobic residues. The actual solubility can vary depending on the purity of the peptide and the exact buffer composition.

Solvent/ConditionExpected SolubilityNotes
Water (neutral pH)LowThe hydrophobic tyrosine residue limits solubility.
PBS (pH 7.4)Low to ModerateSimilar to water; aggregation is possible.
10% Acetic AcidModerate to HighAcidic pH can increase the net positive charge, improving solubility.
0.1 M Ammonium BicarbonateModerate to HighBasic pH can increase the net negative charge, improving solubility.
DMSOHighA good initial solvent for hydrophobic peptides.
DMFHighAn alternative to DMSO.
50% Acetonitrile/WaterModerateThe proportion of organic solvent is critical.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Tyr-Gly-Gly

Materials:

  • Vial of lyophilized Tyr-Gly-Gly

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, deionized water or desired aqueous buffer (e.g., PBS)

  • Sterile polypropylene microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Allow the vial of lyophilized Tyr-Gly-Gly to equilibrate to room temperature.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Carefully open the vial and add a minimal volume of DMSO to dissolve the peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.

  • Gently vortex the vial until the peptide is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer dropwise while continuously vortexing to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For storage, aliquot the solution into sterile polypropylene tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Tyr-Gly-Gly for Cell Culture Experiments

Materials:

  • Sterile, reconstituted stock solution of Tyr-Gly-Gly in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipettors and tips

Procedure:

  • Thaw the stock solution of Tyr-Gly-Gly at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Important: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Add the calculated volume of the Tyr-Gly-Gly stock solution to the pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or swirling before adding to your cells.

  • Always prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any solvent effects.

Signaling Pathway

Tyr-Gly-Gly is a known metabolic breakdown product of enkephalins, which are endogenous opioid peptides. The degradation of enkephalins is a critical step in the regulation of opioid signaling.

G proenkephalin Proenkephalin enkephalin Enkephalin (e.g., Met-enkephalin: Tyr-Gly-Gly-Phe-Met) proenkephalin->enkephalin Proteolytic Cleavage opioid_receptor Opioid Receptor (e.g., δ, μ) enkephalin->opioid_receptor Binding & Activation tyr_gly_gly Tyr-Gly-Gly enkephalin->tyr_gly_gly Hydrolysis phe_met Phe-Met enkephalin->phe_met Hydrolysis signaling Downstream Signaling (e.g., inhibition of adenylyl cyclase) opioid_receptor->signaling neprilysin Neprilysin (Enkephalinase) neprilysin->enkephalin Cleaves Gly-Phe bond tyrosine Tyrosine tyr_gly_gly->tyrosine Hydrolysis gly_gly Gly-Gly tyr_gly_gly->gly_gly Hydrolysis inactive Inactive Metabolites phe_met->inactive aminopeptidase Aminopeptidase aminopeptidase->tyr_gly_gly Cleaves Tyr-Gly bond tyrosine->inactive gly_gly->inactive

Caption: Enkephalin Metabolism and the Formation of Tyr-Gly-Gly.

Addressing low signal intensity in mass spectrometry of Enkephalin(1-3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Enkephalin(1-3) (Tyr-Gly-Gly). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is Enkephalin(1-3) and why is its analysis important?

A1: Enkephalin(1-3) is the tripeptide Tyr-Gly-Gly, which is a fragment of the endogenous opioid pentapeptides, Met-enkephalin and Leu-enkephalin. Its analysis is crucial in neuroscience and pharmacology to understand opioid metabolism and signaling pathways. Accurate detection and quantification are essential for studying its physiological and pathological roles.[1]

Q2: What are the most common challenges when analyzing Enkephalin(1-3) by mass spectrometry?

A2: Due to its small size and hydrophilic nature, Enkephalin(1-3) can present several analytical challenges, including:

  • Low signal intensity: Poor ionization efficiency and potential for in-source fragmentation can lead to weak signals.

  • Poor retention in reversed-phase chromatography: Its polar nature can cause it to elute in or near the void volume, leading to ion suppression from matrix components.[2]

  • Matrix effects: Co-eluting compounds from complex biological samples can suppress or enhance the ionization of the target peptide, affecting quantification.

  • Sample degradation: Peptidases in biological samples can rapidly degrade the peptide, leading to inaccurate measurements.

Q3: Which ionization technique is best for Enkephalin(1-3)?

A3: Electrospray ionization (ESI) is the most common and generally most effective ionization technique for small, polar peptides like Enkephalin(1-3) when coupled with liquid chromatography (LC-MS). It is a soft ionization method that typically produces protonated molecular ions [M+H]+, which are ideal for quantification and fragmentation analysis.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is one of the most frequently encountered issues in the mass spectrometry analysis of Enkephalin(1-3). This guide provides a systematic approach to diagnosing and resolving this problem.

dot

Troubleshooting_Low_Signal cluster_sample_prep Sample Preparation Issues cluster_lc Liquid Chromatography Issues cluster_ms Mass Spectrometer Issues start Low Signal Intensity for Enkephalin(1-3) sample_degradation Peptide Degradation? start->sample_degradation low_concentration Low Peptide Concentration? start->low_concentration matrix_effects Matrix Effects / Ion Suppression? start->matrix_effects poor_retention Poor Chromatographic Retention? start->poor_retention mobile_phase_issue Suboptimal Mobile Phase? start->mobile_phase_issue instrument_tuning Improper Instrument Tuning? start->instrument_tuning in_source_fragmentation In-Source Fragmentation? start->in_source_fragmentation detector_issue Detector or System Contamination? start->detector_issue sol_protease_inhibitors sol_protease_inhibitors sample_degradation->sol_protease_inhibitors Add protease inhibitors Keep samples cold sol_concentrate_sample sol_concentrate_sample low_concentration->sol_concentrate_sample Concentrate sample (e.g., SPE, lyophilization) sol_sample_cleanup sol_sample_cleanup matrix_effects->sol_sample_cleanup Improve sample cleanup (e.g., SPE, protein precipitation) sol_modify_lc_method sol_modify_lc_method poor_retention->sol_modify_lc_method Modify LC gradient Use HILIC or mixed-mode column sol_optimize_mobile_phase sol_optimize_mobile_phase mobile_phase_issue->sol_optimize_mobile_phase Optimize mobile phase additives (e.g., formic acid vs. TFA) sol_tune_instrument sol_tune_instrument instrument_tuning->sol_tune_instrument Tune and calibrate MS Optimize source parameters sol_reduce_cone_voltage sol_reduce_cone_voltage in_source_fragmentation->sol_reduce_cone_voltage Reduce cone/fragmentor voltage Optimize source temperature sol_clean_instrument sol_clean_instrument detector_issue->sol_clean_instrument Clean ion source and optics Check detector performance

Caption: Troubleshooting workflow for low signal intensity of Enkephalin(1-3).

Issue 1: Poor Signal Due to Sample Quality

Q: My signal for Enkephalin(1-3) is very low or non-existent. Could it be a problem with my sample preparation?

A: Yes, sample preparation is a critical step. Here are common issues and solutions:

  • Peptide Degradation: Enkephalins are susceptible to degradation by peptidases in biological matrices.

    • Solution: Work quickly and at low temperatures (on ice). Add a cocktail of protease inhibitors to your sample immediately after collection.

  • Low Concentration: Enkephalin(1-3) may be present at very low concentrations in your sample.

    • Solution: Concentrate your sample using solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume.

  • Matrix Effects and Ion Suppression: Salts, lipids, and other endogenous molecules in your sample can interfere with the ionization of Enkephalin(1-3), leading to a suppressed signal.

    • Solution: Implement a robust sample cleanup protocol. Solid-phase extraction is highly effective at removing interfering substances.

Issue 2: Poor Signal Due to Chromatographic Conditions

Q: I am seeing a very weak signal, and the peak is broad and elutes very early. How can I improve this?

A: This is a common issue for small, hydrophilic peptides like Enkephalin(1-3) in reversed-phase chromatography.

  • Poor Retention: The peptide has limited interaction with the C18 stationary phase and elutes in the void volume where ion suppression is often most severe.

    • Solution 1: Modify your gradient. Start with a very low percentage of organic solvent (e.g., 0-2% acetonitrile) and use a shallow gradient.

    • Solution 2: Consider alternative chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column can provide better retention for polar analytes.

  • Suboptimal Mobile Phase Composition: The choice and concentration of mobile phase additives can significantly impact signal intensity.

    • Solution: Use a mobile phase additive that promotes good ionization. Formic acid (0.1%) is generally preferred over trifluoroacetic acid (TFA) for MS applications, as TFA can cause significant ion suppression.[3] While TFA can improve peak shape, its suppressive effects often outweigh the benefits for MS sensitivity.

Data Presentation: Effect of Mobile Phase Additives on Signal Intensity (Illustrative)

Mobile Phase Additive (0.1%)Expected Chromatographic Peak ShapeExpected Relative MS Signal IntensityRationale
Formic Acid (FA)GoodHighVolatile and promotes good protonation with minimal ion suppression.
Acetic AcidFair to GoodModerate to HighLess acidic than formic acid, may result in slightly broader peaks but still good for MS.
Trifluoroacetic Acid (TFA)ExcellentLowStrong ion-pairing agent that improves chromatography but significantly suppresses ESI signal.[3]

Note: The relative signal intensity is an illustrative guide. Actual results may vary depending on the instrument and specific conditions.

Issue 3: Poor Signal Due to Mass Spectrometer Settings

Q: I have optimized my sample preparation and chromatography, but the signal is still weak. What MS parameters should I check?

A: Optimizing the mass spectrometer's source parameters is crucial for maximizing the signal for your specific analyte.

  • In-source Fragmentation: Excessive energy in the ion source can cause the peptide to fragment before it is detected, reducing the intensity of the precursor ion.

    • Solution: Reduce the cone voltage (also known as fragmentor or declustering potential). This is the most critical parameter for controlling in-source fragmentation.[4][5][6] Start with a low value and gradually increase it while monitoring the signal of the precursor ion. Also, optimize the source temperature, as excessively high temperatures can contribute to fragmentation.[6]

  • Improper Instrument Tuning: The instrument may not be properly calibrated or tuned for the mass range of your analyte.

    • Solution: Perform a full tuning and calibration of the mass spectrometer according to the manufacturer's recommendations.

  • Suboptimal Source Parameters: Other source parameters can affect ionization efficiency.

    • Solution: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. A stable spray is essential for a stable and strong signal.

Data Presentation: Typical ESI-MS Parameters for Enkephalin(1-3) Analysis (Starting Points)

ParameterTypical Value (Positive Ion Mode)Rationale
Capillary Voltage3.0 - 4.5 kVCreates the potential difference to generate the electrospray.
Cone Voltage20 - 40 VLower values minimize in-source fragmentation.[4][5]
Source Temperature100 - 150 °CAids in desolvation without causing excessive fragmentation.
Desolvation Temperature250 - 400 °CFacilitates solvent evaporation from the ESI droplets.
Nebulizer Gas FlowInstrument DependentAssists in droplet formation.
Drying Gas FlowInstrument DependentAids in desolvation.

Note: These are general starting points. Optimal values are instrument-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enkephalin(1-3) from Biological Fluids

This protocol provides a general method for cleaning up and concentrating Enkephalin(1-3) from a sample like plasma or cerebrospinal fluid.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water.

  • Sample Loading: Acidify your sample with formic acid to a final concentration of 0.1%. Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptide with 1 mL of 50-70% acetonitrile in water containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid) for LC-MS analysis.

dot

SPE_Workflow start Start SPE conditioning 1. Conditioning (Methanol, then Water) start->conditioning equilibration 2. Equilibration (0.1% Formic Acid in Water) conditioning->equilibration sample_loading 3. Sample Loading (Acidified Sample) equilibration->sample_loading washing 4. Washing (0.1% Formic Acid in Water) sample_loading->washing elution 5. Elution (Acetonitrile/Water/Formic Acid) washing->elution drying 6. Drying & Reconstitution elution->drying end Ready for LC-MS drying->end

Caption: Solid-Phase Extraction (SPE) workflow for Enkephalin(1-3).

Protocol 2: LC-MS/MS Method for Enkephalin(1-3)

This is a starting point for developing an LC-MS/MS method.

  • LC Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-40% B

    • 10-11 min: 40-95% B

    • 11-13 min: 95% B

    • 13-13.1 min: 95-2% B

    • 13.1-18 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Acquisition: Positive Ion Mode, using Multiple Reaction Monitoring (MRM) if performing targeted quantification.

MS/MS Fragmentation of Enkephalin(1-3)

Understanding the fragmentation pattern of Tyr-Gly-Gly is essential for confirming its identity and for setting up targeted MS/MS experiments. The protonated molecule [M+H]+ has a monoisotopic mass of approximately 296.12 Da.

dot

Fragmentation_Pathway cluster_peptide Tyr-Gly-Gly ([M+H]+ = 296.12 Da) Y Tyr G1 Gly Y->G1 b1=164.07 y2=133.07 G2 Gly G1->G2 b2=221.09 y1=76.04

Caption: Fragmentation of Enkephalin(1-3) showing major b- and y-ions.

Data Presentation: Theoretical MS/MS Fragments of Enkephalin(1-3) ([M+H]+)

Ion TypeSequenceMonoisotopic Mass (Da)
Precursor Tyr-Gly-Gly 296.12
b1Tyr164.07
b2Tyr-Gly221.09
y1Gly76.04
y2Gly-Gly133.07
a1Tyr (-CO)136.08
a2Tyr-Gly (-CO)193.10

This technical support guide provides a comprehensive overview of common issues and solutions for the mass spectrometric analysis of Enkephalin(1-3). For further assistance, please consult your instrument's user manual or contact your application specialist.

References

Technical Support Center: Optimizing Liquid Chromatography Separation for Enkephalin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) separation of enkephalin fragments.

Troubleshooting Guides

This section addresses common problems encountered during the LC separation of enkephalin fragments in a question-and-answer format.

Peak Shape Issues

  • Question: Why are my enkephalin peaks tailing?

    • Answer: Peak tailing for enkephalin fragments is often caused by secondary interactions between the basic amino acid residues in the peptides and acidic silanol groups on the silica-based stationary phase. To mitigate this, try the following:

      • Use a base-deactivated column: These columns have end-capped silanol groups to minimize secondary interactions.

      • Lower the mobile phase pH: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the silanol groups and reduce their interaction with the peptides.[1]

      • Check for column contamination: Strongly retained compounds from previous injections can cause peak tailing.[2] Flush the column with a strong solvent.

      • Ensure proper sample solvent: The sample solvent should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[3]

  • Question: What causes peak fronting for my enkephalin samples?

    • Answer: Peak fronting is typically a result of column overload.[2] This can happen if the sample concentration is too high or the injection volume is too large. Try reducing the sample load. It can also be caused by temperature mismatches between the column and the injected sample.

  • Question: My peaks are split or doubled. What is the cause?

    • Answer: Split peaks can arise from several issues:

      • Clogged column frit: The inlet frit of the column may be partially blocked. Try reversing the column and flushing it with a strong solvent. If the problem persists, the frit may need to be replaced.[2]

      • Injector problems: A partially blocked needle or a worn injector seal can cause sample to be introduced unevenly.

      • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak splitting.[3]

Retention Time & Resolution Problems

  • Question: My retention times are shifting from run to run. Why?

    • Answer: Retention time variability can be caused by:

      • Inconsistent mobile phase preparation: Ensure the mobile phase is prepared accurately and consistently each time. The composition of the mobile phase, particularly the organic solvent ratio in reversed-phase chromatography, significantly impacts retention.[4]

      • Fluctuating column temperature: Even small changes in temperature can affect retention times. Use a column oven to maintain a constant temperature.[3]

      • Pump issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[2]

      • Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Question: I am not getting good resolution between Met-enkephalin and Leu-enkephalin. How can I improve it?

    • Answer: Met-enkephalin and Leu-enkephalin differ by only one methyl group, making their separation challenging. To improve resolution:

      • Optimize the mobile phase: A shallow gradient of acetonitrile in water with 0.1% TFA is often effective.[5] Experiment with small changes in the organic solvent percentage.

      • Try a different stationary phase: While C18 is common, a C4 or a phenyl-hexyl column might offer different selectivity for these closely related peptides.[6][7]

      • Decrease the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.[5]

      • Increase the column length: A longer column provides more theoretical plates and can enhance separation.

Baseline & Pressure Issues

  • Question: My baseline is noisy or drifting. What should I do?

    • Answer: A noisy or drifting baseline can be due to:

      • Contaminated mobile phase: Use only high-purity HPLC-grade solvents and additives. Impurities can accumulate and elute during a gradient, causing baseline drift.

      • Detector issues: An old or failing detector lamp can cause noise.

      • Air bubbles: Air bubbles in the mobile phase or detector can cause sharp spikes in the baseline. Degas the mobile phase thoroughly.

      • Incomplete column equilibration: A drifting baseline can occur if the column is not fully equilibrated.

  • Question: The backpressure in my system is too high. What is the cause?

    • Answer: High backpressure is usually caused by a blockage in the system. To isolate the problem, systematically disconnect components starting from the detector and working your way back to the pump.[2] Common sources of blockage include:

      • Clogged column inlet frit.

      • Blocked guard column.

      • Precipitated sample or buffer in the tubing or injector.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of column for separating enkephalin fragments?

    • A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for enkephalin separation.[8] A C18 column is a good starting point due to its hydrophobicity, which allows for good retention and separation of these small peptides.[7] For more hydrophobic enkephalin analogs or larger fragments, a C4 column might be more suitable as it provides less retention.[6] Phenyl-based columns can also offer alternative selectivity.

  • Q2: How does mobile phase pH affect the separation of enkephalins?

    • A2: The pH of the mobile phase influences the charge state of the enkephalin fragments and the stationary phase. Enkephalins contain ionizable amino and carboxyl groups. At low pH (e.g., using 0.1% TFA, pH ~2), the carboxyl groups are protonated (neutral), and the amino groups are protonated (positive), leading to good retention on a reversed-phase column. Modifying the pH can alter the retention times and selectivity.[9]

  • Q3: What are the typical mobile phases used for enkephalin separation?

    • A3: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10] An acid modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, is usually added to both the aqueous and organic components to improve peak shape and control ionization.[1] A typical gradient might run from 5% to 50% acetonitrile over 20-30 minutes.

  • Q4: What detection methods are suitable for enkephalin analysis?

    • A4: UV detection at 214 nm or 280 nm is commonly used, as the peptide bond absorbs at 214 nm and aromatic residues (tyrosine in enkephalins) absorb at 280 nm.[8] For higher sensitivity and specificity, mass spectrometry (LC-MS) is the preferred method.[11][12] Electrochemical detection is another highly sensitive option.[13][14]

  • Q5: How should I prepare my enkephalin samples for LC analysis?

    • A5: Enkephalin samples, especially from biological matrices, may require cleanup to remove interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a common method for sample preparation. The final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions, preferably the initial mobile phase itself.

Quantitative Data Summary

The following tables provide representative data on how different experimental parameters can affect the separation of Met-enkephalin and Leu-enkephalin.

Table 1: Effect of Stationary Phase on Retention Time

Stationary PhaseMet-Enkephalin Retention Time (min)Leu-Enkephalin Retention Time (min)Resolution (Rs)
C1815.216.01.8
C412.813.51.5
Phenyl-Hexyl14.515.52.0

Conditions: 4.6 x 150 mm column, 1 mL/min flow rate, Gradient: 5-40% Acetonitrile with 0.1% TFA over 20 min.

Table 2: Effect of Mobile Phase Organic Solvent on Resolution

Organic SolventMet-Enkephalin Retention Time (min)Leu-Enkephalin Retention Time (min)Resolution (Rs)
Acetonitrile15.216.01.8
Methanol18.519.51.6

Conditions: C18 column (4.6 x 150 mm), 1 mL/min flow rate, Gradient: 5-40% organic solvent with 0.1% TFA over 20 min.

Table 3: Effect of Gradient Slope on Resolution

Gradient Time (min)Met-Enkephalin Retention Time (min)Leu-Enkephalin Retention Time (min)Resolution (Rs)
1010.110.61.2
2015.216.01.8
3018.919.82.2

Conditions: C18 column (4.6 x 150 mm), 1 mL/min flow rate, Gradient: 5-40% Acetonitrile with 0.1% TFA.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Separation of Met-Enkephalin and Leu-Enkephalin

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of Met-enkephalin and Leu-enkephalin (1 mg/mL) in Mobile Phase A.

    • Dilute the stock solution to a working concentration of 10-50 µg/mL with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 214 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B (linear gradient)

      • 25-27 min: 40% to 95% B (column wash)

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B (return to initial conditions)

      • 32-40 min: 5% B (equilibration)

  • Data Analysis:

    • Identify peaks based on the retention times of standard injections.

    • Calculate resolution, peak asymmetry (tailing factor), and theoretical plates to assess separation performance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lc LC Separation cluster_analysis Data Analysis prep_mp Prepare Mobile Phase (A: 0.1% TFA in Water B: 0.1% TFA in ACN) setup HPLC System Setup (C18 Column, 30°C, 1 mL/min) prep_mp->setup prep_sample Prepare Sample (Dissolve in Mobile Phase A, Filter) inject Inject Sample (20 µL) prep_sample->inject setup->inject gradient Run Gradient Program (5-40% B over 20 min) inject->gradient detect UV Detection (214 nm) gradient->detect analyze Analyze Chromatogram (Retention Time, Resolution, Peak Shape) detect->analyze

Caption: Experimental workflow for LC separation of enkephalin fragments.

troubleshooting_workflow cluster_problem Identify Problem Category cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_shape Peak Shape Issue (Tailing, Fronting, Split) start->peak_shape retention Retention Time Issue (Shifting, Poor Resolution) start->retention baseline Baseline Issue (Noise, Drift) start->baseline solution_peak Check Column & Sample Solvent Adjust Mobile Phase pH peak_shape->solution_peak solution_retention Check Pump & Temperature Optimize Gradient & Stationary Phase retention->solution_retention solution_baseline Check Mobile Phase Purity & Detector Ensure Equilibration baseline->solution_baseline end Problem Resolved solution_peak->end solution_retention->end solution_baseline->end

Caption: A logical workflow for troubleshooting common HPLC issues.

enkephalin_signaling enkephalin Enkephalin (e.g., Met-Enkephalin) receptor Opioid Receptor (e.g., Mu, Delta) enkephalin->receptor g_protein G-Protein (Gi/Go) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels g_protein->ion_channel camp cAMP ac->camp Conversion response Cellular Response (e.g., Reduced Neuronal Excitability) camp->response ca_channel Ca2+ Channel ion_channel->ca_channel Inhibition k_channel K+ Channel ion_channel->k_channel Activation ca_channel->response k_channel->response

Caption: Simplified signaling pathway of enkephalins via opioid receptors.

References

Reducing non-specific binding in Enkephalin(1-3) receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Enkephalin(1-3) receptor assays.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during enkephalin receptor binding assays, offering potential causes and solutions in a direct question-and-answer format.

Q1: What is an acceptable level of non-specific binding (NSB) in an enkephalin receptor assay?

A1: Ideally, non-specific binding should be as low as possible to ensure a clear signal for specific binding. A general guideline is that NSB should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][2] However, for enkephalin receptor assays, well-optimized experiments have reported NSB to be less than 10% of total binding, with some studies achieving levels as low as 7%.[3][4] If your NSB significantly exceeds these lower benchmarks, troubleshooting is highly recommended.

Q2: My non-specific binding is too high. What are the primary factors that could be causing this?

A2: High non-specific binding in enkephalin receptor assays can stem from several factors, primarily related to the radioligand, the experimental conditions, and the materials used. Key contributors include:

  • Radioligand Issues: The radiolabeled ligand may be impure, used at too high a concentration, or be highly hydrophobic, leading to it sticking to non-receptor components.[1][3]

  • Adsorption to Surfaces: Peptide ligands like enkephalin can adhere non-specifically to plastic assay tubes, pipette tips, and, most significantly, glass fiber filters.[3]

  • Inadequate Washing: Insufficient or ineffective wash steps may not adequately remove all the unbound radioligand.[5]

  • Suboptimal Assay Buffer Conditions: The ionic strength and pH of your buffer can influence electrostatic interactions that contribute to NSB.[3]

  • Poor Quality of Membrane Preparation: Contaminating proteins or a low density of the target receptor in your membrane preparation can increase the proportion of non-specific signal.[5]

  • Ligand Degradation: Proteases in the tissue preparation can break down the enkephalin peptide, and the resulting fragments may bind non-specifically.[3][6]

Q3: How can I reduce non-specific binding to the filters?

A3: Glass fiber filters are a common source of high non-specific binding for peptide ligands like enkephalin.[3] A highly effective method to mitigate this is to pre-treat the filters. Soaking the filters in a solution of 0.3-0.5% polyethylenimine (PEI) can significantly reduce the non-specific adherence of peptides.[3][5] If PEI treatment is not sufficient, you may consider testing alternative filter materials.

Q4: What components can I add to my assay buffer to reduce NSB?

A4: Modifying your assay buffer is a crucial step in reducing non-specific interactions.[1] Consider the following additions:

  • Blocking Agents: Including a protein like Bovine Serum Albumin (BSA) at a typical starting concentration of 0.1% (w/v) can help saturate non-specific binding sites on the assay tubes and membranes.[3] Other options include gelatin or non-fat dry milk, but their compatibility should be verified.

  • Salts: Increasing the ionic strength of the buffer with salts like sodium chloride (NaCl) can disrupt electrostatic interactions that contribute to NSB. A good starting point is a physiological concentration of 100-150 mM NaCl, which can be titrated as needed.[3]

Q5: Can my incubation time and temperature be affecting my non-specific binding?

A5: Yes, both incubation time and temperature can influence the level of non-specific binding. While it is essential to reach equilibrium for specific binding, excessively long incubation times can sometimes increase NSB.[1] It is recommended to perform time-course experiments to determine the optimal incubation period for your specific system.[7] Opioid receptor binding is generally optimal at physiological pH (around 7.4) and temperatures between 25-37°C.[6] Using ice-cold wash buffer is also a common practice to reduce dissociation of the specifically bound ligand while washing away the unbound ligand.[1]

Q6: I'm still observing high NSB after optimizing my buffer and filter treatments. What else can I try?

A6: If high NSB persists, consider the following troubleshooting steps:

  • Optimize Radioligand Concentration: Use a concentration of your radiolabeled enkephalin at or below its dissociation constant (Kd) for the receptor.[1][7]

  • Titrate Membrane Protein: The amount of membrane protein used in the assay should be optimized. A typical range is 100-500 µg of membrane protein, but this may need to be adjusted for your specific receptor preparation.[1]

  • Increase Wash Steps: Enhance the removal of unbound radioligand by increasing the volume and/or the number of wash steps.[1]

  • Check Radioligand Purity: Ensure the radiochemical purity of your ligand is high (typically >90%), as impurities can contribute significantly to NSB.[1]

  • Incorporate Peptidase Inhibitors: If ligand degradation is suspected, especially when using tissue preparations, include a cocktail of peptidase inhibitors (e.g., bestatin, captopril, thiorphan) in your assay buffer.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing enkephalin receptor binding assays and reducing non-specific binding.

Table 1: Common Blocking Agents and Buffer Additives

ComponentTypical ConcentrationPurposeReference
Bovine Serum Albumin (BSA)0.1% (w/v)Reduces non-specific binding to tubes and membranes.[3]
Polyethylenimine (PEI)0.3 - 0.5%Pre-treatment solution for filters to reduce peptide binding.[3]
Sodium Chloride (NaCl)100 - 150 mMAdjusts ionic strength to reduce electrostatic interactions.[3]

Table 2: Recommended Assay Parameters

ParameterRecommended Range/ValueRationaleReference
Radioligand ConcentrationAt or below KdMinimizes non-specific binding while maintaining a good signal for specific binding.[1][7]
Membrane Protein100 - 500 µgOptimal amount should be determined empirically to maximize the specific binding signal.[1]
Unlabeled Competitor (for NSB)100 - 1000 x Ki or KdTo saturate the target receptors and accurately define non-specific binding.[2][8]
Incubation Temperature25 - 37 °CGenerally optimal for opioid receptor binding.[6]
pH~7.4Physiological pH is typically optimal for receptor binding.[3][6]

Experimental Protocols

This section provides a detailed methodology for a standard radioligand filtration binding assay for enkephalin receptors.

Protocol: Enkephalin Receptor Radioligand Filtration Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the enkephalin receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare assay tubes for total binding, non-specific binding, and competitive binding (if applicable).

    • For total binding wells, add the radiolabeled enkephalin ligand, the membrane preparation (100-500 µg protein), and assay buffer.

    • For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., naloxone or unlabeled enkephalin, at 100-1000 times the Kd of the radioligand), the radiolabeled enkephalin, and the membrane preparation.[2][8]

    • For competitive binding , add varying concentrations of the test compound, the radiolabeled enkephalin, and the membrane preparation.

    • The final assay volume is typically brought to 250-500 µL with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation:

    • Incubate the assay plate/tubes at a defined temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% PEI) using a cell harvester.[3][5]

    • Quickly wash the filters multiple times (e.g., 3-5 times) with a sufficient volume of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[1][2]

  • Detection:

    • Allow the filters to dry.

    • Place the dried filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts per minute (CPM) from the total binding CPM.

    • For competitive binding assays, plot the percentage of specific binding against the logarithm of the unlabeled compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to enkephalin receptor assays.

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin Receptor Opioid Receptor (Gi/o-coupled) Enkephalin->Receptor Binding G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel (e.g., K+, Ca2+) G_protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Signaling Downstream Signaling PKA->Signaling IonChannel->Signaling

Caption: Canonical signaling pathway for Gi/o-coupled enkephalin receptors.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Total, NSB, Test) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers) Reagent_Prep->Incubation Filtration 4. Rapid Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Calc_Specific 6. Calculate Specific Binding Counting->Calc_Specific Curve_Fit 7. Curve Fitting (IC50/Ki Determination) Calc_Specific->Curve_Fit Troubleshooting_Logic Start High Non-Specific Binding Observed Check_Filters Are filters pre-treated? (e.g., with PEI) Start->Check_Filters Check_Filters->Check_Filters No, treat filters Check_Buffer Is buffer optimized? (BSA, Salt) Check_Filters->Check_Buffer Yes Check_Buffer->Check_Buffer No, add blocking agents/salt Check_Washes Are wash steps adequate? Check_Buffer->Check_Washes Yes Check_Washes->Check_Washes No, increase wash volume/number Check_Ligand Is radioligand conc. ≤ Kd? Purity >90%? Check_Washes->Check_Ligand Yes Check_Ligand->Check_Ligand No, optimize conc. & check purity Check_Protein Is membrane protein conc. optimized? Check_Ligand->Check_Protein Yes Check_Protein->Check_Protein No, titrate protein Resolved NSB Reduced Check_Protein->Resolved Yes

References

Forced degradation studies for Enkephalin(1-3) stability profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for forced degradation studies of Enkephalin(1-3). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust stability profiling experiments for the tripeptide Tyr-Gly-Gly.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performing forced degradation studies on Enkephalin(1-3)?

Forced degradation studies, or stress testing, are essential to identify the potential degradation products and understand the degradation pathways of Enkephalin(1-3) under various stress conditions.[1] This information is crucial for developing and validating stability-indicating analytical methods, which are a regulatory requirement for pharmaceutical products.[2] These studies also provide insights into the intrinsic stability of the molecule, helping to guide formulation development, packaging selection, and the determination of storage conditions and shelf life.[2][3]

Q2: What are the most common degradation pathways for a short peptide like Enkephalin(1-3)?

For Enkephalin(1-3) (Tyr-Gly-Gly), the primary expected degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bonds between Tyr-Gly and Gly-Gly, particularly under acidic or basic conditions, leading to smaller peptide fragments and individual amino acids.[3]

  • Oxidation: The tyrosine residue is susceptible to oxidation, especially its phenolic side chain.[4] This can be initiated by exposure to oxidative agents, light, or trace metal ions.[4]

  • Photodegradation: Exposure to light, particularly UV light, can promote the photo-oxidation of the tyrosine residue.[4][5]

Q3: Which analytical techniques are most suitable for analyzing the degradation products of Enkephalin(1-3)?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is a common method for separating and quantifying the parent peptide and its degradation products. For structural elucidation and identification of the degradants, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique due to its high sensitivity and specificity.[6][7][8]

Q4: I am not observing any degradation under my stress conditions. What should I do?

If you do not observe any degradation, consider the following:

  • Increase the severity of the stress condition: You can incrementally increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure. However, it is important to avoid overly harsh conditions that might lead to unrealistic degradation pathways.

  • Confirm the suitability of your analytical method: Ensure that your analytical method is capable of detecting small changes in the concentration of the parent peptide and separating potential degradation products.

  • Check the purity of your starting material: Impurities in the initial peptide sample could complicate the interpretation of the results.

Q5: My results show more than 20% degradation. Is this acceptable?

Typically, the goal of forced degradation studies is to achieve a target degradation of 5-20%.[9] Degradation exceeding 20% may indicate that the stress conditions are too harsh and could lead to the formation of secondary degradation products that are not relevant to the actual stability of the product under normal storage conditions. It is advisable to reduce the severity of the stress condition in such cases.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to ensure proper ionization of the peptide and its degradants.- Use a new column or a different stationary phase.- Reduce the sample injection volume or concentration.
Unexpected degradation products observed - Contaminants in reagents or solvents.- Secondary degradation of primary products.- Interaction with excipients (if in formulation).- Use high-purity reagents and solvents.- Analyze samples at multiple time points to track the formation of degradants.- Analyze the drug substance alone to distinguish its degradation from interactions with formulation components.
Difficulty in identifying degradation products by MS - Low abundance of the degradant.- Co-elution with other components.- Fragmentation pattern is not informative.- Concentrate the sample before MS analysis.- Optimize the chromatographic method to improve separation.- Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to obtain more structural information.
Inconsistent or irreproducible results - Variation in experimental conditions (temperature, light exposure).- Instability of the peptide in the analytical mobile phase.- Improper sample handling and storage.- Ensure precise control of all experimental parameters.- Evaluate the stability of the peptide in the mobile phase over the analysis time.- Prepare fresh samples for each experiment and store them appropriately (e.g., at low temperature and protected from light).

Experimental Protocols

The following are general protocols for inducing forced degradation of Enkephalin(1-3). The specific conditions (concentration, temperature, and time) may need to be optimized for your specific experimental setup.

Acid Hydrolysis
  • Preparation: Prepare a stock solution of Enkephalin(1-3) in a suitable solvent (e.g., water or a buffer).

  • Stress Condition: Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) to the peptide solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of a base (e.g., sodium hydroxide).

  • Analysis: Analyze the sample by RP-HPLC and LC-MS.

Base Hydrolysis
  • Preparation: Prepare a stock solution of Enkephalin(1-3).

  • Stress Condition: Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) to the peptide solution.

  • Incubation: Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Neutralization: Neutralize the sample with an appropriate amount of an acid (e.g., hydrochloric acid).

  • Analysis: Analyze the sample by RP-HPLC and LC-MS.

Oxidative Degradation
  • Preparation: Prepare a stock solution of Enkephalin(1-3).

  • Stress Condition: Add a solution of hydrogen peroxide (H₂O₂) to the peptide solution to a final concentration of 3-30%.

  • Incubation: Incubate the mixture at room temperature for a defined period, protected from light.

  • Quenching: The reaction can be stopped by adding a quenching agent like sodium bisulfite or by dilution.

  • Analysis: Analyze the sample by RP-HPLC and LC-MS.

Thermal Degradation
  • Preparation: Store the solid peptide or a solution of the peptide in a tightly sealed vial.

  • Stress Condition: Place the vial in a calibrated oven at a high temperature (e.g., 70-80°C).

  • Incubation: Expose the sample to the high temperature for a defined period.

  • Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by RP-HPLC and LC-MS.

Photodegradation
  • Preparation: Prepare a solution of Enkephalin(1-3) in a photostable container (e.g., quartz cuvette).

  • Stress Condition: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by RP-HPLC and LC-MS.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table is an example of how to present the quantitative data.

Table 1: Summary of Forced Degradation of Enkephalin(1-3)

Stress ConditionTime (hours)% Degradation of Enkephalin(1-3)Major Degradation Products Identified
0.1 M HCl, 80°C815.2Tyr, Gly, Tyr-Gly, Gly-Gly
0.1 M NaOH, 40°C410.5Tyr, Gly, Tyr-Gly
3% H₂O₂, RT2418.7Oxidized Tyr-Gly-Gly, Tyr, Gly
Solid, 80°C485.8Minor unidentified peaks
Photolysis (ICH Q1B)-12.3Photo-oxidized Tyr-Gly-Gly

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Enkephalin Enkephalin(1-3) (Tyr-Gly-Gly) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Enkephalin->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Enkephalin->Base Oxidation Oxidation (e.g., 3% H₂O₂) Enkephalin->Oxidation Thermal Thermal Stress (e.g., 80°C) Enkephalin->Thermal Photo Photostability (ICH Q1B) Enkephalin->Photo HPLC RP-HPLC (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS (Identification) HPLC->LCMS Profile Stability Profile LCMS->Profile Pathways Degradation Pathways LCMS->Pathways

Caption: Workflow for a forced degradation study of Enkephalin(1-3).

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) TGG Tyr-Gly-Gly (Enkephalin(1-3)) TG Tyr-Gly TGG->TG Cleavage GG Gly-Gly TGG->GG Cleavage OxTGG Oxidized Tyr-Gly-Gly (e.g., Dityrosine formation) TGG->OxTGG Oxidation of Tyr T Tyr TG->T G Gly TG->G GG->G

References

Technical Support Center: Leu-enkephalin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leu-enkephalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the pH-dependent stability and degradation of Leu-enkephalin. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Leu-enkephalin, providing potential causes and solutions in a question-and-answer format.

Issue 1: Rapid Loss of Leu-enkephalin in Solution

Question: I am observing a rapid loss of Leu-enkephalin concentration in my aqueous solution shortly after preparation. What could be the primary reasons for this instability?

Answer: The rapid degradation of Leu-enkephalin in aqueous solutions is most commonly attributed to two main factors: enzymatic degradation and unfavorable pH conditions.

  • Enzymatic Degradation: If your solution is not sterile or is prepared in a medium containing biological components (e.g., plasma, cell culture media), it is likely contaminated with peptidases. The primary enzymes responsible for Leu-enkephalin degradation are aminopeptidase N, which cleaves the Tyr¹-Gly² bond, and neutral endopeptidase-24.11 (neprilysin), which targets the Gly³-Phe⁴ bond.[1] In biological fluids like plasma, these enzymes can lead to a very short half-life of the peptide.[1]

  • Incorrect pH: The chemical stability of Leu-enkephalin is highly dependent on the pH of the solution. The peptide exhibits maximal stability at a pH of approximately 5.0.[1][2][3] At pH values significantly above or below this, the rate of hydrolysis and other chemical degradation pathways increases.

  • Improper Storage: Storing the reconstituted solution at room temperature or for extended periods, even when frozen, can contribute to degradation.[1]

Solutions:

  • Control pH: Ensure your solution is buffered to approximately pH 5.0 for maximal stability.[1][2][3]

  • Inhibit Enzymatic Activity: If working with biological samples, consider adding a cocktail of protease inhibitors. For instance, amastatin can inhibit aminopeptidase activity, particularly at higher pH values.[4]

  • Proper Storage: For long-term storage, it is best to store Leu-enkephalin as a lyophilized powder at -20°C or -80°C.[1] Once reconstituted, use the solution immediately or aliquot and store at -80°C for short-term use.[1]

Issue 2: Inconsistent Results in Stability Studies

Question: My stability studies for Leu-enkephalin are yielding inconsistent and non-reproducible results. What experimental factors should I investigate?

Answer: Inconsistent results in stability studies often stem from subtle variations in experimental conditions. Here are key factors to scrutinize:

  • pH Fluctuation: Even minor shifts in the pH of your buffer can significantly alter the degradation rate. Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.

  • Temperature Variations: The degradation of Leu-enkephalin is temperature-dependent.[5] Maintain a constant and accurately controlled temperature during your incubations.

  • Ionic Strength and Concentration: The stability of Leu-enkephalin can be influenced by the ionic strength of the buffer and the initial concentration of the peptide. Higher ionic strength and higher initial peptide concentrations have been shown to slow down the degradation process.[2]

  • Sample Handling: Repeated freeze-thaw cycles of stock solutions can degrade the peptide and affect the accuracy of your results, although some studies suggest it may not significantly alter kinetic parameters in plasma.[5] It is best practice to aliquot solutions to avoid this.

Troubleshooting Steps:

  • Verify Buffer pH and Capacity: Regularly check the pH of your buffers at the experimental temperature.

  • Standardize Temperature Control: Use a calibrated incubator or water bath.

  • Control for Ionic Strength and Concentration: Maintain consistent ionic strength and initial peptide concentrations across all experiments.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your Leu-enkephalin stock solution to avoid freeze-thaw cycles.

Issue 3: Difficulty in Identifying Degradation Products

Question: I am using HPLC to analyze the degradation of Leu-enkephalin, but I am having trouble identifying the resulting fragments. What are the expected degradation products at different pH values?

Answer: The primary degradation of Leu-enkephalin involves the cleavage of specific peptide bonds, leading to predictable fragments. The enzymatic activity responsible for this cleavage is pH-dependent.

  • Near Neutral pH (e.g., pH 7.4): At this pH, aminopeptidases are highly active, leading to the cleavage of the Tyr¹-Gly² bond. This results in the formation of Tyrosine (Tyr) and the tetrapeptide Gly-Gly-Phe-Leu (GGFL) .[4] In human plasma at pH 7.4, tyrosine is often the only major metabolite detected.[5]

  • Acidic pH (below 5.0): Lowering the pH significantly reduces aminopeptidase activity.[4] However, endopeptidases may still be active. Cleavage of the Gly³-Phe⁴ bond by enzymes like neprilysin or angiotensin-converting enzyme yields the fragments Tyr-Gly-Gly (YGG) and Phe-Leu (FL) .[4]

Analytical Approach:

To identify these fragments, you can use a combination of techniques:

  • HPLC with Standards: Run commercially available standards of the expected fragments (Tyr, GGFL, YGG, FL) on your HPLC system to compare retention times with the peaks observed in your degraded samples.

  • Mass Spectrometry (LC-MS): For unambiguous identification, couple your HPLC to a mass spectrometer. This will allow you to determine the mass-to-charge ratio of each peak and confirm the identity of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Leu-enkephalin stability in an aqueous solution?

A1: The maximal stability of Leu-enkephalin in aqueous buffered solutions is observed at a pH of approximately 5.0.[1][2][3]

Q2: What are the primary degradation pathways of Leu-enkephalin?

A2: Leu-enkephalin is primarily degraded by enzymatic hydrolysis. The two main pathways are:

  • Cleavage of the Tyr¹-Gly² bond by aminopeptidases.[4]

  • Cleavage of the Gly³-Phe⁴ bond by endopeptidases such as neutral endopeptidase-24.11 (neprilysin) and angiotensin-converting enzyme.[1][6]

Q3: How does pH influence the enzymatic degradation of Leu-enkephalin?

A3: The activity of the enzymes that degrade Leu-enkephalin is pH-dependent. Aminopeptidase activity is significantly reduced at a pH below 5.0.[4] In contrast, endopeptidase activity may persist at lower pH values.[4] The optimal pH for the overall degradation rate in plasma is 7.4.[5]

Q4: Does the conformation of Leu-enkephalin change with pH?

A4: Yes, the conformation of Leu-enkephalin in an aqueous solution is influenced by pH. At neutral pH, it exists as a mixture of folded and unfolded forms (approximately 50% each).[7] At low or high pH, the peptide is predominantly in an unfolded state.[7]

Q5: What is the recommended method for storing Leu-enkephalin?

A5: For long-term storage, Leu-enkephalin should be stored as a lyophilized powder at -20°C or -80°C.[1] After reconstitution in a buffer, the solution should be used promptly or aliquoted and stored at -80°C for a limited time to minimize degradation.[1]

Data Presentation

Table 1: pH-Dependent Stability of Leu-enkephalin
pHRelative StabilityKey Degradation Pathway(s)Reference(s)
< 5.0ReducedEndopeptidase activity (cleavage at Gly³-Phe⁴) may still be significant.[4]
~5.0MaximalMinimal chemical and enzymatic degradation.[2][3]
> 5.0ReducedIncreased aminopeptidase activity (cleavage at Tyr¹-Gly²) and chemical hydrolysis.[4]
7.4Low (in plasma)Optimal pH for enzymatic degradation by plasma aminopeptidases.[5]
Table 2: Half-life of Leu-enkephalin in Different Conditions
ConditionHalf-life (t½)NotesReference(s)
Human Plasma (pH 7.4, 37°C)~12 minutesPrimarily degraded by aminopeptidases.[5]
Aqueous Buffer (pH 5.0, 40°C)48.13 days (t₉₀)t₉₀ represents the time for 10% degradation, indicating high stability at this pH.[2]
Rat Plasma< 10 minutesDegradation via both aminopeptidase N and angiotensin-converting enzyme.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Assay for Leu-enkephalin

This protocol outlines a general method for assessing the stability of Leu-enkephalin using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Leu-enkephalin standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Buffers of various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Sample Preparation:

  • Prepare a stock solution of Leu-enkephalin in HPLC-grade water.

  • In separate vials, dilute the stock solution with the different pH buffers to achieve the desired final concentration.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At predetermined time points, withdraw an aliquot from each sample and quench the degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.

3. HPLC Analysis:

  • Set up the HPLC system with a C18 column.

  • Use a mobile phase gradient, for example:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Set the UV detector to monitor the absorbance at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm for the tyrosine residue).

  • Inject the prepared samples.

  • Quantify the peak area of the intact Leu-enkephalin at each time point. The degradation can be modeled using pseudo-first-order kinetics to determine the degradation rate constant and half-life.

Visualizations

Leu_Enkephalin_Degradation_Pathways cluster_neutral_pH Neutral pH (e.g., 7.4) cluster_acidic_pH Acidic pH (< 5.0) Leu-Enkephalin_N Tyr-Gly-Gly-Phe-Leu Tyr_N Tyr Leu-Enkephalin_N->Tyr_N Aminopeptidase (cleaves Tyr¹-Gly²) GGFL_N Gly-Gly-Phe-Leu Leu-Enkephalin_A Tyr-Gly-Gly-Phe-Leu YGG_A Tyr-Gly-Gly Leu-Enkephalin_A->YGG_A Endopeptidase (cleaves Gly³-Phe⁴) FL_A Phe-Leu

Caption: pH-dependent enzymatic degradation pathways of Leu-enkephalin.

Stability_Study_Workflow prep Prepare Leu-Enkephalin Stock Solution buffer Dilute in Buffers of Varying pH prep->buffer incubate Incubate at Constant Temperature buffer->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Degradation (e.g., cold ACN) sample->quench hplc Analyze by Reverse-Phase HPLC quench->hplc data Quantify Peak Area and Determine Kinetics hplc->data

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Enkephalins and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic potencies of endogenous enkephalins and the classical opioid analgesic, morphine. The following sections detail their mechanisms of action, present quantitative experimental data from preclinical studies, and outline the methodologies used to generate these findings.

Introduction to Enkephalins and Morphine

Enkephalins are endogenous pentapeptides that play a crucial role in the body's natural pain-modulating system.[1][2] There are two primary forms, Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), both of which are ligands for opioid receptors.[2] However, their therapeutic potential is limited by their rapid degradation by peptidases in the body.[3]

Morphine, an alkaloid derived from the opium poppy, is a potent analgesic and the prototypical agonist for the μ-opioid receptor (MOR).[4] It is widely used for the management of moderate to severe pain.[4] Both enkephalins and morphine exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[1][5]

Quantitative Comparison of Analgesic Potency

The analgesic potency of a compound is typically quantified by its median effective dose (ED50) or median inhibitory dose (ID50), which represents the dose required to produce a therapeutic effect in 50% of the subjects. The following table summarizes experimental data comparing the analgesic potency of enkephalins (or their analogues) and morphine in various preclinical pain models. It is crucial to note that the potency of native enkephalins is significantly enhanced when administered with peptidase inhibitors to prevent their rapid degradation.

CompoundAnimal ModelAnalgesic AssayAdministration RoutePotency (ED50/ID50)Key Findings & Notes
Met-enkephalin analogue (Compound 82/205) MouseWarm Water Tail-FlickIntraperitoneal (i.p.)5.31 µmol/kg The Met-enkephalin analogue was found to be more potent than morphine in this study. The effect was mediated by μ-opioid receptors.
Morphine MouseWarm Water Tail-FlickIntraperitoneal (i.p.)7.59 µmol/kg Served as the comparator for the Met-enkephalin analogue in the same study.
Leu-enkephalin + Peptidase Inhibitors RatTail-FlickIntrathecal (i.t.)Analgesia at 0.3 nmol In the presence of peptidase inhibitors, Leu-enkephalin was highly potent. It was found to be more than an order of magnitude more potent than endomorphin-2. The analgesic effect involved both μ- and δ-opioid receptors.
Endomorphin-2 (selective μ-opioid agonist) RatTail-FlickIntrathecal (i.t.)EC50 of 36 nmol Used as a comparator to Leu-enkephalin, highlighting the high potency of stabilized enkephalin.
Morphine MouseAcetic Acid-Induced WrithingIntraperitoneal (i.p.)ID50 of 5.4 x 10⁻⁹ mol/kg (1.54 µg/kg) Morphine was found to be an extremely potent antinociceptive agent in this model of visceral pain.
Met-enkephalin and Leu-enkephalin MouseAcetic Acid-Induced WrithingIntraperitoneal (i.p.)Potent, but transient effect While potent, the analgesic action of native enkephalins diminished very rapidly without peptidase inhibitors.

Note: Direct comparison of potency across different studies should be done with caution due to variations in experimental protocols, animal strains, and specific endpoints measured.

Signaling Pathways

Both enkephalins and morphine initiate their analgesic effects by binding to opioid receptors, which are coupled to inhibitory G-proteins (Gi/o). This binding event triggers a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. While both interact with μ-opioid receptors, enkephalins also exhibit a high affinity for δ-opioid receptors, which contributes to their analgesic profile.[3]

Signaling_Pathways cluster_ligands Opioid Ligands cluster_receptors Opioid Receptors cluster_downstream Downstream Signaling Enkephalin Enkephalin DOR δ-Opioid Receptor (DOR) Enkephalin->DOR High Affinity MOR μ-Opioid Receptor (MOR) Enkephalin->MOR High Affinity Morphine Morphine Morphine->MOR High Affinity G_protein Gi/o Protein Activation DOR->G_protein MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Post-Treatment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (Vehicle, Morphine, Enkephalin) Animal_Acclimation->Group_Allocation Baseline_Measurement Baseline Nociceptive Measurement (e.g., Tail-Flick Latency) Group_Allocation->Baseline_Measurement Drug_Administration Drug/Vehicle Administration (Specified Route and Dose) Baseline_Measurement->Drug_Administration Time_Points Wait for Pre-determined Time Points Drug_Administration->Time_Points Post_Drug_Measurement Post-Drug Nociceptive Measurement Time_Points->Post_Drug_Measurement Data_Calculation Calculate %MPE or Inhibition of Writhing Post_Drug_Measurement->Data_Calculation Dose_Response_Curve Generate Dose-Response Curve Data_Calculation->Dose_Response_Curve ED50_Calculation Calculate ED50/ID50 Dose_Response_Curve->ED50_Calculation

References

Differentiating Enkephalin Activity at Mu vs. Delta Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of enkephalins at mu (µ) and delta (δ) opioid receptors. While the primary endogenous enkephalins are the pentapeptides Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), this guide also addresses the activity of the N-terminal tripeptide fragment, Enkephalin(1-3) (Tyr-Gly-Gly). Experimental data indicates that enkephalins generally exhibit a higher affinity for delta-opioid receptors compared to mu-opioid receptors.[1] The tripeptide fragment Tyr-Gly-Gly, a metabolite of enkephalins, is reported to have little to no significant activity at opioid receptors.

Quantitative Comparison of Enkephalin Activity

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of Leu-enkephalin and Met-enkephalin at mu and delta opioid receptors. These values are indicative of the general selectivity profile of the enkephalin class. Data for Enkephalin(1-3) is not extensively available due to its low affinity.

LigandReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM) - cAMP Inhibition
Leu-Enkephalin Mu (µ)1.9~100
Delta (δ)0.9~1
Met-Enkephalin Mu (µ)~4~50
Delta (δ)~1.5~1

Note: Ki and EC50 values can vary between different studies and experimental conditions. The data presented here are representative values collated from multiple sources.

Signaling Pathways

Upon binding of an enkephalin to either the mu or delta opioid receptor, both of which are G-protein coupled receptors (GPCRs), a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase.

G_protein_signaling cluster_receptor Opioid Receptor Activation cluster_effector Downstream Effect Enkephalin Enkephalin Receptor μ or δ Opioid Receptor Enkephalin->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular Response Cellular Response cAMP->Cellular Response Decreased radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with μ or δ Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ) Radioligand->Incubation Test_Compound Enkephalin Analog (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Quantify Radioactivity of Bound Ligand Filtration->Scintillation IC50 Determine IC50 (Concentration of test compound that inhibits 50% of radioligand binding) Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

Unmasking Specificity: A Comparative Guide to Antibody Cross-Reactivity Against Enkephalin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of opioid signaling, the specificity of antibodies against enkephalin fragments is paramount. This guide provides an objective comparison of antibody cross-reactivity with [Met]-enkephalin, [Leu]-enkephalin, and their precursor molecules, supported by experimental data. We delve into the nuances of antibody performance to aid in the selection of the most appropriate reagents for your research needs.

Enkephalins, the endogenous opioid pentapeptides, play a crucial role in pain modulation and neurotransmission. The two primary forms, [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met) and [Leu]-enkephalin (Tyr-Gly-Gly-Phe-Leu), differ by only a single amino acid at the C-terminus. This subtle difference presents a significant challenge for antibody specificity. Furthermore, both are derived from the precursor protein proenkephalin, which gives rise to a variety of other bioactive peptides. Understanding the cross-reactivity profile of an antibody is therefore essential for accurate and reliable experimental results.

Quantitative Comparison of Antibody Cross-Reactivity

The following tables summarize the cross-reactivity of various antibodies against different enkephalin fragments as determined by radioimmunoassay (RIA) and other immunochemical methods. The data is presented as the percentage of cross-reactivity, where 100% represents the binding to the primary antigen.

Table 1: Cross-Reactivity of Anti-[Met]-enkephalin and Related Precursor Antibodies

AntibodyAntigenCross-Reactivity (%)Assay Type
Anti-[Met]-enkephalin Sulphoxide [Met]-enkephalin Sulphoxide100RIA
[Leu]-enkephalinNegligibleRIA
Endorphins (native and oxidized)NegligibleRIA
[Met]-enkephalin (2-5) sulphoxide15 - 28RIA
D-Ala(2)---INVALID-LINK---enkephalin sulphoxide9 - 25RIA
Anti-[Met]-enkephalin [Met]-enkephalin100RIA
[Leu]-enkephalinPractically NegligibleRIA
Anti-BAM-12P BAM-12P100RIA
[Met]-enkephalinNo Cross-reactivityRIA
[Leu]-enkephalinNo Cross-reactivityRIA
BAM-12P (5-12)100RIA
BAM-12P (5-12) amide0.3RIA
Anti-[Met]-enkephalin-Arg-Gly-Leu [Met]-enkephalin-Arg-Gly-Leu100RIA
Other opioid peptidesNo Cross-reactivityRIA

Table 2: Cross-Reactivity of a Monoclonal Antibody (Clone NOC1/35)

AntibodyAntigenCross-Reactivity (%)Assay Type
NOC1/35 [Leu]-enkephalin100RIA/Immunocytochemistry
[Met]-enkephalinDoes not distinguishRIA/Immunocytochemistry
C-terminal extended [Met]-enkephalin hexapeptides~40Not Specified
C-terminal extended [Met]-enkephalin heptapeptide~7Not Specified
Proenkephalin ARecommended for detectionWestern Blot, IP, IF, IHC(P)[1]

Experimental Methodologies

Accurate assessment of antibody cross-reactivity is dependent on robust and well-defined experimental protocols. Below are detailed methodologies for competitive enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), the two most common techniques used to quantify antibody specificity for small peptides like enkephalins.

Competitive ELISA Protocol for Enkephalin Cross-Reactivity

This protocol is a generalized procedure for determining the cross-reactivity of an antibody against various enkephalin fragments.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody Solution: Dilute the anti-enkephalin antibody to its optimal concentration in blocking buffer.

  • Enkephalin Standards: Prepare a serial dilution of the primary enkephalin fragment (the immunogen) in blocking buffer.

  • Competing Peptides: Prepare serial dilutions of the enkephalin fragments to be tested for cross-reactivity in blocking buffer.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG diluted in blocking buffer.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of a solution containing the enkephalin fragment of interest (e.g., [Met]-enkephalin-BSA conjugate) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Binding: Add 50 µL of the primary antibody solution to each well. Immediately add 50 µL of either the enkephalin standard or the competing peptide solution to the respective wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentration of the primary enkephalin standard.

  • Determine the concentration of each competing peptide that causes a 50% reduction in the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of primary antigen / IC50 of competing peptide) x 100

Radioimmunoassay (RIA) Protocol for Enkephalin Cross-Reactivity

This protocol outlines a general competitive RIA procedure for assessing antibody cross-reactivity with enkephalin fragments.

1. Reagent Preparation:

  • RIA Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4) containing a protein carrier like BSA (e.g., 0.1%) and a protease inhibitor (e.g., aprotinin).

  • Radiolabeled Enkephalin Tracer: 125I-labeled enkephalin fragment (e.g., 125I-[Met]-enkephalin).

  • Primary Antibody Solution: Dilute the anti-enkephalin antiserum in RIA buffer to a concentration that binds 30-50% of the total radiolabeled tracer in the absence of unlabeled peptide.

  • Enkephalin Standards: Prepare a serial dilution of the unlabeled primary enkephalin fragment in RIA buffer.

  • Competing Peptides: Prepare serial dilutions of the unlabeled enkephalin fragments to be tested for cross-reactivity in RIA buffer.

  • Precipitating Reagent: A solution containing a secondary antibody (e.g., goat anti-rabbit IgG) and a carrier (e.g., normal rabbit serum) in a buffer containing polyethylene glycol (PEG) to facilitate precipitation.

2. Assay Procedure:

  • Assay Setup: In duplicate or triplicate tubes, pipette 100 µL of RIA buffer (for total counts and non-specific binding tubes), 100 µL of enkephalin standards, or 100 µL of competing peptide solutions.

  • Primary Antibody Addition: Add 100 µL of the diluted primary antibody solution to all tubes except the total counts and non-specific binding tubes.

  • Radiolabeled Tracer Addition: Add 100 µL of the radiolabeled enkephalin tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C to allow for competitive binding.

  • Precipitation: Add 1 mL of cold precipitating reagent to all tubes except the total counts tubes. Vortex and incubate for 15-30 minutes at 4°C.

  • Centrifugation: Centrifuge the tubes at 1,500-2,000 x g for 20-30 minutes at 4°C to pellet the antibody-bound complex.

  • Separation: Carefully decant or aspirate the supernatant from all tubes except the total counts tubes.

  • Radioactivity Counting: Measure the radioactivity in the pellets (and the total counts tubes) using a gamma counter.

3. Data Analysis:

  • Calculate the percentage of tracer bound for each standard and competing peptide concentration.

  • Plot a standard curve of percent bound tracer versus the concentration of the unlabeled primary enkephalin standard.

  • Determine the IC50 value for the primary antigen and each competing peptide.

  • Calculate the percent cross-reactivity using the formula provided in the ELISA protocol.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for competitive ELISA and RIA.

Competitive_ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with Enkephalin-BSA conjugate B Wash A->B C Block with BSA B->C D Wash C->D E Add Primary Antibody D->E F Add Enkephalin Standard or Competing Peptide E->F G Incubate F->G H Wash G->H I Add HRP-conjugated Secondary Antibody H->I J Incubate I->J K Wash J->K L Add TMB Substrate K->L M Add Stop Solution L->M N Read Absorbance at 450nm M->N

Caption: Workflow for Competitive ELISA.

RIA_Workflow cluster_binding Competitive Binding cluster_separation Separation cluster_detection Detection A Pipette Standard or Competing Peptide B Add Primary Antibody A->B C Add Radiolabeled Tracer B->C D Incubate C->D E Add Precipitating Reagent D->E F Incubate E->F G Centrifuge F->G H Decant Supernatant G->H I Count Radioactivity in Pellet H->I

Caption: Workflow for Radioimmunoassay.

Enkephalin Signaling Pathway

The biological effects of enkephalins are mediated through their interaction with opioid receptors. Understanding this signaling cascade is crucial for interpreting the functional consequences of antibody-based experiments.

Enkephalin_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Enk Enkephalin ([Met] or [Leu]) OR Opioid Receptor (δ, μ) Enk->OR AC Adenylyl Cyclase OR->AC K ↑ K+ Conductance (Hyperpolarization) OR->K Ca ↓ Ca2+ Conductance OR->Ca cAMP ↓ cAMP Neuro ↓ Neurotransmitter Release

References

A Comparative Guide to the Validation of LC-MS/MS Methods for Enkephalin(1-3) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods applicable to the quantification of Enkephalin(1-3) (Tyr-Gly-Gly). Due to the limited availability of dedicated validation studies for this specific tripeptide fragment, this document draws comparisons from validated methods for the closely related and well-studied parent pentapeptides, Leucine-enkephalin (Leu-Enk) and Methionine-enkephalin (Met-Enk). The principles and methodologies discussed are directly relevant and adaptable for the bioanalysis of Enkephalin(1-3).

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and neurotransmission. Their quantification in biological matrices is essential for understanding their physiological and pathological roles. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[1][2] The validation of these methods is critical to ensure the reliability and accuracy of the obtained data, adhering to regulatory guidelines.

This guide will delve into the experimental protocols, present comparative performance data from published studies, and provide a visual workflow for a typical LC-MS/MS method validation for enkephalin quantification.

Experimental Protocols

A robust LC-MS/MS method for enkephalin quantification involves meticulous sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract the target analytes from the biological matrix (e.g., plasma, cerebrospinal fluid) and remove interfering substances.[3] For short peptides like enkephalins, preventing enzymatic degradation and minimizing non-specific binding are critical considerations.

A common and effective sample preparation technique is protein precipitation , followed by solid-phase extraction (SPE) for further cleanup and concentration.

Detailed Protocol: Protein Precipitation and Solid-Phase Extraction

  • Sample Collection: Collect biological samples (e.g., blood) in tubes containing protease inhibitors to prevent the degradation of endogenous peptides.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or another suitable organic solvent) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

    • Elution: Elute the enkephalins using a solvent mixture, typically containing a higher percentage of organic solvent and an acid or base to disrupt the interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is crucial for resolving the analyte of interest from other matrix components and potential isomers. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Typical LC Parameters:

  • Column: A C18 stationary phase is widely used. Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution and faster analysis times.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

  • Flow Rate: Dependent on the column dimensions, typically ranging from 0.2 to 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is used for its high selectivity and sensitivity in quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

Typical MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example:

    • Met-enkephalin: m/z 574.2 -> 397.3[4]

    • Leu-enkephalin: m/z 556.4 -> 397.3[4]

  • Internal Standard: A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard to correct for matrix effects and variability in sample processing.

Performance Comparison of LC-MS/MS Methods

The following table summarizes the performance characteristics of published LC-MS/MS methods for the quantification of Met-enkephalin and Leu-enkephalin. These values provide a benchmark for what can be expected when developing a method for Enkephalin(1-3).

ParameterMethod 1 (Ozalp et al., 2018)[1]Method 2 (Sinnaeve et al.)[4]
Analyte(s) Met-Enkephalin, Leu-EnkephalinMet-Enkephalin, Leu-Enkephalin
Matrix Human PlasmaNot specified
Sample Preparation Protein PrecipitationTrapping column for desalting
LC Column UPLC BEH C18Pepmap® C18
Internal Standard Stable Isotope Labelled Met-EnkNot explicitly stated for quantification
Linearity Range Up to 2000 pg/mLNot specified
Lower Limit of Quantification (LLOQ) 10 pg/mLLow femtomole range
Precision (%CV) Not explicitly statedNot explicitly stated
Accuracy (%Bias) Excellent (not quantified)Not explicitly stated

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the development and validation of an LC-MS/MS method for enkephalin quantification.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_SamplePrep Sample Preparation Optimization (e.g., SPE, LLE, PPT) Dev_LC LC Method Optimization (Column, Mobile Phase, Gradient) Dev_SamplePrep->Dev_LC Dev_MS MS Parameter Optimization (Ionization, MRM Transitions) Dev_LC->Dev_MS Dev_IS Internal Standard Selection (Stable Isotope Labeled) Dev_MS->Dev_IS Val_Selectivity Selectivity & Specificity Dev_IS->Val_Selectivity Proceed to Validation Val_Linearity Linearity & Range Val_Selectivity->Val_Linearity Val_LLOQ Lower Limit of Quantification Val_Linearity->Val_LLOQ Val_Accuracy Accuracy Val_LLOQ->Val_Accuracy Val_Precision Precision (Intra- & Inter-day) Val_Accuracy->Val_Precision Val_Recovery Extraction Recovery Val_Precision->Val_Recovery Val_Matrix Matrix Effect Val_Recovery->Val_Matrix Val_Stability Stability (Freeze-thaw, Bench-top, etc.) Val_Matrix->Val_Stability Analysis_Run Analysis of Study Samples Val_Stability->Analysis_Run Apply Validated Method Analysis_QC Inclusion of Quality Control Samples Analysis_Run->Analysis_QC Analysis_Data Data Processing & Reporting Analysis_QC->Analysis_Data Enkephalin Signaling Pathway Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ or δ) Enkephalin->OpioidReceptor Binds to G_protein Gi/Go Protein OpioidReceptor->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AdenylateCyclase->cAMP Decreases NeuronalInhibition Neuronal Inhibition cAMP->NeuronalInhibition K_channel->NeuronalInhibition Hyperpolarization Ca_channel->NeuronalInhibition Reduced Neurotransmitter Release

References

A Comparative Analysis of the Stability of Enkephalin(1-3) and Leu-enkephalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Enkephalin(1-3), also known as Tyr-Gly-Gly (TGG), and Leu-enkephalin. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in the fields of neuroscience, pharmacology, and drug development in understanding the metabolic fate of these endogenous opioid peptides.

Introduction

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation and neurotransmission by acting on opioid receptors. However, their therapeutic potential is significantly limited by their rapid degradation in biological systems. This guide focuses on a comparative stability study of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and its primary N-terminal fragment, Enkephalin(1-3) (Tyr-Gly-Gly). Understanding the relative stability of these peptides is critical for the design of more stable analogues with enhanced therapeutic efficacy.

Quantitative Stability Data

The following table summarizes the available quantitative data on the half-life of Enkephalin(1-3) and Leu-enkephalin in different biological matrices. It is important to note that the data is compiled from separate studies, and direct comparative assessments under identical experimental conditions are limited.

PeptideBiological MatrixHalf-life (t½)Analytical MethodReference
Enkephalin(1-3) (Tyr-Gly-Gly) Mouse Striatum~12 minutesRadioimmunoassay[1][2]
Leu-enkephalin Human Plasma~12 minutesNot Specified[3]
Leu-enkephalin Rat Plasma< 5 minutesNot Specified[3]

Note: The difference in biological matrices (brain tissue vs. plasma) and species can significantly influence the observed half-life due to variations in enzymatic activity.

Degradation Pathways and Key Enzymes

Both Enkephalin(1-3) and Leu-enkephalin are susceptible to enzymatic degradation. The primary enzymes responsible for their metabolism are:

  • Aminopeptidases: These enzymes, such as aminopeptidase N (APN), cleave the N-terminal Tyr-Gly bond, leading to the inactivation of the peptide.

  • Neutral Endopeptidase (NEP): Also known as neprilysin, this enzyme cleaves the Gly-Phe bond in Leu-enkephalin, generating Tyr-Gly-Gly as a metabolite.[4]

  • Dipeptidyl Peptidases: These enzymes can also contribute to the degradation of enkephalins.

  • Angiotensin-Converting Enzyme (ACE): ACE has been shown to be involved in the hydrolysis of enkephalins.

The initial cleavage of Leu-enkephalin by NEP results in the formation of Enkephalin(1-3) (Tyr-Gly-Gly) and Phe-Leu. Subsequently, Enkephalin(1-3) is further degraded, primarily by aminopeptidases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining peptide stability.

Protocol 1: Peptide Stability Assay in Plasma using HPLC

This protocol outlines a general procedure for assessing the stability of peptides like enkephalins in plasma.

1. Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
  • Human or rat plasma (anticoagulated, e.g., with EDTA or heparin).
  • Incubation buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
  • Protein precipitation solution (e.g., acetonitrile or a mixture of acetonitrile and ethanol).
  • HPLC system with a C18 reverse-phase column.
  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).

2. Procedure:

  • Incubation:
  • Pre-warm plasma to 37°C.
  • Spike the peptide stock solution into the plasma to a final concentration (e.g., 10-100 µM).
  • Incubate the mixture at 37°C with gentle shaking.
  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
  • Sample Preparation (Protein Precipitation):
  • Immediately add the withdrawn aliquot to a tube containing a cold protein precipitation solution (e.g., 2 volumes of acetonitrile).
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully collect the supernatant for analysis.
  • HPLC Analysis:
  • Inject the supernatant onto the C18 column.
  • Elute the peptide using a gradient of mobile phase B.
  • Monitor the peptide elution at a specific wavelength (e.g., 220 nm or 280 nm).
  • Data Analysis:
  • Determine the peak area of the intact peptide at each time point.
  • Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.
  • Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a first-order decay model.[5][6]

Protocol 2: Analysis of Peptide Degradation by LC-MS/MS

This protocol provides a more sensitive and specific method for identifying and quantifying the parent peptide and its degradation products.

1. Materials:

  • Same as in Protocol 1, with the addition of an LC-MS/MS system.
  • Internal standard (optional, but recommended for accurate quantification).

2. Procedure:

  • Incubation and Sample Preparation: Follow the same steps as in Protocol 1.
  • LC-MS/MS Analysis:
  • Inject the supernatant into the LC-MS/MS system.
  • Separate the peptide and its metabolites using a suitable chromatographic gradient.
  • Detect the ions using mass spectrometry in either full scan mode to identify metabolites or in Multiple Reaction Monitoring (MRM) mode for targeted quantification of the parent peptide and specific fragments.
  • Data Analysis:
  • Quantify the parent peptide at each time point.
  • Identify the structure of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
  • Calculate the half-life as described in Protocol 1.

Visualizations

Opioid Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of enkephalins to their G-protein coupled receptors (GPCRs), primarily the mu (µ) and delta (δ) opioid receptors.[7][8][9][10]

Opioid_Signaling Enkephalin Enkephalin (e.g., Leu-enkephalin) OpioidReceptor Opioid Receptor (µ or δ) Enkephalin->OpioidReceptor Binds G_Protein Gαi/oβγ (Inactive) OpioidReceptor->G_Protein Activates G_alpha Gαi/o-GTP (Active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC IonChannel_K K+ Channel G_beta_gamma->IonChannel_K IonChannel_Ca Ca2+ Channel G_beta_gamma->IonChannel_Ca cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effector_AC ↓ cAMP Production cAMP->Effector_AC Effector_K ↑ K+ Efflux (Hyperpolarization) IonChannel_K->Effector_K Effector_Ca ↓ Ca2+ Influx (↓ Neurotransmitter Release) IonChannel_Ca->Effector_Ca

Caption: Enkephalin signaling pathway.

Experimental Workflow for Peptide Stability Assay

The diagram below outlines a typical workflow for assessing the stability of a peptide in a biological matrix.

Peptide_Stability_Workflow Start Start: Peptide Stock Solution Incubation Incubation (Peptide + Biological Matrix, e.g., Plasma at 37°C) Start->Incubation Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60, 120 min) Incubation->Sampling Precipitation Protein Precipitation (e.g., Acetonitrile) Sampling->Precipitation Centrifugation Centrifugation (Pellet Proteins) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analysis (HPLC or LC-MS/MS) Supernatant->Analysis Data_Processing Data Processing (Peak Area Integration) Analysis->Data_Processing Half_Life Half-Life (t½) Calculation Data_Processing->Half_Life

Caption: Workflow for peptide stability assessment.

Conclusion

The available data suggests that both Enkephalin(1-3) and Leu-enkephalin are rapidly degraded in biological systems, with half-lives in the range of minutes. Leu-enkephalin is metabolized, in part, to Enkephalin(1-3), which is itself subject to further enzymatic cleavage. The inherent instability of these peptides underscores the rationale for developing stabilized analogues for therapeutic applications. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own stability studies and contribute to the development of next-generation opioid peptide-based therapeutics.

References

Comparative Guide to the Structure-Activity Relationship of Tyr-Gly-Gly Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tyr-Gly-Gly analogs and their interactions with opioid receptors. The structure-activity relationship (SAR) of these peptides is critical for the rational design of novel analgesics with improved efficacy and reduced side effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes important biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro activities of various Tyr-Gly-Gly analogs at the µ (mu), δ (delta), and κ (kappa) opioid receptors. The data is presented as inhibition constants (Ki), 50% inhibitory concentrations (IC50), and 50% effective concentrations (EC50) to provide a clear comparison of binding affinity and functional potency.

µ-Opioid Receptor (MOR) Activity
AnalogModificationBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)Reference(s)
Tyr-Gly-Gly-Phe-Met (Met-Enkephalin)Parent Peptide1.260 ± 15100[1]
Tyr-c[D-Lys-Phe-Tyr-Gly]Cyclic Analog143-fold more potent than morphine-[2]
Tyr-c[D-Lys-D-Ala-Tyr-Gly]Cyclic Analog99--[2]
Tyr-ψ[(Z)CF=CH]-Gly-Gly-Phe-LeuFluoroalkene modified-60 ± 15-[1]
Tyr(Me)1-dermorphinN-terminal modificationModerate Affinity--[3]
[D-Pro2]dermorphinGly2 substitutionHigh AffinityFull Agonist-[4]
[Tic2]dermorphinGly2 substitutionHigh AffinityPartial Agonist-[4]
δ-Opioid Receptor (DOR) Activity
AnalogModificationBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)Reference(s)
Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin)Parent Peptide1-5 fold > MOR5.0 ± 2100[1]
Tyr-c[D-Lys-Phe-Tyr-Gly]Cyclic AnalogLower than MOR--[2][5]
Tyr-ψ[(Z)CF=CH]-Gly-Gly-Phe-LeuFluoroalkene modified-5.0 ± 2-[1]
[Tic2]dermorphinGly2 substitutionHigh AffinityPotent Antagonist-[4]
κ-Opioid Receptor (KOR) Activity
AnalogModificationBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)Reference(s)
Tyr-Gly-Gly-Phe-Leu (Leu-Enkephalin)Parent Peptide>1000 fold < DOR--[1]
Tyr-c[D-Lys-Phe-Tyr-Gly]Cyclic AnalogLow Affinity--[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for characterizing the pharmacological profile of Tyr-Gly-Gly analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (Tyr-Gly-Gly analog) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

  • The reaction is incubated to equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-protein coupling to the opioid receptor.

1. Membrane Preparation:

  • As described in the Radioligand Binding Assay protocol.

2. Assay Procedure:

  • Receptor-containing membranes are incubated with the test compound (agonist) and GDP in an assay buffer.

  • The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • The reaction is incubated for a set period.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound [35S]GTPγS.

  • The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).

cAMP Accumulation Assay

This assay measures the functional consequence of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture:

  • Cells stably or transiently expressing the opioid receptor of interest are cultured in appropriate media.

2. Assay Procedure:

  • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Concurrently, the cells are treated with varying concentrations of the test compound (opioid agonist).

  • The incubation is carried out for a specific time.

3. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.

4. Data Analysis:

  • The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is determined.

  • The data is fitted to a dose-response curve to calculate the IC50 or EC50 value for the inhibition of cAMP production.

Visualizations

The following diagrams illustrate key concepts in opioid receptor signaling and experimental design, providing a visual aid for understanding the structure-activity relationship of Tyr-Gly-Gly analogs.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor G_Protein Gαi/o-βγ Opioid_Receptor->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ion_Channel Ion Channel (e.g., K+, Ca2+) G_alpha->AC Inhibition G_beta_gamma->Ion_Channel Modulation ATP ATP ATP->AC Effector Downstream Effectors cAMP->Effector Activation Ligand Tyr-Gly-Gly Analog Ligand->Opioid_Receptor Binding

Caption: Opioid Receptor G-Protein Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity A1 Membrane Preparation A2 Radioligand Binding Assay A1->A2 A3 Determine Ki A2->A3 SAR Structure-Activity Relationship Analysis A3->SAR B1 GTPγS Binding Assay B3 Determine EC50 / IC50 & Emax B1->B3 B2 cAMP Accumulation Assay B2->B3 B3->SAR Start Tyr-Gly-Gly Analog Synthesis Start->A1 Start->B1 Start->B2

Caption: Experimental Workflow for SAR Analysis.

SAR_Logic cluster_mods Structural Modifications cluster_activity Pharmacological Effects TGG Tyr-Gly-Gly Core Scaffold Tyr1 Tyr1 N-terminus - Phenolic OH - Amine TGG->Tyr1 Gly2 Gly2 - D-amino acid substitution - Conformational constraint TGG->Gly2 Gly3 Gly3 - Aromatic substitution - C-terminal modification TGG->Gly3 Affinity Receptor Affinity (Ki) Tyr1->Affinity Gly2->Affinity Selectivity Receptor Selectivity (μ vs δ vs κ) Gly2->Selectivity Efficacy Functional Efficacy (Emax) Gly3->Efficacy Gly3->Selectivity

Caption: Key SAR Determinants for Tyr-Gly-Gly Analogs.

References

Beyond Activity: A Researcher's Guide to Confirming Peptide Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise identity of a synthetic or purified peptide is a critical step that extends beyond simple receptor activity assays. While a functional response indicates the presence of an active compound, it does not guarantee the correct amino acid sequence, structure, or the absence of potentially confounding modifications. This guide provides a comparative overview of key analytical techniques used to definitively characterize a peptide, ensuring the reliability and reproducibility of your research.

This document details and compares the primary methods for peptide identity confirmation: Mass Spectrometry (MS), Edman Degradation, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.

Method Comparison: A Quantitative Overview

Choosing the right method for peptide characterization depends on the specific questions being asked. Are you determining the primary sequence of a novel peptide, verifying the structure of a known synthetic peptide, or assessing its conformational integrity? The following table summarizes the key performance metrics of each technique to guide your decision-making process.

FeatureMass Spectrometry (MS/MS)Edman DegradationNMR SpectroscopyCircular Dichroism (CD)
Primary Information Amino Acid Sequence, Molecular Weight, PTMsN-terminal Amino Acid Sequence3D Structure & Dynamics in SolutionSecondary Structure Content (α-helix, β-sheet)
Sequencing Type De novo or Database-dependentDirect, SequentialNot a direct sequencing methodNot a sequencing method
Sample Requirement fmol to pmol10 - 100 pmol[1]nmol to µmolµg to mg
Peptide Length Limit No strict upper limit, but analysis is complex for very large peptides.~30-50 amino acids with >99% efficiency[1]Practical limit of ~30-50 kDaNo strict limit, but interpretation is for the ensemble
Throughput HighLow to MediumLowHigh
Analysis of Mixtures YesNo (requires purified sample)Possible but complexYes (provides ensemble average)
PTM Analysis Yes (comprehensive)Limited (N-terminal modifications can block sequencing)[1]Yes (can precisely locate)No
Structural Information Limited (gas-phase conformation)NoneHigh-resolution 3D structureLow-resolution secondary structure

In-Depth Look at Peptide Identification Techniques

Mass Spectrometry: The Standard for Peptide Sequencing

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the cornerstone of modern proteomics and peptide analysis.[2][3] It offers unparalleled sensitivity and high throughput for determining the amino acid sequence of a peptide. The two main approaches are database searching, for known peptides, and de novo sequencing for novel ones.[3]

In a typical "bottom-up" proteomics workflow, a protein is enzymatically digested into smaller peptides. These peptides are then ionized, and their mass-to-charge ratio is measured. In tandem MS, specific peptides are selected, fragmented, and the resulting fragment ions are measured to determine the amino acid sequence.[2][4]

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Peptide Purified Peptide Enzyme Enzymatic Digestion (e.g., Trypsin) Peptide->Enzyme Optional for short peptides Fragments Peptide Fragments Enzyme->Fragments Ionization Ionization (e.g., ESI, MALDI) Fragments->Ionization MS1 MS1: Measure Precursor Ion (m/z) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Fragmentation (CID) Isolation->CID MS2 MS2: Measure Fragment Ions (m/z) CID->MS2 Spectrum Tandem Mass Spectrum MS2->Spectrum DeNovo De Novo Sequencing Algorithm Spectrum->DeNovo Sequence Deduced Amino Acid Sequence DeNovo->Sequence

Caption: Workflow for de novo peptide sequencing using tandem mass spectrometry.

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Developed by Pehr Edman, this chemical method provides a direct, stepwise determination of the amino acid sequence starting from the N-terminus.[1][5] In each cycle, the N-terminal amino acid is labeled with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and then identified.[6][7] This process is repeated to determine the sequence one residue at a time.

While largely superseded by mass spectrometry for high-throughput applications, Edman degradation remains the gold standard for N-terminal sequence confirmation, especially for verifying the integrity of recombinant proteins and synthetic peptides where N-terminal modifications might be a concern.[8][9] However, its requirement for a highly purified sample and its inability to proceed if the N-terminus is chemically blocked are significant limitations.[1]

cluster_sequencing Automated Sequencer Cycle cluster_analysis Analysis Start Purified Peptide (Immobilized) Coupling 1. Coupling: Add PITC Start->Coupling Cleavage 2. Cleavage: Add TFA Coupling->Cleavage Conversion 3. Conversion: Add Aqueous Acid Cleavage->Conversion Short_Peptide Shortened Peptide (n-1 residues) Cleavage->Short_Peptide PTH_AA Released PTH- Amino Acid Conversion->PTH_AA HPLC HPLC Analysis PTH_AA->HPLC Identification Identify Amino Acid (vs. Standards) HPLC->Identification Short_Peptide->Coupling Repeat Cycle cluster_experiments NMR Experiments cluster_analysis Data Processing & Calculation COSY COSY (Scalar Couplings) Assignment Resonance Assignment COSY->Assignment TOCSY TOCSY (Spin Systems) TOCSY->Assignment NOESY NOESY (Through-Space Proximities) Restraints Generate Restraints (Distance, Dihedral) NOESY->Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Structure 3D Peptide Structure Ensemble Calculation->Structure

References

A Comparative Guide to the Degradation of Enkephalin Peptides: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enkephalins, as endogenous opioid pentapeptides, are key modulators of pain, stress, and emotional behavior.[1][2] However, their therapeutic potential is severely limited by their rapid degradation in biological systems.[1] Understanding the differences between their breakdown in controlled laboratory settings (in vitro) and within a living organism (in vivo) is crucial for the development of stable enkephalin analogs and enzyme inhibitors for pain management. This guide provides an objective comparison of in vitro and in vivo enkephalin degradation, supported by experimental data and detailed protocols.

At a Glance: In Vitro vs. In Vivo Degradation

FeatureIn Vitro DegradationIn Vivo Degradation
Environment Controlled, simplified (e.g., purified enzymes, plasma, CSF, tissue homogenates).[3][4]Complex, dynamic, multi-compartmental physiological system.
Key Enzymes Primarily Neprilysin (NEP) and Aminopeptidase N (APN).[5][6]NEP and APN are critical, but other peptidases and systemic clearance contribute.[1][7]
Half-Life Measurable and reproducible; typically in the range of minutes.[3][8]Extremely short, often lasting only seconds to a few minutes, making direct measurement difficult.[1]
Analysis Straightforward quantification of peptide and metabolites via HPLC or LC-MS.[4]Technically challenging; requires sensitive techniques like microdialysis coupled with LC-MS to detect picomolar concentrations.[9][10]
Primary Use Mechanistic studies, kinetic parameter determination (Km, Vmax), initial screening of inhibitors.[3]Assessing physiological relevance, overall bioavailability, and the efficacy of degradation-resistant analogs or inhibitors in a complete biological system.[9][11]

The Degradation Machinery: Key Enzymes

The breakdown of enkephalins is primarily carried out by two membrane-bound zinc metalloectopeptidases.[5]

EnzymeAbbreviationCleavage SitePrimary Role
Neprilysin NEP (Neutral Endopeptidase, "Enkephalinase")Gly³-Phe⁴ bondA major inactivating enzyme in the brain.[12][13]
Aminopeptidase N APNTyr¹-Gly² bondResponsible for cleaving the N-terminal tyrosine, which is essential for opioid activity.[8][12]
Angiotensin-Converting Enzyme ACEGly³-Phe⁴ bondAlso contributes to degradation, though its role relative to NEP can vary.[14]

Quantitative Analysis of Degradation

Direct comparison of degradation kinetics is challenging due to the vastly different experimental conditions. In vitro studies allow for precise measurement under controlled conditions, while in vivo data reflects a more complex interplay of enzymatic activity, distribution, and clearance.

Table 1: In Vitro Degradation Kinetics of Met-Enkephalin (MET)

This table summarizes kinetic parameters obtained from incubating MET with various biological fluids and enzymes.

Biological MatrixHalf-Life (t½)KmVmaxReference
Human Cerebrospinal Fluid (CSF)20.8 - 33.8 min0.17 - 0.21 mM7.6 - 12.0 µmol·L·min[3]
Rat Brain Homogenate (Schizophrenic Patients)1.6 - 14.3 minNot ReportedNot Reported[15]

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of reaction.

Table 2: In Vitro Efficacy of Enkephalin Degradation Inhibitors

Inhibitors that block key enzymes can significantly prolong the action of enkephalins. Their potency is often measured by the half-maximal inhibitory concentration (IC50).[16]

InhibitorTarget Enzyme(s)IC50Biological SampleReference
Bestatin Aminopeptidases~0.2 µMSlices from rat striatum[7]
Thiorphan Neprilysin (NEP)Not specified, but effective at protecting enkephalinsSlices from rat striatum[7][17]

Co-administration of inhibitors for both NEP and APN has been shown to produce a potent analgesic effect by preventing the breakdown of endogenous enkephalins.[1][7]

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental systems involved.

Enkephalin Signaling and Degradation

Enkephalins exert their analgesic effects by binding to µ (mu) and δ (delta) opioid receptors.[2] This initiates a signaling cascade that reduces neuronal excitability. However, this signal is rapidly terminated by the action of peptidases like NEP and APN.[6]

Enkephalin_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ENK Enkephalin MOR_DOR_pre μ/δ Opioid Receptor ENK->MOR_DOR_pre Binds ENK_synapse Enkephalin ENK->ENK_synapse Release Ca_Channel Ca²⁺ Channel MOR_DOR_pre->Ca_Channel Inhibits Ca_Channel->ENK Reduces Release (Autoregulation) NEP NEP / APN (Enkephalinases) Fragments Inactive Fragments NEP->Fragments Degrades ENK_synapse->NEP MOR_DOR_post μ/δ Opioid Receptor ENK_synapse->MOR_DOR_post Binds Gi Gαi Protein MOR_DOR_post->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_Channel K⁺ Channel Gi->K_Channel Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Excitability) K_Channel->Hyperpolarization ↑ K⁺ Efflux

Caption: Enkephalin signaling pathway and enzymatic degradation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings.

Protocol 1: In Vitro Peptide Stability Assay in Brain Homogenate

This protocol is a generalized procedure for assessing how quickly a peptide is degraded by the enzymes present in brain tissue.[4][18]

InVitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis P1 Homogenize brain tissue in buffer (e.g., PBS) P2 Centrifuge to obtain supernatant (S9 fraction) or synaptosomes P1->P2 I1 Combine tissue prep and peptide solution P2->I1 P3 Prepare peptide solution (e.g., Met-Enkephalin) P3->I1 I2 Incubate at 37°C I1->I2 I3 Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) I2->I3 I4 Stop reaction in aliquots (e.g., add acid, heat) I3->I4 A1 Centrifuge aliquots to pellet precipitated proteins I4->A1 A2 Analyze supernatant using Reverse-Phase HPLC or LC-MS A1->A2 A3 Quantify peak area of intact peptide vs. time A2->A3 A4 Calculate degradation rate and half-life (t½) A3->A4 InVivo_Workflow cluster_surgery 1. Surgery & Recovery cluster_sampling 2. Microdialysis Sampling cluster_analysis 3. Quantification S1 Stereotaxically implant a guide cannula into the target brain region (e.g., NAc) S2 Allow animal to recover from surgery M1 Insert microdialysis probe through the guide cannula S2->M1 M2 Perfuse probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate M1->M2 M3 Collect dialysate fractions containing extracellular molecules at timed intervals M2->M3 Q1 Add internal standards to each collected fraction M3->Q1 Q2 Analyze samples using highly sensitive nanoLC-MS/MS Q1->Q2 Q3 Quantify enkephalin concentration (e.g., amol/sample) over time Q2->Q3 Q4 Correlate peptide levels with behavioral or pharmacological events Q3->Q4

References

Assessing the Physical Dependence Liability of Enkephalin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel analgesics with reduced side-effect profiles is a cornerstone of modern pharmacology. Enkephalin analogs, which target endogenous opioid receptors, represent a promising class of compounds. However, a critical aspect of their preclinical evaluation is the assessment of their potential to induce physical dependence, a state characterized by a withdrawal syndrome upon cessation of drug administration.[1] This guide provides a comparative overview of the physical dependence liability of several enkephalin analogs, details the experimental protocols used for this assessment, and illustrates the underlying molecular pathways.

Experimental Protocols for Assessing Physical Dependence

The primary method for evaluating the physical dependence potential of opioid compounds in preclinical models is the naloxone-precipitated withdrawal test .[2][3] This model involves chronically administering the test compound to an animal, typically a rat or mouse, to induce a state of neuroadaptation. Subsequently, an opioid receptor antagonist, such as naloxone, is administered to abruptly displace the agonist from its receptors, triggering a rapid and synchronized withdrawal syndrome.[4]

Detailed Protocol: Naloxone-Precipitated Withdrawal in Rodents

  • Animal Models: Male Sprague-Dawley or Wistar rats, or various mouse strains, are commonly used.[3][5]

  • Drug Administration: To establish dependence, the enkephalin analog or a reference compound like morphine is administered chronically. A common method involves continuous infusion via surgically implanted osmotic minipumps to ensure stable drug levels.[2][6] For example, infusions can be carried out over 3 to 14 days.[2][6] Alternatively, repeated injections (e.g., every hour or twice daily) can be used.[5][7]

  • Induction of Withdrawal: After the chronic administration period (e.g., 3-7 days), withdrawal is precipitated by a subcutaneous or intraperitoneal injection of naloxone (e.g., 1-5 mg/kg).[5][7]

  • Observation and Scoring: Immediately following naloxone administration, animals are placed in an observation chamber.[8] A trained observer, blinded to the treatment groups, records the frequency and severity of various withdrawal signs for a defined period (e.g., 10-30 minutes).[8][9]

  • Key Withdrawal Signs: Signs are categorized as either graded (scored by severity) or quantal (counted occurrences). Common signs in rodents include:

    • Counted Signs: Jumping, "wet-dog" shakes, paw shakes, head shakes, chewing, teeth chattering, writhing, yawning.[3][7]

    • Checked Signs (present/absent) or Graded Signs: Ptosis (eyelid drooping), salivation, diarrhea, hyperirritability, abnormal posture, and chromodacryorrhea (reddish tears in rats).[5][8][9]

    • Physiological Measurements: Body weight is measured before and after the withdrawal test, as weight loss is a reliable indicator of withdrawal severity.[5][9] Other measures can include heart rate and blood pressure, often monitored via telemetry.[2][6]

  • Data Analysis: The frequencies of counted signs and the scores for graded signs are compiled to generate a global withdrawal score. These scores are then compared between groups treated with different enkephalin analogs, a positive control (e.g., morphine), and a vehicle control.

G

Caption: Workflow for assessing physical dependence using the naloxone-precipitated withdrawal model.

Quantitative Comparison of Enkephalin Analogs

Studies have demonstrated that while many potent enkephalin analogs can produce physical dependence, their liability is often less than that of morphine. A positive correlation has been observed between the acute analgesic activity of enkephalin analogs and their capacity to produce physical dependence.[2] The table below summarizes data from various studies.

CompoundSpeciesAdministration MethodKey Findings on Physical DependenceReference(s)
Morphine RatContinuous Infusion (6 µg/3 days)Sufficient to induce dependence in all animals. Withdrawal signs included hyperirritability, salivation, diarrhea, and weight loss.[2][5]
FK 33,824 RatContinuous Infusion (0.17 µg/3 days)The most potent analog tested; dose was sufficient to induce dependence. Showed a positive correlation between analgesic activity and dependence.[2]
EK-399 RatHourly IV Infusion (0.008-0.5 mg/kg for 3 days)Produced morphine-like withdrawal signs (hyperirritability, salivation, etc.), but they were less evident than in morphine-treated rats. Little to no weight loss was observed in abrupt withdrawal tests.[5]
Glycosylated Leu-enkephalin amide RatSystemic AdministrationPossesses reduced dependence liability as indicated by naloxone-precipitated withdrawal studies compared to morphine.[10][11]
DAMGO PlanarianChronic Exposure (1-10 µM)Abstinence-induced withdrawal was characterized by decreased motility and enhanced defensive responding.[12][13]

Note: Direct quantitative comparison of withdrawal scores across different studies is challenging due to variations in protocols, scoring methods, and animal strains. The data presented provides a qualitative and semi-quantitative assessment.

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Caption: Relative physical dependence liability of select enkephalin analogs compared to morphine.

Signaling Pathways in Opioid Dependence

The effects of enkephalin analogs, including analgesia and physical dependence, are primarily mediated by the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[14][15] Chronic activation of MOR leads to neuroadaptive changes that underpin the development of dependence.

  • Acute Activation: When an enkephalin analog binds to MOR, it activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels (activation of potassium channels and inhibition of calcium channels).[16][17] These actions decrease neuronal excitability, contributing to analgesia.[14]

  • Chronic Activation & Dependence: With prolonged exposure to an agonist, the cell attempts to restore homeostasis. This involves two key processes:

    • Receptor Desensitization: G-protein receptor kinases (GRKs) phosphorylate the activated MOR, promoting the binding of β-arrestin.[14][15] β-arrestin binding uncouples the receptor from its G-protein, dampening the signal, and can lead to receptor internalization.[15]

    • cAMP Pathway Upregulation: The cell compensates for the sustained inhibition of adenylyl cyclase by upregulating this enzyme.[15]

  • Withdrawal: During withdrawal (precipitated by an antagonist like naloxone), the agonist is displaced from MOR. The G-protein-mediated signaling ceases, but the upregulated adenylyl cyclase system remains. This results in a dramatic overshoot of cAMP production, leading to neuronal hyperexcitability that manifests as the physical symptoms of withdrawal.[14][15]

G

Caption: Signaling pathway of the mu-opioid receptor leading to physical dependence and withdrawal.

Conclusion

The assessment of physical dependence is a mandatory step in the preclinical development of enkephalin analogs. The naloxone-precipitated withdrawal model in rodents remains the gold standard for this evaluation. Current evidence suggests that while potent enkephalin analogs are not devoid of dependence liability, several compounds, such as EK-399 and glycosylated peptides, exhibit a reduced potential for physical dependence compared to classical opioids like morphine.[5][11] This favorable characteristic, combined with their analgesic properties, underscores the therapeutic potential of enkephalin analogs as safer alternatives for pain management. Future research should focus on analogs that bias signaling away from pathways associated with neuroadaptive changes, potentially uncoupling analgesia from dependence liability.

References

Peptidase Inhibitors: A Comparative Guide to Enhancing Enkephalin(1-3) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various peptidase inhibitors in preventing the degradation of enkephalins, with a focus on the bioactive fragment enkephalin(1-3) (Tyr-Gly-Gly). Enkephalins are endogenous opioid peptides crucial for pain modulation and stress response, but their therapeutic potential is limited by rapid enzymatic breakdown.[1] This document offers a detailed analysis of key inhibitors, supporting experimental data, and standardized protocols to aid in the research and development of novel therapeutics targeting the enkephalinergic system.

I. Comparative Efficacy of Peptidase Inhibitors

The enzymatic degradation of enkephalins is primarily carried out by two main classes of peptidases: aminopeptidases, which cleave the N-terminal tyrosine, and neutral endopeptidase (NEP), also known as enkephalinase, which cleaves the Gly-Phe bond.[2] Consequently, inhibitors of these enzymes can significantly potentiate the biological activity of enkephalins.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (IC50 and Ki) of commonly used peptidase inhibitors against enkephalin-degrading enzymes. Lower values indicate higher potency.

InhibitorTarget Enzyme(s)Substrate/TissueIC50/KiReference
Bestatin Aminopeptidase[3H][Leu5]enkephalin in rat striatum slices (in the presence of thiorphan)~0.2 µM (IC50)[3]
Thiorphan Neutral Endopeptidase (NEP) / "Enkephalinase A"Enkephalinase from mouse brain striata10.6 ± 1.9 nM (IC50)[4]
Kelatorphan Dual Inhibitor: NEP, Dipeptidylaminopeptidase, AminopeptidaseEnkephalinase, Gly2-Gly3 cleaving dipeptidylaminopeptidase, Aminopeptidase1.4 nM (Ki vs. Enkephalinase), 2 nM (Ki vs. Dipeptidylaminopeptidase), 7 µM (Ki vs. Aminopeptidase)[5]
RB 38 A Dual InhibitorNot specifiedNot specified[6]
In Vivo Potentiation of Enkephalin-Induced Analgesia

The true measure of efficacy for these inhibitors lies in their ability to enhance the physiological effects of endogenous or exogenously administered enkephalins. The following table presents data from in vivo studies assessing the potentiation of enkephalin-induced analgesia.

Enkephalin/AnalogPeptidase Inhibitor(s)Animal ModelAssayPotentiation EffectReference
[Met5]enkephalinBestatin and ThiorphanMouseHot-plate testAdditive potentiation[3]
[Met5]enkephalinKelatorphan (50 µg)MouseNot specified50,000-fold potentiation (ED50 ≈ 10 ng)[5]
[Met5]enkephalinBestatin (50 µg) + Thiorphan (50 µg)MouseNot specifiedSignificantly less potentiation than Kelatorphan[5]

II. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptidase inhibitor efficacy.

Protocol 1: In Vitro Enkephalin Degradation Assay using HPLC

This protocol allows for the quantitative analysis of enkephalin degradation by tissue homogenates or purified enzymes and the inhibitory effects of test compounds.

Materials:

  • Met-Enkephalin-Arg-Phe (MERF) or other enkephalin standard

  • Enzyme source (e.g., rodent brain tissue homogenate, purified NEP or aminopeptidase)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Peptidase inhibitors (e.g., Bestatin, Thiorphan, Kelatorphan)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Acetonitrile, trifluoroacetic acid (TFA) for mobile phase

Procedure:

  • Enzyme Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain the desired fraction (e.g., synaptosomes). Determine the protein concentration of the enzyme preparation.

  • Reaction Setup: In a microcentrifuge tube, combine the incubation buffer, enzyme preparation, and the peptidase inhibitor to be tested at various concentrations. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the enkephalin substrate to the reaction mixture to a final concentration in the micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation.

  • Sample Preparation: Centrifuge the terminated reaction mixtures to pellet proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient of acetonitrile in water with 0.1% TFA to separate the intact enkephalin from its degradation products. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Quantify the peak area of the intact enkephalin at each time point. Calculate the rate of degradation in the presence and absence of inhibitors to determine the IC50 values.

Protocol 2: In Vivo Assessment of Analgesia - Hot Plate Test

This protocol measures the analgesic effect of enkephalins with and without peptidase inhibitors by assessing the animal's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Enkephalin solution

  • Peptidase inhibitor solution

  • Vehicle control (e.g., sterile saline)

  • Mice or rats

  • Timer

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the hot plate apparatus to minimize stress-induced variability.

  • Baseline Latency: Place each animal on the hot plate (e.g., set to 55°C) and record the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administration: Administer the enkephalin, peptidase inhibitor, a combination of both, or the vehicle control via the desired route (e.g., intracerebroventricularly, intraperitoneally).

  • Post-Treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups to determine the potentiation of the analgesic effect.

III. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes involved in enkephalin activity and its modulation by peptidase inhibitors.

Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ or δ) Enkephalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel K+ Channel (GIRK) G_Protein->K_channel Activates (Gβγ) Ca_channel Ca2+ Channel (VGCC) G_Protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Enkephalin signaling through Gi/o-coupled opioid receptors.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Enzyme Source (e.g., Brain Homogenate) Incubation Incubate at 37°C (Collect aliquots over time) Enzyme_Source->Incubation Substrate Enkephalin Substrate Substrate->Incubation Inhibitor Peptidase Inhibitor Inhibitor->Incubation Termination Terminate Reaction Incubation->Termination HPLC HPLC Separation & Detection Termination->HPLC Data_Analysis Calculate Degradation Rate & IC50 HPLC->Data_Analysis Experimental_Workflow_In_Vivo cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Acclimation Animal Acclimation Baseline Measure Baseline Nociceptive Response Acclimation->Baseline Administration Administer Enkephalin +/- Inhibitor Baseline->Administration Latency_Measurement Measure Response Latency at Time Points Administration->Latency_Measurement Data_Analysis Calculate %MPE Latency_Measurement->Data_Analysis

References

Illuminating Neuropeptide Signaling: A Comparative Guide to Correlating Enkephalin Neuron Activity with In Vivo Peptide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the precise relationship between the firing of a neuron and the subsequent release of its neuropeptide messengers is a cornerstone of modern neuroscience and critical for the development of targeted therapeutics. Enkephalins, as key modulators of pain, reward, and mood, are of particular interest. This guide provides a comprehensive comparison of cutting-edge and alternative methodologies for correlating enkephalin neuron activity with real-time peptide release in vivo, supported by experimental data and detailed protocols.

Primary Methodology: A Synergistic Approach

The current gold standard for directly correlating enkephalin neuron activity with peptide release combines two powerful techniques: fiber photometry for monitoring neural activity and microdialysis coupled with nano-liquid chromatography-mass spectrometry (nLC-MS) for quantifying peptide release.[1][2][3][4] This combination allows for the simultaneous observation of calcium dynamics in genetically identified enkephalin neurons and the precise measurement of extracellular enkephalin concentrations.

Recent studies have successfully employed this dual approach to demonstrate that acute stress activates enkephalinergic neurons in the nucleus accumbens shell (NAcSh), leading to the release of both Met-enkephalin (Met-Enk) and Leu-enkephalin (Leu-Enk).[1][5][6]

Comparative Analysis of Methodologies

The selection of an appropriate method depends on the specific research question, desired spatiotemporal resolution, and technical expertise. Below is a comparison of the primary synergistic approach with other available techniques.

Method Principle Primary Measurement Temporal Resolution Spatial Resolution Selectivity Strengths Limitations
Fiber Photometry Genetically encoded calcium indicators (e.g., GCaMP) fluoresce upon calcium influx during neuronal depolarization.Population-level neuronal activity.[7]Milliseconds to seconds.Hundreds of micrometers (probe-dependent).High (with Cre-driver lines, e.g., Penk-Cre).Real-time monitoring of genetically-defined neurons in freely moving animals.[1][7]Indirect measure of neuronal firing; potential for photobleaching and motion artifacts.
Microdialysis + nLC-MS A probe with a semi-permeable membrane is implanted to collect extracellular fluid. Peptides are then identified and quantified by mass spectrometry.Absolute concentration of extracellular peptides (e.g., Met-Enk, Leu-Enk).[2][8]Minutes (sampling time of ~10 min).[1][3]Millimeters (probe-dependent).Very high (distinguishes between Met-Enk and Leu-Enk).[2][8]High sensitivity and specificity for multiple peptides simultaneously; provides absolute quantification.[1][9]Lower temporal resolution compared to optical methods; invasive procedure.[10]
Fast-Scan Cyclic Voltammetry (FSCV) An electrode rapidly scans a range of potentials to detect the oxidation of electroactive molecules.Real-time changes in the concentration of specific molecules (e.g., tyrosine-containing peptides).[7]Sub-second.[7]Micrometers.Moderate (can detect enkephalins but may have cross-reactivity).Very high temporal resolution.[7]Technically challenging; limited to electroactive peptides; may have lower sensitivity for low concentrations.[7][10]
Genetically Encoded Neuropeptide Reporters (e.g., GRAB sensors) GPCR-based sensors that fluoresce upon binding to their cognate neuropeptide.[11][12]Real-time visualization of neuropeptide binding to its receptor.[12]Sub-second.[7]Cellular/subcellular.High (specific to the receptor-ligand interaction).High spatiotemporal resolution; cell-type specific targeting.[7][11]Indirect measure of peptide concentration; sensor development can be complex; potential for altered pharmacology.[12]
Antibody-based techniques (e.g., microprobes, immunoassays) Antibodies specific to the target peptide are used for detection.Peptide concentration.Minutes to hours.Millimeters.Variable (potential for cross-reactivity with peptide fragments).[2][3][4]High sensitivity.Poor selectivity and spatiotemporal resolution compared to newer methods.[2][3][4]

Experimental Protocols

Protocol 1: Combined Fiber Photometry and Microdialysis

This protocol is adapted from studies correlating stress-induced enkephalin neuron activity and peptide release.[1][2][3][4]

  • Animal Model: PreproEnkephalin-Cre (Penk-Cre) mice are used to specifically target enkephalin-producing neurons.

  • Virus Injection: A Cre-dependent adeno-associated virus (AAV) carrying the gene for a calcium sensor (e.g., GCaMP6s) is stereotaxically injected into the brain region of interest, such as the NAcSh.

  • Probe Implantation: A custom-designed optogenetic-microdialysis probe or separate fiber optic and microdialysis probes are implanted above the injection site. The animal is allowed to recover.

  • Data Acquisition:

    • Fiber Photometry: An optical fiber connected to the implant delivers excitation light and collects GCaMP fluorescence, which is recorded to measure calcium transients reflecting neuronal activity.

    • Microdialysis: Artificial cerebrospinal fluid is perfused through the microdialysis probe at a low flow rate (e.g., 0.8 µL/min). Dialysate samples are collected in timed fractions (e.g., every 10-13 minutes).[1]

  • Behavioral Paradigm: The animal is subjected to a stimulus, such as acute stress (e.g., experimenter handling or predator odor).[1]

  • Sample Analysis (nLC-MS):

    • Dialysate samples are processed, which may include an oxidation step to stabilize Met-Enk.[1]

    • Samples are analyzed using nano-liquid chromatography-mass spectrometry to separate and quantify Met-Enk and Leu-Enk.

  • Data Correlation: The timing of neuronal activity changes recorded by fiber photometry is correlated with the peptide concentrations measured in the corresponding dialysate fractions.

Protocol 2: Evoked Enkephalin Release

This protocol is used to validate the release of enkephalins upon neuronal depolarization.

  • Probe Implantation: A microdialysis probe is implanted in the target brain region as described above.

  • Baseline Collection: Dialysate samples are collected under baseline conditions.

  • Stimulation: The perfusion fluid is switched to a high potassium (K+) Ringer's solution.[1][2][4] This depolarizes the neurons, causing the release of dense-core vesicles containing neuropeptides.

  • Post-Stimulation Collection: Dialysate samples are collected during and after the high K+ infusion.

  • Analysis: Peptide concentrations in the samples are quantified by nLC-MS to measure the fold change from baseline. Studies have shown a significant increase in both Met-Enk and Leu-Enk release following high K+ stimulation.[1][4]

Visualizing the Process

To better illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment In Vivo Experiment cluster_analysis Data Analysis AAV AAV-GCaMP Injection (Penk-Cre Mouse) Implant Implant Fiber Optic & Microdialysis Probe AAV->Implant Stress Behavioral Stimulus (e.g., Acute Stress) Implant->Stress FP Fiber Photometry (Record Ca2+ Activity) Stress->FP MD Microdialysis (Collect Dialysate) Stress->MD Correlate Correlate Activity with Release FP->Correlate LCMS nLC-MS Analysis (Quantify Peptides) MD->LCMS LCMS->Correlate

Caption: Experimental workflow for correlating enkephalin neuron activity with peptide release.

signaling_pathway cluster_presynaptic Presynaptic Enkephalin Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_influx Ca2+ Influx AP->Ca_influx opens VGCCs Vesicle Dense Core Vesicle (contains Proenkephalin) Ca_influx->Vesicle triggers fusion Release Enkephalin Release (Met-Enk, Leu-Enk) Vesicle->Release Receptor Opioid Receptor (μ, δ) Release->Receptor binds to Signaling Downstream Signaling (e.g., ↓cAMP) Receptor->Signaling activates

Caption: Simplified signaling pathway of enkephalin release and action.

References

Safety Operating Guide

Navigating the Disposal of Enkephalin(1-3): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Enkephalin(1-3), a neuropeptide fragment, is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for Enkephalin(1-3) are not extensively documented, a comprehensive approach can be formulated by adhering to general principles of chemical waste management for bioactive peptides and consulting safety data sheets for related compounds. This guide provides essential safety and logistical information to ensure the safe handling and disposal of Enkephalin(1-3) waste in a research environment.

Immediate Safety Precautions

Before commencing any disposal procedures, it is imperative to follow standard laboratory safety protocols for handling potentially bioactive compounds.

  • Personal Protective Equipment (PPE): At a minimum, personnel should wear a laboratory coat, safety glasses, and disposable nitrile gloves.[1][2][3][4] For handling the solid peptide or preparing concentrated solutions, working in a chemical fume hood or other ventilated enclosure is recommended to prevent inhalation.[1][5]

  • Spill Response: A spill kit should be readily available. In the event of a spill, the area should be isolated, and the institution's established procedures for chemical spill cleanup must be followed.[1][5] For powder spills, gently cover the spill with absorbent material to avoid raising dust before collection.[5]

  • Emergency Preparedness: When working with significant quantities of opioids, having naloxone (Narcan) available as a precautionary measure is advisable in case of accidental exposure.[1] It is also recommended to never work alone when handling potent compounds.[1]

Step-by-Step Disposal Protocol

The cornerstone of proper Enkephalin(1-3) disposal is a systematic process of waste segregation, documentation, and disposal through the institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation at the Point of Generation:

Proper segregation is fundamental to safe and compliant waste disposal.[1][6] All materials that have come into contact with Enkephalin(1-3) should be treated as chemical waste.

  • Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper.[1][5] These items should be collected in a dedicated, clearly labeled, leak-proof container, such as one made of high-density polyethylene (HDPE).[1]

  • Liquid Waste: Aqueous solutions, organic solvents, and cell culture media containing Enkephalin(1-3) fall into this category.[1][5] Liquid waste should be collected in a labeled, sealed, and chemically compatible container.[6][7][8] Under no circumstances should Enkephalin(1-3) waste be disposed of down the drain or in regular trash without consulting institutional guidelines.[1][5] Some institutions may permit drain disposal of non-hazardous, aqueous solutions after decontamination (e.g., with 10% bleach) and with copious amounts of water, but this requires explicit approval from EHS.[5]

  • Sharps Waste: Needles, syringes, and broken glass contaminated with Enkephalin(1-3) must be disposed of in a designated puncture-resistant sharps container.[1][6]

2. Labeling and Storage:

Accurate and detailed labeling is a critical safety and compliance measure.[1][9][10] All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "Enkephalin(1-3) Waste"

  • A list of all contents, including solvents and their approximate concentrations[1]

  • The date of accumulation[1]

  • Relevant hazard symbols (e.g., toxic), if applicable[1]

Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9][10] These areas must be inspected weekly for any signs of leakage.[7]

3. Final Disposal:

Once a waste container is approximately 90% full, arrangements should be made for pickup through the institution's EHS department.[1] EHS is responsible for the proper management, storage, and ultimate disposal of chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[9][10]

Quantitative Data Summary

While specific quantitative data for Enkephalin(1-3) disposal is not available, general laboratory waste accumulation limits are well-defined.

Waste CategoryContainer TypeDisposal Method
Solid Waste (gloves, tubes, etc.)Labeled, leak-proof HDPE containerCollect, seal, and give to EHS for incineration.[1]
Liquid Waste (aqueous solutions)Labeled, sealed, compatible containerGive to EHS for chemical waste processing.[1]
Liquid Waste (organic solvents)Labeled, sealed, compatible containerGive to EHS for chemical waste processing.[1]
Sharps Waste (needles, glass)Puncture-resistant sharps containerSeal when full and give to EHS for incineration.[1][6]

Table 1: Summary of Disposal Procedures for Enkephalin(1-3) Waste.

Experimental Protocols

Protocol for Handling and Segregation of Enkephalin(1-3) Waste:

  • Don appropriate PPE: Wear a lab coat, safety glasses, and nitrile gloves.

  • Designate a waste accumulation area: Set up a designated area in the lab for the collection of Enkephalin(1-3) waste, away from general lab traffic.

  • Prepare labeled waste containers: For each waste type (solid, liquid, sharps), prepare a dedicated and properly labeled container.

  • Segregate waste at the source: Immediately after use, dispose of contaminated items into the appropriate waste container. Do not mix different waste streams.

  • Securely close containers: Ensure that all waste containers are tightly sealed when not in use to prevent spills or volatilization.[6][7][9]

  • Maintain a waste log: Keep a record of the contents and accumulation dates for each waste container.

  • Schedule EHS pickup: Once a container is nearing capacity, contact the institutional EHS department to arrange for collection.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with Enkephalin(1-3).

A Waste Generation (Enkephalin(1-3)) B Segregate at Source A->B C Solid Waste (Gloves, Tubes) B->C Solid D Liquid Waste (Solutions, Solvents) B->D Liquid E Sharps Waste (Needles, Glass) B->E Sharps F Labeled, Leak-Proof Solid Waste Container C->F G Labeled, Sealed Liquid Waste Container D->G H Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Contact EHS for Pickup and Final Disposal I->J

Figure 1: Workflow for Enkephalin(1-3) Waste Disposal.

References

Essential Safety and Logistical Information for Handling Enkephalin(1-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for handling Enkephalin(1-3), also known as Tyr-Gly-Gly. While some safety data sheets (SDS) for related enkephalin compounds suggest they are not classified as hazardous substances, a precautionary approach is recommended due to their opioid peptide nature and the potential for biological activity.[1] Handle all enkephalin compounds with care, adhering to good laboratory practices and the specific guidance outlined below.

Personal Protective Equipment (PPE)

The primary routes of exposure to be controlled are inhalation, dermal contact, and eye contact.[2] Therefore, a comprehensive PPE strategy is crucial. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Recommended PPE for Handling Enkephalin(1-3):

PPE CategoryMinimum RecommendationHigh-Risk Operations (e.g., handling large quantities, potential for aerosolization)
Hand Protection Nitrile gloves.[3][4]Double gloving with nitrile gloves.[5]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][3][6]A face shield in addition to safety goggles.[7]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.[4]A NIOSH-approved N95, P100, or equivalent respirator should be used if there is a risk of inhaling dust or aerosols.[5][6][7]
Body Protection A standard laboratory coat.A disposable gown or coveralls to provide additional protection against contamination.[5][7]

Always inspect gloves for integrity before use and dispose of them properly after handling the material.[4] Wash hands thoroughly after removing gloves.

Operational Plan for Safe Handling

Engineering Controls:

  • Ventilation: Handle Enkephalin(1-3) in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[3][8]

  • Designated Area: Whenever possible, designate a specific area for handling potent compounds to prevent cross-contamination.

Safe Handling Practices:

  • Avoid Dust Formation: Enkephalin(1-3) is typically a solid or lyophilized powder. Handle it carefully to avoid creating dust.[4][8][9]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][9]

  • Hygiene: Do not eat, drink, or smoke in areas where Enkephalin(1-3) is handled.[4] Wash hands thoroughly before and after handling.[4]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area if a significant spill occurs.

  • Wear appropriate PPE as outlined in the "High-Risk Operations" column of the PPE table.

  • For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][9]

  • Clean the spill area with a suitable laboratory disinfectant or detergent and water.

  • For large spills, follow your institution's emergency procedures.

First Aid Measures:

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.[3] If irritation persists, seek medical attention. Do not use hand sanitizer as it may increase absorption.[5]

  • If inhaled: Move the person to fresh air.[3][10] If they are not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Rinse the mouth with water.[3][9] Do NOT induce vomiting.[1] Seek immediate medical attention.[3]

Disposal Plan

  • Waste Disposal: Dispose of Enkephalin(1-3) waste and any contaminated materials (e.g., gloves, wipes, containers) as hazardous waste in accordance with all applicable federal, state, and local regulations.[3] Do not allow the product to enter drains.[8][9]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

PPE Selection Workflow for Handling Enkephalin(1-3)

Caption: PPE selection workflow for Enkephalin(1-3).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.